Hydrocortisone Succinate
Description
HYDROCORTISONE HEMISUCCINATE ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1955 and is indicated for asthma and has 7 investigational indications.
Structure
3D Structure
Properties
IUPAC Name |
4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30)/t16-,17-,18-,22+,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQWXZAWFPZJDA-CGVGKPPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
125-04-2 (hydrochloride salt) | |
| Record name | Hydrocortisone hemisuccinate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002203976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40872905 | |
| Record name | Cortisol 21-hemisuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2203-97-6, 125-04-2 | |
| Record name | Hydrocortisone hemisuccinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2203-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocortisone hemisuccinate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002203976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocortisone succinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14545 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cortisol 21-hemisuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrocortisone 21-(hydrogen succinate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hydrocortisone 21-(sodium succinate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROCORTISONE HEMISUCCINATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHV1VP592V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Hydrocortisone Succinate: A Mechanistic Dissection of its In Vitro Action
An In-Depth Technical Guide for Researchers
This guide provides a detailed exploration of the in vitro mechanism of action of hydrocortisone succinate, a cornerstone compound in immunology and cell biology research. We will move beyond a surface-level description to dissect the molecular signaling cascade, from its initial bioactivation to its profound impact on gene expression. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical framework and the practical methodologies required to effectively study and utilize this compound in a laboratory setting.
Section 1: The Principle of Bioactivation: From Prodrug to Active Agent
Hydrocortisone sodium succinate is a synthetic ester of hydrocortisone (the pharmaceutical name for the endogenous hormone cortisol). Its primary chemical feature is the succinate group, which renders the molecule highly water-soluble.[1] This property is crucial for clinical formulations allowing for rapid intravenous administration.[1]
However, in the context of in vitro research, it is critical to understand that this compound is a prodrug . The succinate ester itself possesses no significant biological activity. Its mechanism of action is entirely dependent on its conversion to the active moiety, hydrocortisone. This conversion occurs via hydrolysis of the ester bond, a reaction readily catalyzed by esterase enzymes present in biological fluids and cell culture systems, particularly in serum-containing media.
Experimental Consideration: The rate of hydrolysis can be a variable in experimental design. When preparing working solutions, it is best practice to use freshly prepared dilutions from a frozen stock to ensure consistent concentrations of the active hydrocortisone.[2] While hydrocortisone solutions can be stable for short periods under refrigeration, repeated freeze-thaw cycles of stock solutions should be avoided.[2]
Section 2: The Core Mechanism: Genomic Signaling via the Glucocorticoid Receptor
Once converted to hydrocortisone, the molecule follows the classical pathway of a steroid hormone, mediating its effects primarily through the intracellular Glucocorticoid Receptor (GR).[3][4] The GR is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[5][6] The entire process can be understood as a multi-step signaling cascade.
-
Passive Diffusion and Cytoplasmic Binding: As a lipophilic steroid, hydrocortisone freely diffuses across the plasma membrane into the cytoplasm. Here, it encounters the GR, which in its inactive state is part of a large multiprotein chaperone complex. This complex includes Heat Shock Protein 90 (Hsp90), Hsp70, and various immunophilins, which maintain the GR in a conformation ready for ligand binding.[7][8]
-
Conformational Change and Nuclear Translocation: The binding of hydrocortisone to the Ligand-Binding Domain (LBD) of the GR induces a critical conformational change.[6][9] This causes the dissociation of the chaperone proteins, unmasking a Nuclear Localization Signal (NLS) on the GR. The activated hydrocortisone-GR complex is then actively transported into the nucleus.[6][7]
-
Modulation of Target Gene Expression: Inside the nucleus, the hydrocortisone-GR complex modulates the expression of a vast network of genes (estimated to be 10-20% of the human genome) through two primary genomic mechanisms.[5]
-
Transactivation: The GR complex typically forms a homodimer and binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[4][5][10] This binding event recruits co-activator proteins and the basal transcription machinery, leading to an increase in the transcription of genes. Key anti-inflammatory proteins upregulated by this mechanism include Annexin A1 (Lipocortin-1), which inhibits phospholipase A2, and Dual-specificity phosphatase 1 (DUSP1), which deactivates MAP kinases.[4][9][11]
-
Transrepression: This mechanism is central to the potent anti-inflammatory and immunosuppressive effects of glucocorticoids.[8][12] Instead of binding directly to DNA, the GR monomer interacts via protein-protein interactions with other transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[13][14][15] By "tethering" to these pro-inflammatory factors, the GR physically prevents them from activating their target genes.[16][17] This leads to a profound decrease in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and adhesion molecules.[3][4][9]
-
The diagram below provides a visual summary of this core signaling pathway.
Section 3: Validated In Vitro Methodologies
To quantitatively assess the activity of hydrocortisone in a research setting, several robust assays can be employed. Each protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity.
Methodology 1: GR-Mediated Transactivation using a Reporter Gene Assay
This is the most direct method to quantify the ability of a compound to activate the GR and initiate gene transcription via GREs.
-
Principle: A host cell line (e.g., A549, HEK293) is transiently or stably transfected with a reporter plasmid.[11] This plasmid contains multiple copies of a GRE sequence upstream of a minimal promoter driving the expression of a reporter gene, typically firefly luciferase.[18] When the cells are treated with hydrocortisone, the activated GR binds to the GREs and drives luciferase production, which emits light upon addition of its substrate, luciferin. The light output is directly proportional to GR activation.
-
Detailed Protocol:
-
Cell Seeding: Seed A549 cells into a 96-well white, clear-bottom plate at a density of ~10,000 cells/well. Allow cells to adhere overnight at 37°C, 5% CO₂.
-
Transfection: Co-transfect the cells with a GRE-luciferase reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase for normalization) using a suitable lipid-based transfection reagent as per the manufacturer's protocol. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (and a positive control, such as Dexamethasone) in the appropriate cell culture medium. Replace the transfection medium with the compound dilutions. Include a "vehicle only" control (e.g., 0.1% DMSO or PBS).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading: Aspirate the medium and lyse the cells using a passive lysis buffer. Measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a plate luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.
-
Methodology 2: Transrepression of Pro-inflammatory Cytokines
This functional assay measures the core anti-inflammatory output of hydrocortisone action.
-
Principle: Immune cells, such as human Peripheral Blood Mononuclear Cells (PBMCs) or macrophage-like cell lines (e.g., THP-1, RAW264.7), are stimulated with an inflammatory agent like Lipopolysaccharide (LPS) to produce high levels of pro-inflammatory cytokines.[19] By pre-treating the cells with hydrocortisone, its ability to suppress this cytokine production via GR-mediated transrepression of NF-κB can be quantified.
-
Detailed Protocol:
-
Cell Seeding: Seed THP-1 monocytes (differentiated into macrophages with PMA for 48h prior) in a 96-well plate at 50,000 cells/well.
-
Pre-treatment: Add serial dilutions of this compound to the wells. Incubate for 1-2 hours to allow for GR activation and expression of anti-inflammatory proteins. Include a vehicle control.
-
Stimulation: Add a pre-determined concentration of LPS (e.g., 100 ng/mL) to all wells except for the "unstimulated" control wells.
-
Incubation: Incubate the plate for 6-24 hours (time dependent on the cytokine of interest) at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate briefly to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of a target cytokine (e.g., TNF-α or IL-6) in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production relative to the "LPS + vehicle" control. Plot the percent inhibition against the log of the hydrocortisone concentration to determine the IC₅₀ value.
-
Section 4: Quantitative Data Summary
The results from the described assays can be used to characterize the potency of hydrocortisone. The table below presents representative data that would be expected from such experiments.
| Assay Type | Cell Line | Parameter Measured | Hydrocortisone Potency |
| GR Transactivation | A549 | Luciferase Activity | EC₅₀ ≈ 50-100 nM |
| TNF-α Transrepression | THP-1 Macrophages | TNF-α Secretion (ELISA) | IC₅₀ ≈ 10-30 nM |
| IL-6 mRNA Repression | PBMCs | IL-6 mRNA levels (qPCR) | IC₅₀ ≈ 5-20 nM |
Note: These values are illustrative and can vary based on specific cell lines, passage number, and experimental conditions.
Conclusion
The in vitro mechanism of action of this compound is a two-stage process: rapid, esterase-dependent bioactivation to hydrocortisone, followed by a complex series of genomic events mediated by the glucocorticoid receptor. Through the dual mechanisms of transactivation and transrepression, hydrocortisone orchestrates a powerful anti-inflammatory and immunosuppressive response at the cellular level. Understanding these pathways and the robust methodologies used to probe them is essential for any researcher leveraging this compound to investigate the intricate biology of inflammation, immunity, and steroid hormone signaling.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrocortisone: Uses, Benefits, Mechanism, and Scientific Insights - Amerigo Scientific [amerigoscientific.com]
- 4. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. What is the mechanism of Hydrocortisone Acetate? [synapse.patsnap.com]
- 10. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. scilit.com [scilit.com]
- 14. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scholarly Article or Book Chapter | Characterization of mechanisms involved in transrepression of NF-kappa B by activated glucocorticoid receptors. | ID: 4x51hr86c | Carolina Digital Repository [cdr.lib.unc.edu]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. themoonlight.io [themoonlight.io]
- 19. In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of Hydrocortisone Sodium Succinate
Executive Summary
Hydrocortisone sodium succinate (HSS) is a highly water-soluble prodrug of hydrocortisone, the synthetic equivalent of the endogenous glucocorticoid cortisol.[1][2] Its formulation for parenteral administration allows for rapid achievement of high circulating concentrations of hydrocortisone, making it a cornerstone in the acute management of severe inflammatory, allergic, and autoimmune conditions.[3][4] The biological activity of HSS is entirely attributable to its active metabolite, hydrocortisone, which exerts potent anti-inflammatory, immunosuppressive, and metabolic effects.[3][5] These pleiotropic effects are mediated primarily through its interaction with the intracellular glucocorticoid receptor (GR).[6][7] Upon binding, the hydrocortisone-GR complex functions as a ligand-dependent transcription factor, modulating the expression of a wide array of genes that govern inflammatory and immune responses.[8][9] This guide provides a detailed examination of the molecular mechanisms, pharmacodynamic outcomes, and essential experimental protocols required to comprehensively characterize the biological activity of hydrocortisone sodium succinate.
Pharmacological Profile: From Prodrug to Systemic Effect
Physicochemical Properties and Clinical Rationale
Hydrocortisone sodium succinate is the 21-succinate ester of hydrocortisone.[5] This esterification renders the molecule highly soluble in water, a critical property that facilitates its formulation as a sterile powder for reconstitution and subsequent intravenous (IV) or intramuscular (IM) injection.[2][3] This route of administration is essential in clinical scenarios where oral administration is not feasible or where a rapid onset of action is required to manage life-threatening conditions such as septic shock, anaphylaxis, or acute adrenal insufficiency.[10][11]
Pharmacokinetics: Rapid Conversion and Systemic Exposure
Upon administration, hydrocortisone sodium succinate is rapidly hydrolyzed by esterases in the plasma and tissues to release the biologically active hydrocortisone.[12] This conversion is extremely efficient, with the succinate ester having a very short half-life.
A study in asthmatic children following a single IV injection of HSS demonstrated that the succinate ester (HCS) concentration decreased rapidly with a half-life of approximately 5.4 minutes.[12] The active hydrocortisone reached its peak plasma concentration within 10 minutes, with an elimination half-life of about 1.24 hours.[12] The complete excretion of the administered dose occurs within approximately 12 hours.[3][5] This pharmacokinetic profile ensures a rapid onset of therapeutic action, with demonstrable effects evident within one hour of IV injection.[3][13]
| Pharmacokinetic Parameter | Value (Mean) | Source |
| HSS (Prodrug) Half-Life | ~5.4 minutes | [12] |
| Time to Peak Hydrocortisone Conc. (IV) | ~10 minutes | [12] |
| Hydrocortisone Half-Life | ~1.24 hours | [12] |
| Time to Onset of Action (IV) | < 1 hour | [3][13] |
| Duration of Excretion | ~12 hours | [3][5] |
Table 1: Summary of key pharmacokinetic parameters of intravenously administered hydrocortisone sodium succinate.
The Molecular Core: Glucocorticoid Receptor (GR) Signaling
The biological effects of hydrocortisone are mediated by the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[8] GR is expressed in nearly every cell in the body, accounting for the widespread effects of glucocorticoids.[8]
GR Activation and Nuclear Translocation
In its inactive state, GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs) and immunophilins.[14] The binding of hydrocortisone to the ligand-binding domain (LBD) of GR induces a conformational change, leading to the dissociation of this chaperone complex.[9] This unmasking allows the activated hydrocortisone-GR complex to translocate into the nucleus, where it modulates gene expression.[1][6]
Genomic Mechanisms of Action
Once in the nucleus, the GR complex can alter the transcription of target genes through two primary genomic mechanisms:
-
Transactivation: As a homodimer, the GR complex binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[8][15] This binding typically upregulates the transcription of genes with anti-inflammatory properties, such as Annexin A1 (lipocortin-1), which inhibits phospholipase A2, and Dual-specificity phosphatase 1 (DUSP1).[6][15]
-
Transrepression: The GR monomer can inhibit the activity of other transcription factors without directly binding to DNA. It achieves this by physically interacting with, or "tethering" to, pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[8] This interaction prevents them from binding to their respective DNA response elements, thereby repressing the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] This is considered a major contributor to the anti-inflammatory effects of glucocorticoids.
Pharmacodynamic Effects: A Multi-System Impact
The genomic and non-genomic actions of hydrocortisone translate into a broad range of physiological and pharmacological effects.
Anti-inflammatory and Immunosuppressive Actions
This is the principal therapeutic activity of hydrocortisone. It is achieved through a multi-pronged approach:
-
Inhibition of Inflammatory Mediators: Hydrocortisone suppresses the synthesis of nearly all known inflammatory cytokines (e.g., TNF-α, IL-1, IL-6) and prostaglandins.[1]
-
Reduced Leukocyte Activity: It decreases the migration and accumulation of leukocytes at sites of inflammation and impairs the function of macrophages and T-lymphocytes.[1][11]
-
Decreased Vascular Permeability: It reduces capillary permeability and subsequent edema formation.[11]
-
Immune System Suppression: By inhibiting lymphocyte proliferation and antibody production, hydrocortisone dampens the overall immune response.[1][16] This is beneficial in autoimmune disorders but also leads to an increased risk of infection.[3][10]
Metabolic Effects
Hydrocortisone exerts profound and varied metabolic effects that are critical to consider during therapy:
-
Carbohydrate Metabolism: It increases blood glucose levels by stimulating hepatic gluconeogenesis and inhibiting peripheral glucose uptake, which can worsen or precipitate diabetes mellitus.[10][13]
-
Protein Metabolism: It promotes protein catabolism, which can lead to muscle wasting and thinning of the skin with long-term use.[9]
-
Fluid and Electrolyte Balance: Hydrocortisone possesses some mineralocorticoid activity, which can lead to sodium and water retention, potassium loss, and an elevation in blood pressure.[11][13]
A Practical Framework for Assessing Biological Activity
A comprehensive evaluation of HSS activity requires a combination of in vitro and in vivo assays to connect molecular mechanisms with physiological outcomes.
In Vitro Methodologies
In vitro assays are essential for determining potency, elucidating mechanisms, and screening for desired activities. The causality behind these choices is to build a profile from direct receptor interaction to a functional cellular response.
Protocol 1: GR-Mediated Transcriptional Activation Assay (Luciferase Reporter)
-
Rationale: This assay provides a direct, quantitative measure of the ability of hydrocortisone to activate the GR and drive gene transcription via GREs. It is a foundational experiment to confirm on-target genomic activity.[15][17]
-
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., human lung adenocarcinoma A549 cells) that endogenously expresses GR.
-
Transfection: Co-transfect the cells with a plasmid containing a GRE-driven firefly luciferase reporter gene and a control plasmid with a constitutively expressed Renilla luciferase gene (for normalization).
-
Compound Treatment: After allowing for plasmid expression, treat the cells with a range of concentrations of hydrocortisone (converted from HSS) for 18-24 hours. Include a vehicle control.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized relative light units (RLU) against the logarithm of the hydrocortisone concentration and fit a four-parameter logistic curve to determine the EC50 value.
-
Protocol 2: Inhibition of LPS-Induced TNF-α Release from Human PBMCs
-
Rationale: This is a highly physiologically relevant assay that models the anti-inflammatory response to a bacterial component (lipopolysaccharide, LPS).[18] It measures a key functional outcome: the suppression of a major pro-inflammatory cytokine, TNF-α. This protocol is self-validating as it includes positive (LPS alone) and negative (vehicle) controls.
-
Methodology:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Plating: Plate the PBMCs in a 96-well culture plate at a density of 1 x 10^5 to 2 x 10^5 cells per well.
-
Pre-treatment: Pre-incubate the cells with various concentrations of hydrocortisone or vehicle control for 1-2 hours.
-
Stimulation: Add LPS (e.g., 10-100 ng/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Quantification: Measure the concentration of TNF-α in the supernatant using a validated ELISA kit.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each hydrocortisone concentration relative to the LPS-only control. Determine the IC50 value by plotting the percent inhibition against the log of the concentration.
-
In Vivo Models for Efficacy Assessment
In vivo models are indispensable for evaluating the systemic anti-inflammatory efficacy and understanding the integrated physiological response.
Protocol 3: Carrageenan-Induced Paw Edema Model in Rats
-
Rationale: This is a classic, robust, and highly reproducible model of acute inflammation and edema.[19] It is widely used to screen for the anti-inflammatory activity of drugs. The contralateral, non-injected paw serves as an internal control for each animal, enhancing the reliability of the data.
-
Methodology:
-
Animal Acclimation: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week.
-
Grouping and Dosing: Randomly assign animals to groups (e.g., Vehicle Control, Hydrocortisone Sodium Succinate [dose 1, 2, 3], Positive Control [e.g., Indomethacin]). Administer HSS or vehicle via an appropriate route (e.g., intraperitoneal or intravenous) 30-60 minutes before the inflammatory insult.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline volume. Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group. Statistical significance can be determined using ANOVA followed by a post-hoc test.
-
| In Vivo Model | Type of Inflammation | Key Parameters Measured | Source |
| Carrageenan-Induced Paw Edema | Acute | Paw volume (edema), cytokine levels in exudate | [19][20] |
| Cotton Pellet-Induced Granuloma | Chronic / Proliferative | Weight of granuloma tissue, histological analysis | [19] |
| Adjuvant-Induced Arthritis | Autoimmune / Chronic | Arthritis score, paw swelling, joint histology, inflammatory markers | [21] |
Table 2: Common in vivo models for assessing anti-inflammatory activity.
Conclusion
Hydrocortisone sodium succinate is a rapid-acting formulation whose biological activity is defined by the potent and pleiotropic effects of its active metabolite, hydrocortisone. Its core mechanism revolves around the modulation of gene transcription via the glucocorticoid receptor, leading to profound anti-inflammatory and immunosuppressive effects. A thorough understanding of its activity requires a multi-faceted experimental approach, from confirming receptor engagement and downstream cellular responses in vitro to validating systemic efficacy in established in vivo models. The methodologies detailed in this guide provide a robust framework for researchers to dissect and quantify the complex biological activity of this clinically vital therapeutic agent.
References
- 1. What is the mechanism of Cortisol succinate? [synapse.patsnap.com]
- 2. Variability in Content of Hydrocortisone Sodium Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Articles [globalrx.com]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. Facebook [cancer.gov]
- 7. A Comprehensive Review of Hydrocortisone Sodium Succinate's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. drugs.com [drugs.com]
- 12. [Pharmacokinetics and pharmacodynamics of hydrocortisone in asthmatic children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labeling.pfizer.com [labeling.pfizer.com]
- 14. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Hydrocortisone Sodium Succinate - Injection [myhealth.alberta.ca]
- 17. themoonlight.io [themoonlight.io]
- 18. In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 20. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 21. Local steroid activation is a critical mediator of the anti-inflammatory actions of therapeutic glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrocortisone Succinate Signaling Pathway for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the hydrocortisone succinate signaling pathway, designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices and to ensure that the described protocols are self-validating.
Introduction: The Central Role of Glucocorticoid Signaling
This compound, a synthetic prodrug of the endogenous glucocorticoid cortisol, is a cornerstone of anti-inflammatory and immunosuppressive therapies.[1] Its clinical efficacy stems from its ability to modulate the expression of a vast array of genes, ultimately controlling cellular processes involved in inflammation, immunity, and metabolism.[2][3] Understanding the intricate signaling cascade initiated by this compound is paramount for the rational design of novel therapeutics with improved efficacy and reduced side effects. This guide will dissect the molecular journey of hydrocortisone from a circulating prodrug to a potent regulator of gene expression, providing both the theoretical framework and the practical methodologies to investigate this critical pathway.
The Core Signaling Cascade: From Cytoplasm to Nucleus
The signaling pathway of this compound is a multi-step process that culminates in the modulation of gene transcription. Upon administration, this compound is rapidly hydrolyzed to its active form, hydrocortisone.[4] The lipophilic nature of hydrocortisone allows it to passively diffuse across the cell membrane into the cytoplasm.[5]
Cytoplasmic Events: Receptor Binding and Chaperone Dynamics
In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a large multi-protein complex.[6] This complex includes heat shock proteins Hsp90 and Hsp70, which play a crucial role in maintaining the GR in a conformation that is competent for high-affinity ligand binding.[4][7] The interaction with this chaperone machinery is a dynamic process, with Hsp70 initially binding and partially unfolding the GR, a state that is then reversed by Hsp90 in an ATP-dependent manner, preparing the receptor for ligand binding.[4][8]
Upon entry into the cytoplasm, hydrocortisone binds to the ligand-binding domain (LBD) of the GR. This binding event triggers a conformational change in the receptor, leading to the dissociation of the chaperone proteins.[2][7]
References
- 1. FKBP5 polymorphisms induce differential glucocorticoid responsiveness in primary CNS cells – First insights from novel humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Glucocorticoid Receptor Function Regulated by Coordinated Action of the Hsp90 and Hsp70 Chaperone Cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Chaperoning of glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucocorticoid Receptor Function Regulated by Coordinated Action of the Hsp90 and Hsp70 Chaperone Cycles [escholarship.org]
Pharmacodynamics of hydrocortisone succinate in cell models
An In-Depth Technical Guide to the Pharmacodynamics of Hydrocortisone Succinate in Cell Models
Introduction: Beyond a Simple Anti-Inflammatory
This compound, a water-soluble prodrug of the endogenous glucocorticoid cortisol, is a cornerstone of anti-inflammatory and immunosuppressive therapy.[1][2][3] While its clinical efficacy is undisputed, a deep understanding of its pharmacodynamic effects at the cellular level is critical for researchers and drug development professionals aiming to refine therapeutic strategies, discover novel applications, and predict off-target effects. In the body, this compound is rapidly hydrolyzed to its active form, hydrocortisone, which then exerts its pleiotropic effects.[1][4][5]
This guide moves beyond a surface-level description, providing a detailed exploration of the molecular mechanisms, signaling cascades, and practical in vitro methodologies used to characterize the cellular pharmacodynamics of hydrocortisone. We will dissect the causality behind experimental choices, offering a framework for designing robust, self-validating cell-based assays.
Part 1: The Dual Mechanisms of Action: Genomic and Non-Genomic Pathways
Hydrocortisone's effects are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1][6][7] However, its actions can be broadly categorized into two distinct pathways: the classical, slow-acting genomic pathway and a rapid, non-genomic pathway.[8][9][10]
The Classical Genomic Pathway: A Master Regulator of Gene Expression
The genomic pathway is the principal mechanism responsible for the majority of hydrocortisone's therapeutic effects. This process involves the direct modulation of gene transcription and subsequent protein synthesis, which inherently requires hours to manifest.
Mechanism:
-
Cellular Entry and Receptor Binding: As a lipophilic steroid, hydrocortisone passively diffuses across the cell membrane into the cytoplasm.[6] Here, it binds to the cytosolic glucocorticoid receptor (GR), which is maintained in an inactive state within a multiprotein chaperone complex.[11]
-
Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the GR, causing the release of chaperone proteins. This activated hydrocortisone-GR complex then rapidly translocates into the nucleus.[1][12][13]
-
Modulation of Gene Transcription: Once in the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[6] This binding can lead to:
-
Transactivation: The GR complex recruits coactivators to increase the transcription of anti-inflammatory genes. A key example is the upregulation of annexin-1 (lipocortin-1), which inhibits phospholipase A2, thereby blocking the production of pro-inflammatory prostaglandins and leukotrienes.[4][6][12]
-
Transrepression: The GR complex can interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are critical for the expression of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[1][6] This is a major contributor to its immunosuppressive effects.[1][14]
-
References
- 1. What is the mechanism of Cortisol succinate? [synapse.patsnap.com]
- 2. Influence of this compound on intrarenal accumulation of gentamicin in endotoxemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrocortisone sodium succinate - Wikipedia [en.wikipedia.org]
- 4. mims.com [mims.com]
- 5. [Pharmacokinetics and pharmacodynamics of hydrocortisone in asthmatic children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 7. A Comprehensive Review of Hydrocortisone Sodium Succinate's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 8. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. occams.com [occams.com]
- 12. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. Hydrocortisone Sodium Succinate | C25H33NaO8 | CID 23694214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Hydrocortisone-modulated Immune Response and Altered Amino Acid Pool in Vitro | Uchakin | Journal of Endocrinology and Metabolism [jofem.org]
A Comparative Guide for Researchers: Selecting Between Hydro-cortisone Succinate and Hydrocortisone Free Alcohol for In Vitro and In Vivo Studies.
Abstract
Hydrocortisone, the synthetic equivalent of cortisol, is a cornerstone of glucocorticoid research. However, the choice between its forms—the highly water-soluble prodrug hydrocortisone sodium succinate and the lipophilic active hydrocortisone free alcohol—is a critical decision that profoundly impacts experimental design, execution, and data interpretation. This guide provides an in-depth technical analysis of these two forms, offering researchers the causal reasoning behind formulation choices for both in vitro and in vivo applications. By elucidating the fundamental physicochemical differences and their pharmacokinetic consequences, this document serves as a practical handbook for designing robust, reproducible, and scientifically sound experiments.
Introduction: The Critical Choice of Formulations in Glucocorticoid Research
Hydrocortisone is a synthetic glucocorticoid that mimics the actions of endogenous cortisol, a hormone that regulates a wide array of physiological processes including metabolism, immune response, and inflammation.[1] Its potent anti-inflammatory and immunosuppressive properties make it an invaluable tool in biomedical research and a widely used therapeutic agent.[1]
Researchers often face a pivotal choice: utilize the biologically active hydrocortisone free alcohol or its water-soluble ester prodrug, hydrocortisone sodium succinate . This decision is far from trivial. The selection dictates the methods for solubilization, the route of administration in animal models, the resulting pharmacokinetic profile, and ultimately, the cellular and systemic response observed. An inappropriate choice can lead to issues with bioavailability, inaccurate dosing, and confounding experimental results.
This guide is structured to empower researchers, scientists, and drug development professionals to make informed decisions. We will dissect the core properties of each form, provide validated protocols for their preparation and use, and illustrate the downstream consequences of these choices in both cell culture and animal models.
Physicochemical Properties: The Foundation of Experimental Design
The stark contrast in the physicochemical properties of hydrocortisone free alcohol and hydrocortisone sodium succinate is the primary driver of their distinct applications in research.
Hydrocortisone Free Alcohol
Hydrocortisone in its free alcohol form is the active molecule that binds to the glucocorticoid receptor.[2] It is a lipophilic compound characterized by poor solubility in aqueous media.[3][4] This property presents a significant challenge for researchers, particularly for in vitro studies requiring direct application to cells in aqueous culture media and for in vivo studies requiring systemic administration.[5]
-
Solubilization: To overcome its poor water solubility, hydrocortisone free alcohol is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[6][7] This stock is then diluted to the final working concentration in the experimental medium. It is crucial to ensure that the final concentration of the organic solvent is low enough to not exert any cytotoxic or confounding effects on the cells being studied.
Hydrocortisone Sodium Succinate
Hydrocortisone sodium succinate is an ester prodrug of hydrocortisone. The addition of the sodium succinate moiety renders the molecule highly soluble in water and aqueous solutions.[8][9] This formulation is specifically designed for parenteral (e.g., intravenous or intramuscular) administration, where rapid achievement of high blood levels of hydrocortisone is required.[8]
-
Activation: Hydrocortisone sodium succinate is biologically inactive until the succinate ester is hydrolyzed by esterases present in the plasma and tissues, releasing the active hydrocortisone free alcohol.[10] This conversion is generally rapid in vivo.
Comparative Data Summary
The table below summarizes the key physicochemical differences between the two forms, providing a quick reference for experimental planning.
| Property | Hydrocortisone Free Alcohol | Hydrocortisone Sodium Succinate | Rationale & Implications for Researchers |
| Molecular Formula | C₂₁H₃₀O₅ | C₂₅H₃₃NaO₈ | The addition of the sodium succinate group significantly alters the molecule's properties. |
| Molecular Weight | 362.46 g/mol | 484.52 g/mol [11] | Important for calculating molar concentrations. Note that dosing is often based on the equivalent weight of hydrocortisone. |
| Aqueous Solubility | Sparingly soluble (~0.28 mg/mL)[3] | Very soluble in water[9] | This is the most critical difference. Succinate form is ideal for aqueous formulations for IV injection. Free alcohol requires organic solvents (DMSO, ethanol) for stock solutions.[6][7] |
| Solubility in Organic Solvents | Soluble in ethanol (~15 mg/mL), DMSO (~20 mg/mL), and DMF (~30 mg/mL)[7][12] | Soluble in alcohol[9] | Free alcohol is the standard for in vitro work, where stock solutions are made in organic solvents and then diluted in media.[6] |
| Form | Biologically active molecule | Water-soluble ester prodrug | Succinate must be hydrolyzed by esterases to become active. This is rapid in vivo but may be variable or absent in some simplified in vitro systems.[10] |
| Stability in Aqueous Solution | Poor solubility limits degradation in aqueous suspension.[4] | Unstable; susceptible to hydrolysis.[13][14] Stability is pH and temperature-dependent, with refrigeration (4°C) and a pH of 5.5-7.4 providing stability for at least 14 days.[13][15] At room temperature, significant degradation can occur within hours to days.[16] | Solutions of hydrocortisone succinate for infusion should ideally be prepared fresh.[17][18] If stored, it must be under validated conditions. |
Mechanism of Action: From Prodrug to Cellular Response
Regardless of the initial form administered, the ultimate biological effect is mediated by hydrocortisone free alcohol.
-
Prodrug Conversion: If hydrocortisone sodium succinate is used, it is first rapidly hydrolyzed by esterases in the plasma and tissues to yield the active hydrocortisone.
-
Cellular Entry: Being lipophilic, hydrocortisone free alcohol diffuses across the cell membrane.
-
Receptor Binding: In the cytoplasm, it binds to the cytosolic glucocorticoid receptor (GR), which is part of a multiprotein complex including heat shock proteins (hsp90).[2][19]
-
Nuclear Translocation: This binding event triggers a conformational change, causing the dissociation of the chaperone proteins and exposing a nuclear localization signal.[19][20] The activated hydrocortisone-GR complex then translocates into the nucleus.[2]
-
Gene Regulation: In the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2][21] This binding can either activate (transactivation) or repress (transrepression) gene transcription.[21]
This modulation of gene expression is the basis of hydrocortisone's potent anti-inflammatory and immunosuppressive effects.[1]
References
- 1. Hydrocortisone: Uses, Benefits, Mechanism, and Scientific Insights - Amerigo Scientific [amerigoscientific.com]
- 2. What is the mechanism of Hydrocortone? [synapse.patsnap.com]
- 3. Solubility of hydrocortisone in organic and aqueous media: evidence for regular solution behavior in apolar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of an Alcohol-free, Dye-free Hydrocortisone (2 mg/mL) Compounded Oral Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5728690A - Clear non-alcoholic hydrocortisone solutions - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. Biotransformation of this compound with whole cell cultures of Monascus purpureus and Cunninghamella echinulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. researchgate.net [researchgate.net]
- 13. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of the stability of hydrocortisone sodium succinate in solutions for parenteral use by a validated HPLC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 18. pdf.hres.ca [pdf.hres.ca]
- 19. Glucocorticoid Receptors: Their Mechanisms of Action and Glucocorticoid Resistance - Clinical GateClinical Gate [clinicalgate.com]
- 20. What is the mechanism of Hydrocortisone Acetate? [synapse.patsnap.com]
- 21. Glucocorticoid - Wikipedia [en.wikipedia.org]
A Technical Guide to the Glucocorticoid Receptor Binding Affinity of Hydrocortisone
This guide provides an in-depth analysis of the binding affinity of hydrocortisone for the glucocorticoid receptor (GR). It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the underlying molecular interactions, quantitative binding data, and the comprehensive experimental protocols required for accurate measurement.
Introduction: The Prodrug Strategy and Receptor Activation
Hydrocortisone sodium succinate is a frequently utilized intravenous formulation of the endogenous glucocorticoid, hydrocortisone (also known as cortisol).[1][2] It is a highly water-soluble ester prodrug, designed to permit the rapid administration of high doses.[1][2][3] Critically, the succinate ester itself possesses low affinity for the glucocorticoid receptor.[4] Its therapeutic action is contingent upon its rapid in-vivo hydrolysis by esterases in the plasma and tissues, which releases the active hydrocortisone molecule.[5][6] This conversion is essential for the drug's anti-inflammatory and immunosuppressive effects, which are mediated through the binding and activation of the intracellular glucocorticoid receptor.[5][7][8]
The glucocorticoid receptor is a ligand-dependent transcription factor that, upon binding to a ligand like hydrocortisone, translocates from the cytoplasm to the nucleus.[9][10] Inside the nucleus, the ligand-receptor complex modulates the expression of a wide array of genes by binding to specific DNA sequences known as glucocorticoid response elements (GREs) or by interacting with other transcription factors.[9][10][11] This genomic regulation is the primary mechanism behind the physiological and pharmacological actions of glucocorticoids.[10]
The Glucocorticoid Receptor Signaling Pathway
The canonical GR signaling pathway begins with the glucocorticoid hormone diffusing across the cell membrane and binding to the GR, which resides in the cytoplasm as part of a large multiprotein complex.[9][12] This complex includes heat shock proteins (HSPs) such as Hsp90 and Hsp70, which maintain the receptor in a conformation ready for ligand binding.[13]
Ligand binding triggers a conformational change in the GR, causing the dissociation of the heat shock proteins.[9][13] This unmasking of the nuclear localization signals allows the activated GR-ligand complex to translocate into the nucleus.[9][12] Once in the nucleus, the GR homodimerizes and binds to GREs in the promoter regions of target genes, leading to either the activation (transactivation) or repression (transrepression) of gene transcription.[9][10] These genomic effects ultimately produce the desired anti-inflammatory and metabolic responses.[5]
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Quantitative Analysis of Binding Affinity
The affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified using metrics such as the dissociation constant (Kd) or the inhibitory constant (Ki). Lower values for Kd or Ki indicate a higher binding affinity. For hydrocortisone, the binding affinity for the glucocorticoid receptor has been well-characterized.
Studies have reported the Kd for cortisol (hydrocortisone) to be in the nanomolar range. For instance, one study found the Kd of cortisol for glucocorticoid receptors in human mononuclear leukocytes to be approximately 17.5 nM in normotensive subjects.[14] Another study focusing on rat kidney receptors reported a Kd value of 61 nM for cortisol binding to the glucocorticoid receptor.[15] The IC50 value, which is the concentration of an unlabeled drug required to displace 50% of a specific radioligand, has been reported as approximately 9.5 nM for cortisol in a competitive binding assay using [3H]dexamethasone.[14]
Comparative Binding Affinity of Glucocorticoids
To contextualize the affinity of hydrocortisone, it is useful to compare it with other commonly used glucocorticoids. Dexamethasone, a potent synthetic glucocorticoid, generally exhibits a higher affinity for the GR than hydrocortisone.
| Compound | Receptor | Kd (nM) | IC50 (nM) | Relative Binding Affinity (Cortisol = 1) |
| Hydrocortisone (Cortisol) | Human GR | ~17.5 - 61[14][15] | ~9.5[14] | 1.0[15] |
| Dexamethasone | Human GR | ~5.7 - 9.8[14][15] | ~3.1[14] | ~6.2 |
| Prednisolone | Rat GR | 27[15] | - | ~2.3 |
| Aldosterone | Rat GR | 92[15] | - | ~0.66 |
Note: Values are compiled from different studies and experimental systems, which can lead to variability. The relative binding affinity was calculated using the Kd values from the study by Funder et al. (1979) for comparative purposes.[15]
Experimental Protocol: Glucocorticoid Receptor Competitive Binding Assay
The determination of a compound's binding affinity for the GR is most commonly achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (e.g., hydrocortisone) to compete with a radiolabeled ligand (e.g., [3H]-dexamethasone) for binding to the receptor.
Principle
A fixed concentration of GR and radiolabeled ligand are incubated with varying concentrations of the unlabeled competitor compound. As the concentration of the competitor increases, it displaces more of the radiolabeled ligand from the receptor. By measuring the amount of bound radioactivity at each competitor concentration, an inhibition curve can be generated to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.[16]
Step-by-Step Methodology
-
Receptor Preparation:
-
Prepare a cytosol extract containing the glucocorticoid receptor from a suitable source, such as rat liver, or use purified recombinant human GR.[17] The preparation should be kept at 4°C at all times.
-
-
Assay Buffer Preparation:
-
Prepare an appropriate assay buffer (e.g., Tris-HCl buffer with additives like molybdate to stabilize the receptor).
-
-
Reaction Mixture Setup:
-
In microcentrifuge tubes or a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add receptor preparation, assay buffer, and a fixed concentration of radioligand (e.g., [3H]-dexamethasone, typically at or below its Kd).[16]
-
Non-Specific Binding (NSB): Add receptor preparation, radioligand, and a saturating concentration of an unlabeled competitor (e.g., 1000-fold excess of cold dexamethasone) to determine the amount of radioligand that binds to non-receptor components.[16]
-
Competitor Wells: Add receptor preparation, radioligand, and serial dilutions of the test compound (hydrocortisone).
-
-
-
Incubation:
-
Incubate all tubes/plates at 4°C for a sufficient period to reach equilibrium (e.g., 18-24 hours).[17]
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the receptor-bound radioligand from the free radioligand. A common method is vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which retain the receptor complexes.[16]
-
Wash the filters quickly with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the competitor (hydrocortisone) concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for a Competitive Radioligand Binding Assay.
Conclusion
Hydrocortisone sodium succinate serves as an effective prodrug that is rapidly converted to its active form, hydrocortisone. The therapeutic efficacy of hydrocortisone is directly related to its binding affinity for the glucocorticoid receptor. With a binding affinity in the low nanomolar range, hydrocortisone effectively activates the GR signaling pathway, leading to the modulation of gene expression and the desired anti-inflammatory and immunosuppressive clinical outcomes. The quantitative assessment of this binding affinity, typically through competitive radioligand binding assays, is a cornerstone of glucocorticoid pharmacology and is essential for the characterization and development of novel GR-targeting therapeutics.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Cortisol succinate? [synapse.patsnap.com]
- 6. Hydrocortisone succinate and hydrocortisone simultaneously determined in plasma by reversed-phase liquid chromatography, and their pharmacokinetics in asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrocortisone Sodium Succinate | C25H33NaO8 | CID 23694214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review of Hydrocortisone Sodium Succinate's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 9. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Biologist’s Guide to the Glucocorticoid Receptor’s Structure | MDPI [mdpi.com]
- 12. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 13. ahajournals.org [ahajournals.org]
- 14. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Immunosuppressive Properties of Hydrocortisone Succinate
This guide provides a comprehensive technical overview of the immunosuppressive properties of hydrocortisone succinate, a potent synthetic glucocorticoid. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, its profound effects on the immune system, and the state-of-the-art methodologies used to investigate these properties. Our narrative is grounded in scientific integrity, offering field-proven insights and authoritative references to support a deep and actionable understanding of this critical therapeutic agent.
Introduction: The Central Role of this compound in Immunomodulation
This compound, a water-soluble ester of the endogenous glucocorticoid cortisol, is a cornerstone in the clinical management of a wide spectrum of inflammatory and autoimmune disorders.[1][2][3] Its therapeutic efficacy is intrinsically linked to its potent anti-inflammatory and immunosuppressive activities.[1][4][5] This guide will dissect the molecular and cellular underpinnings of these effects, providing a robust framework for both fundamental research and the development of novel immunomodulatory therapies.
The Molecular Core: Glucocorticoid Receptor-Mediated Gene Regulation
The immunosuppressive cascade initiated by this compound begins at the cellular level, where it passively diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).[1][5][6] This binding event triggers a conformational change in the GR, leading to its translocation into the nucleus.[1][7] Once in the nucleus, the hydrocortisone-GR complex modulates gene expression through several key mechanisms:
-
Transactivation: The complex directly binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins.[1][8][9]
-
Transrepression: More central to its immunosuppressive effects, the hydrocortisone-GR complex can inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[6][8][10] This "tethering" mechanism prevents these factors from driving the expression of a vast array of inflammatory genes.[8]
The inhibition of NF-κB is a critical node in the immunosuppressive action of hydrocortisone.[10][11][12][13] By inducing the synthesis of IκBα, an inhibitory protein, glucocorticoids trap NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.[10]
Figure 1: Glucocorticoid Receptor Signaling Pathway.
Cellular Manifestations of Immunosuppression
The genomic alterations orchestrated by this compound manifest as profound changes in the function and fate of various immune cell populations.
T-Lymphocytes: A Primary Target
T-cells are central players in adaptive immunity, and their suppression is a hallmark of glucocorticoid action. Hydrocortisone exerts its effects on T-cells through multiple mechanisms:
-
Inhibition of T-cell Proliferation: Hydrocortisone blocks antigen-induced T-cell proliferation.[14][15] This is achieved by inhibiting the production of key cytokines necessary for T-cell activation and growth, most notably Interleukin-2 (IL-2).[14][15][16][17][18]
-
Induction of Apoptosis: Glucocorticoids are potent inducers of apoptosis (programmed cell death) in lymphocytes, including T-cells.[17][19][20][21] This contributes to a reduction in the overall number of circulating T-lymphocytes.[14][22]
-
Suppression of Cytokine Production: Hydrocortisone significantly curtails the production of a wide range of pro-inflammatory cytokines by T-cells, including IL-1, IL-2, IL-6, tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ).[1][14][16][17]
B-Lymphocytes and Antibody Production
Hydrocortisone also impacts humoral immunity by targeting B-lymphocytes. It suppresses B-cell responses by blocking their proliferation following antigen stimulation and inhibiting the production of cytokines essential for their activation.[14][23] This ultimately leads to a reduction in antibody production.[1]
Myeloid Cells: Macrophages and Dendritic Cells
The functions of myeloid cells, such as macrophages and dendritic cells, are also significantly dampened by hydrocortisone. It inhibits the accumulation of macrophages at sites of inflammation and reduces their phagocytic and antigen-presenting capabilities.[4]
| Immune Cell Type | Primary Effects of this compound |
| T-Lymphocytes | Inhibition of proliferation, induction of apoptosis, decreased production of IL-1, IL-2, IL-6, TNF-α, IFN-γ.[14][15][16][17] |
| B-Lymphocytes | Inhibition of proliferation, suppression of activation, and reduced antibody production.[1][14][23] |
| Macrophages | Reduced accumulation at inflammatory sites, decreased phagocytosis and antigen presentation.[4] |
| Natural Killer (NK) Cells | Relatively stable numbers in circulation compared to T and B cells.[14][24] |
Methodologies for Investigating Immunosuppressive Properties
A robust and multi-faceted experimental approach is crucial for elucidating the immunosuppressive effects of this compound. The following protocols provide a framework for a comprehensive in vitro investigation.
Lymphocyte Proliferation Assay
This assay is fundamental for quantifying the inhibitory effect of hydrocortisone on T-cell proliferation.
Protocol:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Seed PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.
-
Treatment: Add this compound at a range of concentrations to the designated wells. Include a vehicle control (e.g., sterile PBS).
-
Stimulation: Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies. Include an unstimulated control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: Add a proliferation indicator such as [3H]-thymidine or a colorimetric reagent (e.g., WST-1) for the final 4-18 hours of incubation.
-
Data Acquisition: Measure radioactivity using a scintillation counter or absorbance using a plate reader.
-
Analysis: Calculate the percentage of inhibition of proliferation for each hydrocortisone concentration relative to the stimulated control.
Cytokine Production Analysis by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines in cell culture supernatants.[25][26][27][28]
Protocol:
-
Sample Collection: Collect supernatants from the lymphocyte proliferation assay cultures before the addition of the proliferation reagent.
-
ELISA Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2) overnight at 4°C.[27]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of a known cytokine standard to the plate. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.[27]
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Reaction Stoppage and Reading: Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm using a plate reader.[26]
-
Quantification: Generate a standard curve from the cytokine standards and calculate the concentration of the cytokine in the samples.
Figure 2: Experimental Workflow for In Vitro Immunosuppression Assays.
Immune Cell Phenotyping by Flow Cytometry
Flow cytometry allows for the high-throughput, multi-parametric analysis of individual cells in a heterogeneous population, making it an invaluable tool for dissecting the effects of hydrocortisone on specific immune cell subsets.[29][30][31][32][33]
Protocol:
-
Cell Preparation: Isolate PBMCs or other immune cell populations of interest.
-
Treatment: Treat cells with this compound at desired concentrations and for the desired duration in culture.
-
Surface Staining: Resuspend cells in FACS buffer and stain with a cocktail of fluorescently-conjugated antibodies against cell surface markers to identify different lymphocyte and myeloid populations (e.g., CD3 for T-cells, CD19 for B-cells, CD4, CD8, CD14 for monocytes).
-
Fixation and Permeabilization (for intracellular staining): If analyzing intracellular proteins (e.g., transcription factors like NF-κB or cytokines), fix and permeabilize the cells.
-
Intracellular Staining: Stain for intracellular targets with appropriate fluorescently-conjugated antibodies.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using specialized software to gate on specific cell populations and quantify changes in their frequency and protein expression levels in response to hydrocortisone treatment.
Conclusion and Future Directions
This compound exerts its profound immunosuppressive effects through a well-defined molecular pathway centered on the glucocorticoid receptor and the subsequent modulation of gene expression. This leads to a broad-spectrum dampening of the immune response, primarily through the inhibition of T-cell function and the induction of lymphocyte apoptosis. The experimental methodologies detailed in this guide provide a robust framework for the continued investigation of these properties.
Future research should focus on elucidating the cell-type-specific effects of hydrocortisone and the potential for developing more targeted glucocorticoid therapies with improved safety profiles. A deeper understanding of the intricate interplay between glucocorticoid signaling and other immunoregulatory pathways will be paramount in advancing the therapeutic application of this important class of drugs.
References
- 1. What is the mechanism of Cortisol succinate? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Hydrocortisone, Hydrocortisone Sodium Succinate Monograph for Professionals - Drugs.com [drugs.com]
- 5. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 6. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]
- 7. Hydrocortisone Sodium Succinate | C25H33NaO8 | CID 23694214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Immune regulation by glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hydrocortisone improves post-resuscitation myocardial dysfunction by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Hydrocortisone abrogates proliferation of T cells in autologous mixed lymphocyte reaction by rendering the interleukin-2 Producer T cells unresponsive to interleukin-1 and unable to synthesize the T-cell growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. researchgate.net [researchgate.net]
- 18. The differential effects of hydrocortisone on activation and tolerance induction in human T lymphocyte clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Glucocorticoid-induced apoptosis in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Glucocorticoid-induced apoptosis of healthy and malignant lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Glucocorticoid-induced apoptosis of healthy and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The effect of in vivo hydrocortisone on subpopulations of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Selective suppressive effects of glucocorticoids on the early events in the human B cell activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effects of Systemically Administered Hydrocortisone on the Human Immunome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Differential effects of acute and chronic hydrocortisone treatment on pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bowdish.ca [bowdish.ca]
- 27. Cytokine Elisa [bdbiosciences.com]
- 28. Cytokine Elisa [bdbiosciences.com]
- 29. A flow cytometric approach to study glucocorticoid receptor expression in immune cell subpopulations of genetically engineered mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 31. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 32. researchgate.net [researchgate.net]
- 33. Immune cell phenotyping using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Dissolution of Hydrocortisone Succinate in DMSO: A Guide for Researchers
This document provides a detailed protocol for the dissolution of hydrocortisone succinate in dimethyl sulfoxide (DMSO), a common procedure in many research and drug development settings. This guide is intended for researchers, scientists, and professionals who require a reliable and reproducible method for preparing this compound stock solutions for various in vitro and in vivo applications.
Introduction: Understanding the Components
This compound is a synthetic ester of hydrocortisone, a glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1][2] Its use in research is widespread, from studying cellular mechanisms of inflammation to developing new therapeutic agents.[3] For many experimental applications, particularly in cell culture, a concentrated stock solution is required.
Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent with the remarkable ability to dissolve a wide range of both polar and nonpolar compounds.[4] This property, combined with its miscibility with water, makes it an excellent vehicle for dissolving hydrophobic compounds like this compound for biological assays.[5] Furthermore, DMSO is known to enhance the penetration of substances through biological membranes, a factor that can be significant in certain experimental designs.[4][6]
This protocol will focus on the practical aspects of dissolving this compound in DMSO, emphasizing techniques to ensure complete dissolution, stability, and accurate concentration of the final stock solution.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of both the solute and the solvent is fundamental to developing a robust dissolution protocol.
| Property | This compound | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C25H34O8[1] | C2H6OS |
| Molecular Weight | 462.5 g/mol [1] | 78.13 g/mol |
| Appearance | White to off-white crystalline powder[7] | Colorless liquid[4] |
| Solubility in DMSO | >13.3 mg/mL[3] | Miscible with water and many organic solvents[4] |
| Melting Point | >195°C (decomposes)[8] | 18.5 °C |
Note: The sodium salt of this compound exhibits higher solubility in DMSO, reaching up to 97 mg/mL.[9][10]
Experimental Protocol: Preparation of a this compound Stock Solution in DMSO
This protocol provides a step-by-step method for preparing a 10 mg/mL stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs and the specific solubility of the compound lot.
Materials and Equipment
-
This compound powder (anhydrous)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heating block
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Protocol Workflow
References
- 1. This compound | C25H34O8 | CID 16623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HYDROCORTISONE SODIUM SUCCINATE - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 3. apexbt.com [apexbt.com]
- 4. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. US3711606A - Enhancing tissue penetration of physiologically active steroidal agents with dmso - Google Patents [patents.google.com]
- 7. CAS 125-04-2: Hydrocortisone sodium succinate | CymitQuimica [cymitquimica.com]
- 8. This compound | CAS#:83784-20-7 | Chemsrc [chemsrc.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. selleckchem.com [selleckchem.com]
Application Notes & Protocols: Optimizing Hydrocortisone Succinate Concentration for Primary Cell Culture
Introduction: The Pivotal Role of Glucocorticoids in Primary Cell Culture
Primary cells, derived directly from living tissue, offer a physiologically relevant model for studying cellular and molecular biology. However, their finite lifespan and sensitivity to culture-induced stress present significant challenges. Hydrocortisone, a key endogenous glucocorticoid, and its water-soluble ester, hydrocortisone sodium succinate, are indispensable supplements in many primary cell culture media.[1][2] Their primary function is to mimic the in vivo hormonal environment, which is crucial for maintaining cellular viability, preserving differentiated phenotypes, and mitigating stress responses that can arise from the artificial in vitro setting.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mechanism, preparation, and optimization of hydrocortisone succinate for robust and reproducible primary cell culture.
Biochemical Properties and Formulation
Hydrocortisone (also known as cortisol) is a steroid hormone with the chemical formula C₂₁H₃₀O₅.[1] It is inherently hydrophobic and exhibits poor solubility in aqueous solutions like cell culture media, but is soluble in organic solvents such as DMSO and ethanol.[1] To overcome this limitation, the more water-soluble ester prodrug, hydrocortisone sodium succinate (C₂₅H₃₃NaO₈), is widely used in cell culture applications.[2][4] Upon introduction into the culture medium or intracellularly, esterases hydrolyze the succinate group, releasing the active hydrocortisone molecule.[5]
| Property | Hydrocortisone | Hydrocortisone Sodium Succinate |
| Molecular Formula | C₂₁H₃₀O₅ | C₂₅H₃₃NaO₈ |
| Molecular Weight | 362.46 g/mol | 484.5 g/mol |
| Solubility | Insoluble in water; Soluble in DMSO (≥13.3 mg/mL) and ethanol.[1] | Water-soluble.[2] |
| Form | Powder | Powder |
Mechanism of Action: Glucocorticoid Receptor Signaling
Hydrocortisone exerts its effects by modulating gene expression through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[6][7] The GR is ubiquitously expressed in almost every cell type in the body.[6][7]
The signaling cascade proceeds as follows:
-
Cellular Entry: Being lipophilic, hydrocortisone diffuses across the cell membrane into the cytoplasm.[6]
-
Receptor Binding: In the cytosol, it binds to the ligand-binding domain of the GR, which is maintained in an inactive state through a complex with heat shock proteins (HSPs) like Hsp90 and Hsp70.[6][8]
-
Conformational Change & Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs. This exposes nuclear localization signals on the receptor.[6][9]
-
Nuclear Action: The activated hydrocortisone-GR complex then translocates into the nucleus.[5][6]
-
Gene Regulation: In the nucleus, the complex acts as a transcription factor. It binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, up-regulating the expression of anti-inflammatory proteins (trans-activation) and repressing the expression of pro-inflammatory proteins like cytokines and interleukins (trans-repression).[5][10]
This mechanism is fundamental to hydrocortisone's anti-inflammatory and immunosuppressive properties, making it highly effective at reducing cellular stress and inflammation in culture.[5][11]
Caption: Hydrocortisone signaling pathway.
Protocols for Preparation and Use
The following protocols provide a step-by-step guide for the preparation of this compound solutions for addition to primary cell culture media. Aseptic technique should be maintained throughout.
Protocol 1: Preparation of a Concentrated Stock Solution
The choice of solvent is critical. While hydrocortisone sodium succinate is water-soluble, preparing a concentrated stock in a solvent like absolute ethanol or DMSO can enhance long-term stability at -20°C.[12] The final concentration of the solvent in the culture medium should be kept to a minimum (e.g., <0.1% for DMSO) to avoid cytotoxicity.[12]
Method A: Ethanol as Solvent
-
Weigh out the desired amount of hydrocortisone powder (e.g., Sigma #H0888 or equivalent).
-
Under sterile conditions, add absolute ethanol to create a 1 mg/mL stock solution. For example, dissolve 10 mg of hydrocortisone in 10 mL of absolute ethanol.
-
Gently swirl the vial until the powder is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with ethanol.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials. This prevents contamination and avoids repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C. They are stable for several months under these conditions.[1]
Method B: DMSO as Solvent
-
Weigh out the desired amount of hydrocortisone powder.
-
Under sterile conditions, add high-purity, sterile DMSO to create a concentrated stock (e.g., 10 mM).
-
Warm the solution to 37°C or use ultrasonic agitation if needed to ensure complete dissolution.[1]
-
Aliquot, label, and store at -20°C as described above.
Protocol 2: Preparation of the Final Working Solution
The concentrated stock solution must be diluted to the final working concentration in the complete cell culture medium.
-
Thaw one aliquot of the frozen hydrocortisone stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your culture medium.
-
Example: To prepare 500 mL of medium with a final hydrocortisone concentration of 0.5 µg/mL using a 1 mg/mL stock solution:
-
Volume needed = (Final Concentration × Final Volume) / Stock Concentration
-
Volume needed = (0.5 µg/mL × 500 mL) / 1000 µg/mL = 0.25 mL or 250 µL.
-
-
-
Under a sterile hood, add the calculated volume (250 µL in this example) of the stock solution to the 500 mL of complete culture medium.
-
Mix the medium thoroughly by gentle swirling or inversion to ensure uniform distribution. The medium is now ready for use.
Caption: Workflow for preparing hydrocortisone solutions.
Determining the Optimal Concentration
The optimal concentration of hydrocortisone is highly dependent on the primary cell type and the specific experimental goals. Concentrations can range from ng/mL to µg/mL. For example, hydrocortisone supports the growth and differentiation of various epithelial cells, but the required concentration can vary.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific primary cells.
The table below provides empirically determined starting concentrations for several common primary cell types as a reference.
| Primary Cell Type | Recommended Starting Concentration | Notes | Reference(s) |
| Human Bronchial Epithelial Cells (PBECs) | 10⁻⁹ M to 10⁻⁸ M (~0.36 - 3.6 ng/mL) | Inhibits IL-1β-induced GM-CSF release. | [13] |
| Rat Mammary Epithelial Cells (MECs) | 0.1 - 1.0 µg/mL | Induces alveolar morphogenesis and enhances casein accumulation. | [14] |
| Human Mesothelial Cells | 400 ng/mL (0.4 µg/mL) | Used in growth medium containing 15% FBS and 10 ng/mL EGF. | [15] |
| Human Airway, Mammary Epithelial Cells | 0.48 µg/mL | Final concentration when using a 200X commercial stock (96 µg/mL).[16] | [16] |
| General Mammalian Cell Culture | 0.004 - 5.0 µg/mL | A broad range suggested by suppliers for various applications. | [17] |
Stability and Storage Considerations
Proper storage is crucial to maintain the efficacy of hydrocortisone solutions.
-
Powder: Store desiccated at room temperature.
-
Concentrated Stock Solutions: Aliquots stored at -20°C are stable for several months.[1] Avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[18]
-
Working Solution (in Media): The stability of hydrocortisone in complete medium at 37°C is limited. For long-term cultures, it is best practice to perform partial media changes with freshly prepared medium containing hydrocortisone at least once a week.[18][19] Studies on hydrocortisone sodium succinate solutions show that stability is temperature-dependent, with significant degradation occurring more rapidly at 30°C compared to refrigerated conditions.[20][21]
References
- 1. ami-1.com [ami-1.com]
- 2. stemcell.com [stemcell.com]
- 3. mpbio.com [mpbio.com]
- 4. Hydrocortisone Sodium Succinate | C25H33NaO8 | CID 23694214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Cortisol succinate? [synapse.patsnap.com]
- 6. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 7. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of the action of hydrocortisone in airway epithelial cells by 11beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydrocortisone and progesterone regulation of the proliferation, morphogenesis, and functional differentiation of normal rat mammary epithelial cells in three dimensional primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. coriell.org [coriell.org]
- 16. cdn.stemcell.com [cdn.stemcell.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Hydrocortisone Succinate in Organoid Culture Media
Introduction: Beyond a Simple Supplement
For researchers, scientists, and drug development professionals venturing into the intricate world of three-dimensional (3D) organoid cultures, the composition of the culture medium is paramount. It is the lifeblood that dictates the self-organization, differentiation, and maturation of stem cells into complex, organ-like structures. Among the cocktail of growth factors, vitamins, and small molecules, glucocorticoids, particularly hydrocortisone, play a pivotal, albeit sometimes underappreciated, role. This guide provides an in-depth exploration of the rationale, mechanism, and practical application of hydrocortisone succinate in organoid culture, moving beyond a simple line-item in a recipe to a critical understanding of its function.
Hydrocortisone, the pharmaceutical form of the endogenous glucocorticoid cortisol, is a steroid hormone that exerts a wide array of effects on cellular processes. In the context of organoid culture, it is not merely an anti-inflammatory agent but a key modulator of cellular differentiation, proliferation, and structural integrity. Its inclusion in culture media is a strategic choice aimed at promoting the development of more physiologically relevant and mature organoids. This document will elucidate the scientific principles behind its use, provide detailed protocols for its preparation and application, and offer insights into its role in various organoid systems.
The "Why": Mechanistic Insights into Hydrocortisone's Role
The decision to include hydrocortisone in organoid media is rooted in its ability to influence key cellular signaling pathways and promote a more in vivo-like state. Its primary mechanism of action is through binding to the intracellular glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates the expression of a vast number of target genes.
Glucocorticoid Receptor (GR) Signaling Pathway
Upon entering the cell, hydrocortisone binds to the GR, which resides in the cytoplasm in a complex with chaperone proteins like heat shock proteins (HSPs). This binding event triggers a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the hydrocortisone-GR complex into the nucleus.
Inside the nucleus, the activated GR can influence gene expression through several mechanisms:
-
Transactivation: The GR dimer can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of co-activators and an increase in gene transcription.
-
Transrepression: The GR can interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are key players in inflammatory responses. This "tethering" mechanism is central to the anti-inflammatory effects of glucocorticoids.
-
Non-genomic Effects: Rapid, non-transcriptional effects can also occur through membrane-bound GRs or cytoplasmic signaling cascades.
Caption: Glucocorticoid Receptor Signaling Pathway.
Causality in Experimental Choices: Why Hydrocortisone Matters for Organoids
The inclusion of hydrocortisone in organoid culture is not arbitrary; it is a deliberate choice to influence specific biological outcomes:
-
Promoting Differentiation and Maturation: In several organoid models, particularly intestinal and mammary organoids, hydrocortisone promotes the differentiation of stem and progenitor cells into more mature and specialized cell types. For instance, in human fetal small intestine organ cultures, hydrocortisone has been shown to increase the activity of brush border enzymes like lactase and alkaline phosphatase, which are markers of enterocyte differentiation[1][2]. In mammary organoids, it is crucial for maintaining the structural integrity and promoting functional differentiation[3][4][5].
-
Suppressing Proliferation and Promoting Homeostasis: While seemingly counterintuitive for expanding cultures, a controlled suppression of proliferation is essential for establishing a stable and mature organoid. Hydrocortisone can reduce the rate of DNA synthesis, thereby promoting a state of cellular homeostasis that more closely resembles adult tissue[4]. This effect helps to prevent the overgrowth of undifferentiated progenitor cells and encourages the development of a well-organized epithelial layer.
-
Anti-inflammatory and Barrier-Protective Effects: Organoid cultures, especially those derived from primary tissues, can be subject to stress and inflammatory responses. Hydrocortisone's potent anti-inflammatory properties help to mitigate these effects, creating a more stable culture environment. In intestinal organoids, corticosteroids have been shown to enhance epithelial barrier function, which is crucial for modeling intestinal physiology and disease[6].
-
Interaction with Key Developmental Pathways: Glucocorticoid signaling does not operate in a vacuum. It interacts with other critical pathways that govern organoid development, such as Wnt and Notch. While the exact interplay is complex and context-dependent, evidence suggests that glucocorticoids can modulate the activity of these pathways to fine-tune the balance between stem cell maintenance and differentiation[7][8][9]. For example, some studies suggest that glucocorticoids can inhibit Notch target gene expression[7].
Practical Application: Protocols and Best Practices
The successful use of this compound in organoid culture hinges on proper preparation, storage, and application. The following protocols are designed to ensure reproducibility and optimal performance.
Choosing Your Glucocorticoid: Hydrocortisone vs. Dexamethasone
While both hydrocortisone and the synthetic glucocorticoid dexamethasone are used in cell culture, there are key differences to consider:
-
Potency and Affinity: Dexamethasone is significantly more potent than hydrocortisone, with a much higher affinity for the glucocorticoid receptor[10]. This means that a much lower concentration of dexamethasone is required to achieve a similar biological effect.
-
Specificity: Hydrocortisone (cortisol) is the natural ligand for the GR and also binds to the mineralocorticoid receptor (MR), whereas dexamethasone is more specific for the GR[11]. In some contexts, the broader activity of hydrocortisone may be more physiologically relevant.
-
Common Usage: While dexamethasone is frequently used in protocols for differentiating specific cell types, hydrocortisone is a common component in many commercially available organoid media kits for general maintenance and expansion.
The choice between the two often depends on the specific goals of the experiment. For general maintenance and promoting a more physiological state, hydrocortisone is often preferred. For inducing strong differentiation down a particular lineage, the higher potency of dexamethasone may be advantageous.
Recommended Concentrations of Hydrocortisone
The optimal concentration of hydrocortisone can vary depending on the organoid type and the specific culture conditions. The following table provides a summary of commonly used concentration ranges. It is always recommended to empirically determine the optimal concentration for your specific application.
| Organoid Type | Typical Hydrocortisone Concentration Range | Molar Concentration Range (approx.) | Notes |
| Intestinal | 50 ng/mL - 1 µg/mL | 138 nM - 2.76 µM | Lower concentrations are often used for maintenance, while higher concentrations may be used to promote differentiation[1][2]. |
| Mammary | 0.1 - 10 µg/mL | 276 nM - 27.6 µM | Essential for morphogenesis and functional differentiation[3][5]. |
| Liver | 100 nM - 500 nM | 100 nM - 500 nM | Often used in combination with other factors to promote maturation[12]. |
| Lung | Varies; often included in commercial media supplements | - | Specific concentrations are often proprietary in commercial kits, but dexamethasone is also commonly used[13][14]. |
| Mesothelial | 400 ng/mL | ~1.1 µM | A common concentration in mesothelial cell culture media[15]. |
Protocol 1: Preparation of a this compound Stock Solution
Hydrocortisone itself has poor water solubility. Therefore, the more water-soluble form, hydrocortisone 21-hemisuccinate sodium salt, is often used for preparing stock solutions for cell culture.
Materials:
-
Hydrocortisone 21-hemisuccinate sodium salt (powder)
-
Sterile, nuclease-free water or absolute ethanol
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculate the required amount: Determine the desired stock concentration and final volume. A common stock concentration is 1 mg/mL.
-
Dissolution:
-
For water-based stock: Aseptically weigh the required amount of hydrocortisone 21-hemisuccinate sodium salt powder and dissolve it in sterile, nuclease-free water to the desired concentration (e.g., 1 mg/mL). Gently vortex or pipette up and down to ensure complete dissolution.
-
For ethanol-based stock: Aseptically dissolve the hydrocortisone powder in 100% ethanol to a higher concentration (e.g., 10 mg/mL). This can then be further diluted in sterile water or culture medium to the final stock concentration[16].
-
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Labeling and Storage: Clearly label the aliquots with the name of the compound, concentration, date of preparation, and your initials. Store the aliquots at -20°C. Frozen aliquots are typically stable for at least 3-4 months[16]. Once an aliquot is thawed, it is recommended to use it immediately and discard any unused portion. Thawed solutions may be stable for 1-2 weeks at 2-8°C, but for optimal performance, fresh aliquots are recommended[16][17].
Protocol 2: Preparation of Complete Organoid Culture Medium with Hydrocortisone
This protocol describes the final step of adding the hydrocortisone stock solution to the basal organoid medium.
Materials:
-
Basal organoid culture medium (pre-warmed to 37°C)
-
Thawed this compound stock solution (from Protocol 1)
-
Other required media supplements (e.g., EGF, Noggin, R-spondin, etc.)
-
Sterile conical tubes
-
Sterile serological pipettes
Procedure:
-
Thaw and Pre-warm: Thaw the required aliquots of all media supplements, including the hydrocortisone stock solution, at room temperature or on ice. Pre-warm the basal organoid medium to 37°C in a water bath.
-
Calculate Dilution: Determine the volume of the hydrocortisone stock solution needed to achieve the desired final concentration in the complete medium. For example, to make 50 mL of medium with a final hydrocortisone concentration of 500 ng/mL from a 1 mg/mL stock solution:
-
(1 mg/mL) / (500 ng/mL) = 2000-fold dilution
-
50 mL / 2000 = 0.025 mL or 25 µL of the stock solution.
-
-
Aseptic Addition: In a sterile biological safety cabinet, add the calculated volume of the hydrocortisone stock solution to the pre-warmed basal medium. Also, add all other required supplements according to your specific organoid culture protocol.
-
Mixing: Gently mix the complete medium by inverting the tube several times. Avoid vigorous vortexing, which can damage growth factors.
-
Use: The complete organoid medium containing hydrocortisone is now ready for use. It is generally recommended to prepare complete medium fresh before each use. If storage is necessary, it can typically be stored at 2-8°C for up to one week, protected from light[13].
Caption: Workflow for this compound in Organoid Media.
Conclusion and Future Perspectives
This compound is more than just a passive ingredient in organoid culture medium; it is an active modulator of cellular fate and function. Its ability to promote differentiation, maintain structural integrity, and create a more physiologically relevant microenvironment makes it an indispensable tool for researchers striving to develop robust and predictive organoid models. A thorough understanding of its mechanism of action through the glucocorticoid receptor signaling pathway allows for its rational and strategic application.
As the field of organoid technology continues to advance, a deeper understanding of the intricate interplay between glucocorticoids and other signaling pathways will be crucial. Future research will likely focus on fine-tuning the concentrations and timing of hydrocortisone application to guide the development of even more complex and functionally mature organoids. By following the detailed protocols and best practices outlined in this guide, researchers can harness the full potential of hydrocortisone to elevate the quality and reproducibility of their organoid cultures, ultimately accelerating discoveries in basic biology, disease modeling, and drug development.
References
- 1. JCI Insight - Endothelial cell–glucocorticoid receptor interactions and regulation of Wnt signaling [insight.jci.org]
- 2. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hubrecht.eu [hubrecht.eu]
- 4. Effects of insulin, hydrocortisone and prolactin on cell morphology, growth and survival of mammary organoids from mid-pregnant mice cultured on collagen gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrocortisone and progesterone regulation of the proliferation, morphogenesis, and functional differentiation of normal rat mammary epithelial cells in three dimensional primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Corticosteroid enhances epithelial barrier function in intestinal organoids derived from patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GLUCOCORTICOIDS INHIBIT NOTCH TARGET GENE EXPRESSION IN OSTEOBLASTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NOTCH inhibition and glucocorticoid therapy in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrocortisone does not influence glucocorticoid sensitivity of acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term culture, genetic manipulation and xenotransplantation of human normal and breast cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. Cell Culture Techniques: Corticosteroid Treatment in A549 Human Lung Epithelial Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. coriell.org [coriell.org]
- 16. cdn.stemcell.com [cdn.stemcell.com]
- 17. researchgate.net [researchgate.net]
Introduction: The Imperative of Serum-Free Media and the Role of Glucocorticoids
< . ## Application Notes and Protocols: Hydrocortisone Succinate Supplementation in Serum-Free Media
For Researchers, Scientists, and Drug Development Professionals
The transition from serum-supplemented to serum-free media formulations represents a critical advancement in cell culture, offering improved reproducibility, reduced lot-to-lot variability, and the elimination of ethical concerns and contamination risks associated with fetal bovine serum (FBS)[1][2]. However, this transition necessitates the careful supplementation of basal media with essential components like growth factors, vitamins, hormones, and trace elements to replicate the supportive environment provided by serum[3][4]. Among these, hydrocortisone, a primary glucocorticoid, has emerged as a vital supplement for the successful cultivation of numerous cell types in the absence of serum.
This compound, a highly water-soluble ester of hydrocortisone, is often preferred in cell culture for its ease of use and stability. Its primary role is to mitigate cellular stress, reduce inflammation, and support cell proliferation and differentiation, functions that are paramount in the artificial in vitro environment of serum-free culture[5]. This document provides a comprehensive guide to the principles and practices of supplementing serum-free media with this compound.
The Scientific Foundation: Mechanism of Action of Hydrocortisone in Cell Culture
Hydrocortisone exerts its effects primarily by modulating gene expression. Upon entering the cell, it binds to the cytoplasmic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the upregulation or downregulation of target gene transcription[6][7].
Key Cellular Effects:
-
Anti-inflammatory and Immunosuppressive Actions: Hydrocortisone is a potent anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines such as interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α)[6]. This is particularly beneficial in cell culture, where cellular stress can trigger inflammatory responses that compromise viability. It also suppresses the activity of various immune cells, which can be a factor even in non-immune cell cultures due to the presence of endogenous signaling molecules[6][7].
-
Support of Cell Proliferation and Viability: The effect of hydrocortisone on cell proliferation is cell-type specific. For many epithelial and endothelial cells, it has been shown to enhance proliferation and support long-term growth[5][8][9]. This is, in part, due to its ability to potentiate the effects of growth factors like Epidermal Growth Factor (EGF)[9][10]. Furthermore, hydrocortisone can mediate a potent survival signal, protecting cells from apoptosis (programmed cell death) through a novel pathway independent of the well-described PI-3-K/Akt signaling cascade[11].
-
Maintenance of Cellular Phenotype and Differentiation: Hydrocortisone is crucial for maintaining the differentiated state of various cell types in culture. For instance, it promotes the differentiation of mouse embryonic stem cells toward lung alveolar epithelial cells and enhances the differentiation of adipose-derived stem cells[5]. In human chondrocytes, physiological levels of hydrocortisone maintain an optimal extracellular matrix metabolism by upregulating the synthesis of aggrecan, type II collagen, and fibronectin, while downregulating catabolic signaling pathways[12].
Figure 1. Simplified signaling pathway of hydrocortisone in a target cell.
Protocol for this compound Supplementation
This protocol provides a generalized framework. The optimal concentration of this compound is cell-type dependent and should be empirically determined.
Materials
-
Hydrocortisone 21-hemisuccinate sodium salt (powder, cell culture grade)[13]
-
Absolute ethanol (non-denatured) or Dimethyl sulfoxide (DMSO)[8][14]
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile syringe filters (0.2 µm pore size)
-
Basal serum-free medium appropriate for your cell type
Step-by-Step Methodology
1. Preparation of a Concentrated Stock Solution (e.g., 1 mg/mL)
The choice of solvent depends on the specific form of hydrocortisone. The sodium succinate salt is more water-soluble, while the base form may require an organic solvent.
-
For Hydrocortisone base:
-
Weigh out the desired amount of hydrocortisone powder in a sterile conical tube.
-
Add a small volume of absolute ethanol to dissolve the powder completely. For example, to make a 4 mg/mL stock, dissolve 40 mg in 10 mL of 95% ethanol[15].
-
Gently swirl to ensure complete dissolution[8].
-
Filter-sterilize the solution using a 0.2 µm syringe filter into a new sterile tube.
-
-
For Hydrocortisone 21-hemisuccinate sodium salt:
-
This form is more water-soluble and can often be dissolved directly in sterile water or PBS.
-
Follow the manufacturer's instructions for reconstitution.
-
2. Preparation of a Working Stock Solution (e.g., 1000X)
It is often convenient to prepare an intermediate working stock solution to minimize pipetting errors and reduce the concentration of the initial solvent in the final culture medium.
-
Dilute the concentrated stock solution in sterile PBS or basal medium. For example, to create a 1000X working stock from a 4 mg/mL concentrated stock, you can dilute it 1:10 in sterile PBS to get a 400 µg/mL solution[15].
-
Aliquot the working stock solution into sterile cryovials in volumes suitable for single use to avoid repeated freeze-thaw cycles[16].
-
Store the aliquots at -20°C. Frozen aliquots are generally stable for at least 3-4 months[8].
3. Supplementation of Serum-Free Medium
-
Thaw an aliquot of the this compound working stock solution at room temperature or 2-8°C[17].
-
Add the working stock to your pre-warmed basal serum-free medium to achieve the desired final concentration. For example, to achieve a final concentration of 400 ng/mL from a 400 µg/mL (1000X) stock, add 1 mL of the stock to 1 L of medium.
-
Mix the supplemented medium thoroughly by gentle inversion.
-
The fully supplemented medium is now ready for use.
Figure 2. Workflow for the preparation and use of this compound in serum-free media.
Optimization and Quality Control
Determining the Optimal Concentration
The optimal concentration of this compound can vary significantly between cell types. A dose-response experiment is recommended to determine the ideal concentration for your specific application.
-
Cell Seeding: Plate your cells at a consistent density in a multi-well plate.
-
Concentration Gradient: Prepare a series of media with varying concentrations of this compound. A common starting range is 0.01 µM to 1.0 µM[18][19].
-
Cell Culture: Culture the cells for a defined period, typically 24-72 hours.
-
Assessment: Evaluate cell proliferation, viability (e.g., using MTT or crystal violet assays), and morphology[20][21]. For specialized cell types, assess relevant functional markers.
| Cell Type | Recommended Concentration Range | Reference |
| Human Diploid Fibroblasts | 5 x 10-9 M to 1 x 10-6 M | [9][10] |
| Rabbit Lymph Node Fragments | 0.01 µM to 1.0 µM | [18][19] |
| Human Chondrocytes | 0.05 µg/mL to 1.0 µg/mL | [12] |
| HEp-2 (Human Laryngeal Carcinoma) | 0.5 µM to 2.5 µM | [20][21] |
| Mesothelial Cells | 400 ng/mL | [15] |
| Mammary & Airway Epithelial Cells | 96 µg/mL (as a 200X stock) | [17][22] |
Table 1. Examples of hydrocortisone concentrations used for various cell types.
Stability and Handling Considerations
-
Stock Solution Stability: While frozen aliquots at -20°C are stable for several months, thawed solutions should be used promptly. The stability of hydrocortisone in solution at 2-8°C is estimated to be 1-2 weeks[8]. Avoid repeated freeze-thaw cycles[16].
-
Stability in Culture Medium: It is generally recommended to prepare fresh hydrocortisone-supplemented medium for each experiment or to replace the medium every 2-3 days to ensure a consistent concentration, as its stability at 37°C in culture medium may be limited[16].
-
pH: The stability of this compound solutions is pH-dependent. Solutions with a pH between 5.5 and 7.4 stored under refrigeration are chemically stable for at least 14 days[23].
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor cell growth or viability | Suboptimal hydrocortisone concentration. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Degradation of hydrocortisone. | Prepare fresh stock solutions and supplemented media. Avoid repeated freeze-thaw cycles of stock solutions. | |
| Precipitation in stock solution | Low solubility of the hydrocortisone form used. | Ensure the correct solvent is used. For hydrocortisone base, use ethanol or DMSO. This compound is more water-soluble. Gentle warming may aid dissolution. |
| Inconsistent experimental results | Instability of hydrocortisone in culture. | Replenish the medium with freshly added hydrocortisone every 48-72 hours. |
| Variability in stock solution preparation. | Ensure accurate weighing and dilution. Filter-sterilize all stock solutions. |
Conclusion
The successful implementation of serum-free cell culture is a significant step towards more defined and reproducible in vitro models. This compound is a cornerstone supplement in this endeavor, providing essential anti-inflammatory, pro-survival, and differentiation-supporting signals that are lost with the removal of serum. By understanding its mechanism of action and adhering to rigorous preparation and optimization protocols, researchers can effectively leverage this compound to enhance the robustness and reliability of their serum-free culture systems.
References
- 1. Serum-Free Media Formulation Using Marine Microalgae Extracts and Growth Factor Cocktails for Madin-Darby Canine Kidney and Vero Cell Cultures [mdpi.com]
- 2. regmednet.com [regmednet.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. cellbase.com [cellbase.com]
- 5. stemcell.com [stemcell.com]
- 6. What is the mechanism of Cortisol succinate? [synapse.patsnap.com]
- 7. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 8. 氢化可的松 BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 9. HYDROCORTISONE POTENTIATES CELL PROLIFERATION AND PROMOTES CELL SPREADING ON TISSUE CULTURE SUBSTRATA OF HUMAN DIPLOID FIBROBLASTS IN A SERUM-FREE HORMONE-SUPPLEMENTED MEDIUM | Semantic Scholar [semanticscholar.org]
- 10. Distinctive effects of hydrocortisone on the modulation of EGF binding and cell growth in HeLa cells grown in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Physiological levels of hydrocortisone maintain an optimal chondrocyte extracellular matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 氢化可的松琥珀酸酯 钠盐 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. coriell.org [coriell.org]
- 16. researchgate.net [researchgate.net]
- 17. cdn.stemcell.com [cdn.stemcell.com]
- 18. THE REQUIREMENT FOR HYDROCORTISONE IN ANTIBODY-FORMING TISSUE CULTIVATED IN SERUM-FREE MEDIUM - PMC [pmc.ncbi.nlm.nih.gov]
- 19. THE REQUIREMENT FOR HYDROCORTISONE IN ANTIBODY-FORMING TISSUE CULTIVATED IN SERUM-FREE MEDIUM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. biorxiv.org [biorxiv.org]
- 22. stemcell.com [stemcell.com]
- 23. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Validated Reversed-Phase HPLC Method for the Quantification of Hydrocortisone Succinate
Abstract
This comprehensive guide details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of hydrocortisone sodium succinate in bulk drug substances and pharmaceutical formulations. The method is designed for simplicity, speed, and sensitivity, making it suitable for routine quality control and research applications. This document provides a thorough explanation of the methodological choices, a step-by-step protocol for analysis, and a complete validation strategy adhering to the International Council for Harmonisation (ICH) guidelines.
Introduction: The Importance of Accurate Hydrocortisone Succinate Quantification
Hydrocortisone sodium succinate is a highly water-soluble ester of hydrocortisone, a primary glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1][2] Its rapid onset of action makes it a critical medication for treating acute adrenal insufficiency, severe allergic reactions, and inflammatory conditions.[3][4] Given its therapeutic importance, ensuring the potency and purity of hydrocortisone sodium succinate formulations is paramount. A reliable and accurate analytical method is therefore essential for quality control in pharmaceutical manufacturing and for stability studies.[5][6][7]
High-performance liquid chromatography (HPLC) is the preferred analytical technique for this purpose due to its high resolution, sensitivity, and specificity. This application note presents an isocratic RP-HPLC method that effectively separates this compound from potential impurities and degradation products.
Principles of the Chromatographic Method
The presented method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic modifier. This compound, a moderately polar molecule, is retained on the nonpolar column and is then eluted by the mobile phase. The choice of a C8 column in this method offers a good balance between retention and analysis time for this specific analyte.
The mobile phase, a mixture of phosphate buffer (pH 4) and acetonitrile, is optimized to achieve a sharp, symmetrical peak with a reasonable retention time.[1] The acidic pH of the buffer ensures the consistent ionization state of the analyte, leading to reproducible chromatography. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. Detection is performed using a UV detector at 242 nm, which is the absorbance maximum for this compound, ensuring high sensitivity.[1][8]
Detailed Method Protocol
Materials and Reagents
| Material/Reagent | Grade | Source (Example) |
| Hydrocortisone Sodium Succinate Reference Standard | USP or equivalent | Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Potassium Dihydrogen Orthophosphate | AR Grade | Merck |
| Orthophosphoric Acid | AR Grade | SD Fine Chem Ltd.[1] |
| Methanol | HPLC Grade | Fisher Scientific |
| Water | HPLC Grade/Purified Water | ELGA water purification system[1] |
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1100/1200 series or equivalent with UV/VIS detector[6] |
| Column | HiQSil C8 (250mm x 4.6 mm, 5µm)[1] |
| Mobile Phase | Phosphate Buffer (pH 4) : Acetonitrile (30:70 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 242 nm[1][8] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 35 °C[8] |
| Run Time | 10 minutes[1] |
Preparation of Solutions
Phosphate Buffer (pH 4):
-
Dissolve an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water to obtain a desired molarity (e.g., 20 mM).
-
Adjust the pH to 4.0 using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
Mobile Phase:
-
Mix the prepared Phosphate Buffer (pH 4) and Acetonitrile in a ratio of 30:70 (v/v).
-
Degas the mobile phase by sonication or vacuum filtration before use.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of Hydrocortisone Sodium Succinate Reference Standard.[1]
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.[1]
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5-30 µg/mL).[1]
Sample Preparation (from a hypothetical 100 mg vial):
-
Reconstitute the contents of the vial with a suitable diluent as per the product instructions.
-
Transfer an accurately measured portion of the reconstituted solution equivalent to 10 mg of hydrocortisone sodium succinate into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol to obtain a concentration of 1000 µg/mL.[9]
-
Further dilute this solution with the mobile phase to a final concentration within the calibration curve range (e.g., 10 µg/mL).[1]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Experimental Workflow Diagram
Caption: Experimental workflow from solution preparation to data analysis.
Method Validation Protocol (as per ICH Q2(R1) Guidelines)
Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose.[1][10] The following parameters should be assessed:
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Inject the blank (mobile phase) to ensure no interfering peaks at the retention time of this compound.
-
Inject a solution of the sample spiked with known impurities or a placebo solution.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample and analyze the stressed samples to ensure the peak for this compound is well-resolved from any degradation products.[9]
-
-
Acceptance Criteria: The peak for this compound should be pure and free from interference from the blank, placebo, and degradation products. Peak purity analysis should be performed.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare at least five concentrations of this compound reference standard across the range of 5-30 µg/mL.[1]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.[1]
Accuracy
Accuracy is the closeness of the test results to the true value. It is assessed using recovery studies.
-
Protocol:
-
Acceptance Criteria: The mean percentage recovery should be within 98-102%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve).
-
-
Example Values: Based on similar studies, the LOD might be around 0.37 µg/mL and the LOQ around 1.13 µg/mL.[1]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% in organic modifier)
-
Column temperature (± 5 °C)
-
pH of the buffer (± 0.2 units)
-
-
Analyze the sample under these modified conditions.
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the %RSD of the results should be ≤ 2%.
System Suitability
System suitability testing is an integral part of the analytical procedure to ensure the chromatographic system is adequate for the intended analysis.
-
Protocol:
-
Inject a working standard solution five or six times before starting the sample analysis.
-
Calculate the system suitability parameters.
-
-
Acceptance Criteria:
-
%RSD of peak areas: ≤ 2.0%
-
Tailing factor (T): ≤ 2.0
-
Theoretical plates (N): ≥ 2000
-
Validation Summary Diagram
Caption: Key parameters for HPLC method validation according to ICH Q2(R1).
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of hydrocortisone sodium succinate. The method has been developed based on established scientific principles and validated according to ICH guidelines, ensuring its reliability for routine use in quality control laboratories. The short run time of 10 minutes allows for a high throughput of samples, making it an efficient tool for pharmaceutical analysis.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Stability of hydrocortisone sodium succinate after reconstitution in 0.9% sodium chloride injection and storage in polypropylene syringes for pediatric use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the stability of hydrocortisone sodium succinate in solutions for parenteral use by a validated HPLC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC determination of related substances in hydrocortisone sodium...: Ingenta Connect [ingentaconnect.com]
- 9. jetir.org [jetir.org]
- 10. crsubscription.com [crsubscription.com]
- 11. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Validated Stability-Indicating HPLC-UV Method for Hydrocortisone Succinate: A Comprehensive Guide
Introduction: The Criticality of Stability in Corticosteroid Formulations
Hydrocortisone sodium succinate, a synthetic glucocorticoid, is a cornerstone in treating a spectrum of conditions requiring immediate and potent anti-inflammatory and immunosuppressive effects.[1] Its efficacy, however, is intrinsically linked to its chemical stability. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities, compromising patient safety and therapeutic outcomes. Therefore, a robust, validated stability-indicating analytical method is not merely a regulatory requirement but a scientific necessity in pharmaceutical development and quality control.
This application note provides a detailed, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of hydrocortisone succinate and the separation of its degradation products. The methodology is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the procedure is suitable for its intended purpose of stability assessment.[2] We will delve into the rationale behind the method's parameters, provide a step-by-step protocol for its implementation and validation, and demonstrate its utility through a comprehensive forced degradation study.
Materials and Instrumentation: Establishing a Foundation for Reliable Analysis
The selection of high-quality reagents and a well-maintained HPLC system is paramount to achieving accurate and reproducible results.
Reagents and Chemicals:
-
Hydrocortisone Sodium Succinate Reference Standard (USP grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Orthophosphate (AR Grade)[3]
-
Hydrochloric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Hydrogen Peroxide (30%, AR Grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation:
A standard HPLC system equipped with the following components is suitable for this method:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
For this study, a JASCO HPLC system with a PU 2080 Plus pump and a PDA MD-2010 Plus detector was utilized.[3]
Chromatographic Conditions:
The chosen chromatographic conditions are optimized to provide a sharp, symmetrical peak for this compound, with good resolution from potential degradation products.
| Parameter | Condition | Rationale |
| Column | C8, 250 mm x 4.6 mm, 5 µm | A C8 column provides a good balance of hydrophobic retention for the steroid backbone while being less retentive than a C18, allowing for a reasonable runtime. |
| Mobile Phase | Phosphate Buffer (pH 4.0) : Acetonitrile (30:70 v/v) | The buffer controls the ionization state of the succinate moiety, ensuring consistent retention. Acetonitrile is a common organic modifier providing good peak shape and elution strength. |
| Flow Rate | 1.0 mL/min | This flow rate offers a good compromise between analysis time and column efficiency. |
| Column Temperature | 35 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes.[5] |
| Detection Wavelength | 242 nm | This compound exhibits a strong absorbance maximum at this wavelength, providing high sensitivity.[3] |
| Injection Volume | 20 µL | A standard injection volume suitable for achieving good sensitivity without overloading the column. |
| Run Time | 10 minutes | Sufficient time to elute the main peak and any potential early or late eluting degradation products. |
Experimental Protocols: From Sample Preparation to Data Acquisition
Meticulous execution of the experimental protocols is essential for the integrity of the analytical results.
Preparation of Solutions
Phosphate Buffer (pH 4.0): Dissolve an appropriate amount of Potassium Dihydrogen Orthophosphate in deionized water to a concentration of 25 mM. Adjust the pH to 4.0 with orthophosphoric acid.
Mobile Phase: Prepare the mobile phase by mixing the Phosphate Buffer (pH 4.0) and Acetonitrile in a 30:70 (v/v) ratio. Filter and degas the mobile phase before use.
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of Hydrocortisone Sodium Succinate Reference Standard in 5 mL of methanol, and then dilute to 10 mL with methanol in a volumetric flask.[3]
Working Standard Solutions (5-30 µg/mL): Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations in the range of 5 to 30 µg/mL.[3]
Sample Preparation: For a drug product, accurately weigh a portion of the powder for injection equivalent to 10 mg of this compound and prepare in the same manner as the standard stock solution. Further dilute with the mobile phase to a final concentration within the linear range of the method.
Method Validation Protocol
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[2] The following parameters should be assessed according to ICH Q2(R1) guidelines.
1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] This is demonstrated through forced degradation studies.
2. Linearity: Analyze the working standard solutions (at least 5 concentrations) in triplicate. Plot a calibration curve of the peak area versus the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
3. Range: The range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
4. Accuracy: Accuracy is determined by recovery studies. Analyze samples of a known concentration (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery at each level.
5. Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on two different days by two different analysts.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
7. Robustness: The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.[7] Introduce small changes to the method, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% acetonitrile)
-
Column temperature (± 2 °C)
-
pH of the buffer (± 0.1 units) Analyze the system suitability parameters after each change.
Acceptance Criteria for Method Validation:
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery between 98.0% and 102.0% |
| Precision | %RSD ≤ 2.0% |
| LOD & LOQ | The method should be sufficiently sensitive for its intended purpose. |
| Robustness | System suitability parameters should remain within acceptable limits. |
Forced Degradation Study Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. The goal is to achieve 10-20% degradation of the drug substance.
1. Acid Hydrolysis: Treat the drug solution with 0.5 N HCl and heat at 60 °C for 30 minutes. Neutralize the solution before injection.
2. Base Hydrolysis: Treat the drug solution with 0.5 N NaOH at room temperature for 30 minutes. Neutralize the solution before injection.
3. Oxidative Degradation: Treat the drug solution with 6% H₂O₂ at room temperature for 30 minutes.
4. Thermal Degradation: Expose the solid drug substance to dry heat at 105 °C for a specified period. Dissolve the stressed sample for analysis.
5. Photolytic Degradation: Expose the drug solution to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV light.
Analyze all stressed samples, along with an unstressed control, using the validated HPLC method. The peak purity of the this compound peak should be evaluated to ensure no co-eluting degradation products.
Visualization of Workflows
A clear understanding of the experimental workflow is crucial for successful implementation.
Caption: Workflow for HPLC method validation.
Potential Degradation Pathway
Understanding the potential degradation pathway of this compound is crucial for identifying and monitoring impurities. The primary degradation is the hydrolysis of the succinate ester bond, yielding hydrocortisone. Further degradation can occur on the hydrocortisone molecule itself.
Caption: Simplified degradation pathway of this compound.
Conclusion: A Robust Tool for Ensuring Product Quality
The HPLC-UV method detailed in this application note provides a reliable and robust tool for the stability testing of this compound. By adhering to the principles of ICH Q2(R1) for method validation, researchers, scientists, and drug development professionals can be confident in the accuracy and precision of their results. The successful separation of the parent drug from its degradation products in forced degradation studies confirms the stability-indicating nature of the method, making it suitable for routine quality control and stability monitoring throughout the product lifecycle.
References
- 1. Hydrocortisone Sodium Succinate for Injection [doi.usp.org]
- 2. robustness testing ICH Q2 – Pharma Validation [pharmavalidation.in]
- 3. ijnrd.org [ijnrd.org]
- 4. HPLC determination of related substances in hydrocortisone sodium succinate for injection | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. jetir.org [jetir.org]
Application Notes and Protocols: Hydrocortisone Succinate in 3D Cell Culture Models
Introduction: Re-evaluating the Role of Glucocorticoids in Advanced In Vitro Systems
Three-dimensional (3D) cell culture models, such as spheroids and organoids, have emerged as pivotal tools in biomedical research and drug development, offering a more physiologically relevant environment compared to traditional 2D monolayers. Within this sophisticated landscape, the application of signaling molecules like hydrocortisone, a potent glucocorticoid, requires a nuanced and well-defined approach. Hydrocortisone and its water-soluble succinate form are integral components in various culture media, recognized for their anti-inflammatory and immunosuppressive properties, as well as their role in promoting cellular differentiation and maintaining tissue homeostasis.[1]
This guide provides a comprehensive framework for the effective use of hydrocortisone succinate in 3D cell culture. We will delve into the underlying mechanisms of action, provide detailed protocols for spheroid and organoid models, and discuss critical parameters for experimental design and analysis. Our focus extends beyond mere procedural steps to elucidate the scientific rationale behind these methodologies, empowering researchers to optimize their 3D culture systems for robust and reproducible results.
Scientific Foundation: The Mechanism of Action of Hydrocortisone in a 3D Context
Hydrocortisone, a synthetic form of cortisol, exerts its effects primarily through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[2] Upon binding to its ligand in the cytoplasm, the GR translocates to the nucleus, where it acts as a transcription factor to either activate or repress the expression of a multitude of target genes. This genomic action is central to its wide-ranging physiological effects.
In the context of 3D cell culture, the downstream consequences of GR activation are multifaceted:
-
Modulation of Cell Growth and Proliferation: The impact of hydrocortisone on cell proliferation in 3D models can be cell-type dependent. For instance, in some cancer spheroid models, it may contribute to an increase in mitochondrial activity, while in others, it can influence spheroid formation and cell dispersion.[3][4]
-
Induction of Differentiation and Maturation: Hydrocortisone is a key factor in promoting the differentiation and maturation of various cell types within 3D structures. In kidney organoids, it has been shown to enhance endothelial differentiation and vascular formation.[5] Similarly, in mammary organoids, it plays a role in maintaining the structural integrity of the parental organoid.
-
Regulation of Extracellular Matrix (ECM) and Cell Adhesion: Glucocorticoids can influence the expression of ECM components and cell adhesion molecules. In some 3D models, hydrocortisone treatment has been observed to affect the expression of fibronectin, a key ECM protein.[6]
-
Anti-inflammatory and Immunosuppressive Effects: In co-culture models incorporating immune cells, hydrocortisone can be utilized to modulate inflammatory responses, mimicking its physiological role.
To visualize the canonical signaling pathway, the following diagram illustrates the activation of the glucocorticoid receptor and its subsequent genomic effects.
Caption: Glucocorticoid Receptor Signaling Pathway.
Protocols and Methodologies
Part 1: Preparation of this compound Stock Solutions
The stability and accurate concentration of this compound are paramount for reproducible experiments. It is recommended to prepare concentrated stock solutions, aliquot them, and store them appropriately to minimize degradation and repeated freeze-thaw cycles.[7]
Materials:
-
Hydrocortisone sodium succinate powder
-
Sterile absolute ethanol or Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
Protocol:
-
Reconstitution: Aseptically weigh the desired amount of hydrocortisone sodium succinate powder. Reconstitute in sterile absolute ethanol or DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Working Stock Preparation: Dilute the primary stock solution with sterile PBS or your specific cell culture medium to a working stock concentration (e.g., 1 mg/mL).
-
Aliquoting and Storage: Aliquot the working stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), aliquots can be kept at 4°C.[7]
Note on Stability: While hydrocortisone solutions are relatively stable when stored frozen, their stability at 37°C in culture medium can be limited. For long-term experiments, it is advisable to replenish the medium with fresh hydrocortisone at each medium change.[7]
Part 2: Application in Spheroid Models
This protocol provides a general framework for treating spheroids with this compound. The specific cell seeding density, spheroid formation time, and treatment duration should be optimized for your cell line and experimental goals.
Experimental Workflow:
Caption: Workflow for Hydrocortisone Treatment of Spheroids.
Protocol:
-
Spheroid Formation:
-
Culture your cells of interest to 70-80% confluency.
-
Create a single-cell suspension using a suitable dissociation reagent.
-
Seed the cells into an ultra-low attachment plate at an optimized density to promote spheroid formation.
-
Incubate at 37°C and 5% CO2 for 24-72 hours, or until spheroids of the desired size and morphology are formed.
-
-
Hydrocortisone Treatment:
-
Prepare fresh culture medium containing the desired final concentration of this compound. A concentration range of 0.5 µM to 2.5 µM has been used for HEp-2 cancer cell spheroids.[1][3]
-
Carefully remove half of the existing medium from each well and replace it with an equal volume of the hydrocortisone-containing medium.
-
Incubate the spheroids for the desired treatment duration (e.g., 24-48 hours). For longer-term studies, perform a full medium change with fresh hydrocortisone-containing medium every 2-3 days.
-
-
Endpoint Analysis:
-
Viability and Proliferation: Assess cell viability using assays such as the MTT assay or a live/dead staining protocol. Proliferation can be evaluated using methods like the crystal violet assay.[3][4]
-
Morphology and Size: Image the spheroids at regular intervals using a brightfield microscope to monitor changes in size, shape, and compaction.
-
Immunofluorescence Staining: Fix, permeabilize, and stain the spheroids to visualize the expression and localization of specific proteins of interest, such as ECM components (e.g., fibronectin) or differentiation markers.[6]
-
Gene Expression Analysis: Harvest the spheroids, extract RNA, and perform qRT-PCR or RNA sequencing to analyze changes in gene expression profiles.[8]
-
Part 3: Application in Organoid Models
This protocol outlines the use of this compound in organoid cultures, particularly for promoting maturation and function. The specific timing and concentration of hydrocortisone will vary depending on the organoid type and the developmental stage being targeted.
Experimental Workflow:
Caption: Workflow for Hydrocortisone Application in Organoid Culture.
Protocol:
-
Organoid Formation and Differentiation:
-
Initiate organoid culture from pluripotent stem cells (PSCs) or adult stem cells according to your established protocol.
-
Embed the cells or developing organoids in a suitable extracellular matrix (e.g., Matrigel).
-
Culture the organoids in a differentiation medium to guide their development towards the desired lineage.
-
-
Hydrocortisone-Mediated Maturation:
-
Once the organoids have reached a specific developmental stage, introduce this compound into the culture medium. For human fetal kidney explants, concentrations ranging from 12.5 ng/mL to 50 ng/mL have been used.[9]
-
The timing of hydrocortisone addition is critical. For example, in kidney organoids, specific treatment windows can be tested to optimize vascular development.[5]
-
Culture the organoids in the hydrocortisone-containing medium for the desired maturation period, with regular medium changes.
-
-
Functional and Maturational Analysis:
-
Barrier Function (for intestinal/epithelial organoids): Assess the integrity of the epithelial barrier using assays like the FITC-dextran permeability assay.[10]
-
Enzymatic Activity: Measure the activity of lineage-specific enzymes. For example, in kidney organoids, brush border enzyme activities can be assessed.[9]
-
Marker Expression: Analyze the expression of maturation markers at both the gene and protein level using qRT-PCR, Western blotting, and immunofluorescence. For instance, in kidney organoids, the expression of podocyte and tubular markers can be evaluated.[11]
-
Secretory Function: For endocrine organoids, the secretion of specific hormones (e.g., ACTH from pituitary organoids) can be measured by ELISA.[12]
-
Data Interpretation and Quality Control
A robust experimental design includes careful consideration of data interpretation and quality control measures.
| Parameter | Recommended Concentration Range | 3D Model Type | Key Considerations |
| Cell Proliferation & Viability | 0.5 - 2.5 µM | Spheroids (e.g., HEp-2) | Cell line-dependent; perform dose-response studies.[1][3] |
| Differentiation & Maturation | 12.5 - 50 ng/mL | Organoids (e.g., Kidney) | Timing of administration is crucial for developmental processes.[9] |
| Vascularization | To be optimized | Organoids (e.g., Kidney) | Evaluate different treatment windows to determine the optimal effect on endothelial cell differentiation.[5] |
| Barrier Function | 10 µM (Prednisolone) | Organoids (e.g., Intestinal) | Assess in the context of inflammatory stimuli to evaluate restorative effects.[10] |
Quality Control Metrics:
-
Spheroid/Organoid Morphology: Regularly assess the size, shape, and uniformity of your 3D cultures. Consistent morphology is an indicator of a healthy and reproducible culture.
-
Viability: Ensure high cell viability (>90%) in your control cultures before initiating hydrocortisone treatment.
-
Marker Expression: Validate the expression of key lineage-specific markers in your mature organoids to confirm successful differentiation.
-
Functional Readouts: Establish baseline functional activity in your control organoids to accurately assess the effects of hydrocortisone treatment.
Troubleshooting
| Problem | Possible Cause | Solution |
| Inconsistent Spheroid/Organoid Size | Inconsistent initial cell seeding density; poor cell viability. | Ensure accurate cell counting and a single-cell suspension before seeding. Check cell viability prior to starting the experiment. |
| Low Cell Viability After Treatment | Hydrocortisone concentration is too high; solvent toxicity. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Ensure the final solvent concentration (e.g., DMSO) is below toxic levels (typically <0.1%). |
| No Observable Effect | Hydrocortisone concentration is too low; incorrect timing of administration; degraded hydrocortisone stock. | Optimize the concentration and timing of treatment. Prepare fresh hydrocortisone stock solutions and aliquot for single use. |
| High Variability Between Replicates | Inconsistent spheroid/organoid formation; pipetting errors. | Optimize spheroid/organoid formation protocol for uniformity. Use calibrated pipettes and careful technique during medium changes and reagent additions. |
Conclusion
The integration of this compound into 3D cell culture protocols offers a powerful means to enhance the physiological relevance of these advanced in vitro models. By understanding its mechanisms of action and carefully optimizing experimental parameters, researchers can effectively modulate cell proliferation, drive differentiation and maturation, and investigate complex biological processes in a more in vivo-like context. The protocols and guidelines presented here provide a solid foundation for the successful application of hydrocortisone in your spheroid and organoid research, ultimately contributing to more robust and translatable scientific discoveries.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Evaluation of the effect of hydrocortisone in 2D and 3D HEp-2 cell culture | Research, Society and Development [rsdjournal.org]
- 3. rsdjournal.org [rsdjournal.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of hydrocortisone on the maturation of human foetal kidney explants in serum-free organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Corticosteroid enhances epithelial barrier function in intestinal organoids derived from patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Navigating the kidney organoid: insights into assessment and enhancement of nephron function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Human Pituitary Neuroendocrine Tumor Organoids to Facilitate Effective Targeted Treatments of Cushing’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Gene Expression Analysis Following Hydrocortisone Succinate Treatment
Introduction
Hydrocortisone succinate is a synthetic steroid and a prodrug of hydrocortisone (cortisol), the primary glucocorticoid hormone produced by the adrenal glands.[1] Due to its potent anti-inflammatory and immunosuppressive properties, it is a cornerstone therapy for a wide range of conditions, including autoimmune diseases, inflammatory disorders, and adrenal insufficiency.[1][2] The therapeutic effects of hydrocortisone are predominantly mediated by its ability to modulate the expression of a vast array of genes.[3][4] Understanding these transcriptomic changes is crucial for elucidating its mechanism of action, identifying novel biomarkers, and advancing drug development.[5][6][7]
This application note provides researchers, scientists, and drug development professionals with a comprehensive, field-proven guide to designing, executing, and interpreting gene expression studies after this compound treatment. We will delve into the underlying molecular pathways, provide detailed experimental protocols from cell culture to data analysis, and offer insights into ensuring data integrity and reproducibility.
Scientific Background: The Genomic Action of Hydrocortisone
The biological activity of this compound begins after its rapid conversion to the active form, hydrocortisone.[1] Its effects on gene expression are primarily mediated through the classical glucocorticoid receptor (GR) signaling pathway, a process that directly links the drug to the cellular transcriptional machinery.
The Glucocorticoid Receptor (GR) Signaling Pathway:
-
Cellular Entry and Receptor Binding: As a lipophilic steroid hormone, hydrocortisone freely diffuses across the cell membrane into the cytoplasm.[8] There, it binds to the glucocorticoid receptor (GR), which in its inactive state is part of a multiprotein complex including heat shock proteins (HSPs) like HSP90.[9]
-
Activation and Nuclear Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs.[9] This unmasks nuclear localization signals on the GR, facilitating the translocation of the activated hormone-receptor complex into the nucleus.[1][3][10]
-
DNA Binding and Transcriptional Regulation: Inside the nucleus, the GR complex typically dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the regulatory regions of target genes.[3][10][11] This interaction can lead to:
-
Transactivation: The GR recruits co-activator proteins, leading to chromatin remodeling and an increase in the transcription of target genes.[11] This is a key mechanism for the expression of anti-inflammatory proteins.
-
Transrepression: The GR can repress gene expression by interfering with the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are critical drivers of pro-inflammatory gene expression.[8][11][12] This protein-protein interaction, without direct DNA binding, is a major contributor to the immunosuppressive effects of glucocorticoids.
-
The net result is a profound shift in the cellular transcriptome, suppressing pro-inflammatory mediators (e.g., cytokines, chemokines) and upregulating anti-inflammatory molecules.[4][13]
Caption: The classical genomic signaling pathway of hydrocortisone.
Experimental Design and Workflow
A robust experimental design is paramount for generating high-quality, interpretable gene expression data. The overall workflow involves careful planning, precise execution of wet-lab protocols, and rigorous bioinformatic analysis.
Caption: A comprehensive workflow for gene expression analysis.
Key Design Considerations:
-
Model System: The choice of cell line or primary cell type should be biologically relevant to the research question.[14] Immortalized cell lines offer consistency, while primary cells or organoids may provide a more physiologically relevant context.[14]
-
Dose and Time Course: Hydrocortisone's effects on gene expression are both dose- and time-dependent.[15][16] Performing pilot studies to determine the optimal concentration (e.g., EC50) and harvesting time points (e.g., early, mid, and late responses) is highly recommended.
-
Controls and Replicates: A vehicle control (the solvent used to dissolve this compound, e.g., sterile water or PBS) is essential to distinguish drug-specific effects from solvent effects. A minimum of three biological replicates per condition is standard practice to ensure statistical power and assess variability.[17][18]
Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol provides a general framework for treating adherent cells. It should be optimized for your specific cell type.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells overnight under standard conditions (e.g., 37°C, 5% CO2) to allow for attachment and recovery.
-
Stock Solution Preparation: Prepare a sterile, concentrated stock solution of hydrocortisone sodium succinate (e.g., 100 mM in sterile, nuclease-free water). Store aliquots at -20°C.
-
Treatment: a. On the day of the experiment, thaw an aliquot of the this compound stock solution. b. Prepare working dilutions in fresh, serum-free (or low-serum) media to achieve the desired final concentrations. Rationale: Serum can contain endogenous steroids and other factors that may confound results. c. Aspirate the old media from the cells and replace it with the media containing the appropriate concentration of this compound or vehicle control.
-
Incubation: Return the cells to the incubator for the predetermined time points (e.g., 6, 12, 24 hours).
-
Harvesting: At each time point, aspirate the media, wash the cell monolayer once with ice-cold, sterile PBS, and proceed immediately to RNA isolation.[19]
Protocol 2: Total RNA Isolation and Quality Control
High-quality RNA is the foundation of a successful gene expression experiment. This protocol uses a common silica-column-based kit. Always follow the manufacturer's specific instructions.[20][21][22]
-
Cell Lysis: Add the lysis buffer (containing a chaotropic agent like guanidinium thiocyanate) directly to the culture vessel.[23] Pipette the lysate up and down to ensure complete lysis and homogenization.
-
Binding: Transfer the lysate to a spin column and centrifuge. The RNA will bind to the silica membrane.
-
Washing: Perform a series of wash steps with the provided buffers to remove proteins, gDNA, and other contaminants. An on-column DNase I treatment step is highly recommended to eliminate any residual genomic DNA.[23]
-
Elution: Elute the purified RNA from the column using nuclease-free water.
-
Quality Control (QC): a. Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit). Fluorometric methods are more accurate as they are specific to RNA. b. Purity: Assess purity using the A260/280 and A260/230 absorbance ratios from a spectrophotometer. c. Integrity: Analyze RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). The resulting RNA Integrity Number (RIN) is a critical metric of quality.
| QC Metric | Acceptable Range | Rationale |
| Concentration | > 20 ng/µL | Sufficient material for downstream applications. |
| A260/280 Ratio | ~2.0 | Ratios < 1.8 may indicate protein contamination. |
| A260/230 Ratio | 2.0 - 2.2 | Ratios < 2.0 may indicate salt or solvent contamination. |
| RIN/RQN | ≥ 8.0 | Indicates minimal RNA degradation; crucial for reliable RNA-Seq.[24][25] |
Protocol 3: RNA-Seq and Bioinformatic Analysis
The following is a high-level overview of the RNA-Seq and data analysis pipeline.
-
Library Preparation: High-quality total RNA (RIN ≥ 8.0) is used to generate sequencing libraries. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: Libraries are sequenced on a high-throughput platform (e.g., Illumina). The choice of sequencing depth (number of reads per sample) and read length depends on the experimental goals.[14]
-
Bioinformatic Analysis: a. Data QC: Raw sequencing reads are assessed for quality using tools like FastQC. b. Alignment: Reads are aligned to a reference genome. c. Quantification: The number of reads mapping to each gene is counted to determine its expression level. d. Differential Expression Analysis: Statistical methods (e.g., DESeq2, edgeR) are used to identify genes with significant expression changes between hydrocortisone-treated and vehicle-control groups.[26] The output is typically a list of genes with associated log2 fold changes and adjusted p-values. e. Pathway Analysis: Gene Set Enrichment Analysis (GSEA) or similar tools are used to determine if the differentially expressed genes are enriched in specific biological pathways (e.g., inflammatory response, apoptosis).[26]
Protocol 4: Validation of RNA-Seq Results by RT-qPCR
It is best practice to validate the expression changes of key genes identified by RNA-Seq using an independent method like Reverse Transcription-quantitative PCR (RT-qPCR).[17][25][27] This protocol adheres to the MIQE (Minimum Information for Publication of Quantitative Real-Time PCR Experiments) guidelines.[28][29][30][31]
-
Reverse Transcription (cDNA Synthesis): a. Using the same RNA samples from the main experiment, reverse transcribe 500 ng to 1 µg of total RNA into complementary DNA (cDNA) using a high-quality reverse transcriptase kit. b. Include a "no-RT" control to check for genomic DNA contamination.[29]
-
Primer Design: Design or select validated primers for your target genes and at least two stable reference (housekeeping) genes.
-
qPCR Reaction: a. Prepare a qPCR master mix containing SYBR Green dye, polymerase, dNTPs, and primers. b. Add cDNA template to the reaction. Include a no-template control (NTC) for each primer set to detect contamination.[29] c. Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol. d. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Data Analysis: a. Determine the quantification cycle (Cq) for each reaction. b. Normalize the Cq values of your target genes to the geometric mean of the reference genes. c. Calculate the relative expression fold change using the ΔΔCq method. The results should show a strong positive correlation with the RNA-Seq data.[27]
Data Interpretation
A typical output from a differential expression analysis is a table like the one below.
| Gene Symbol | log2FoldChange | p-value | Adjusted p-value | Regulation |
| TSC22D3 (GILZ) | 3.58 | 1.2e-50 | 4.5e-46 | Upregulated |
| DUSP1 | 2.95 | 3.4e-45 | 8.1e-41 | Upregulated |
| IL6 | -4.12 | 7.8e-30 | 1.1e-25 | Downregulated |
| CXCL8 (IL8) | -3.89 | 2.1e-28 | 2.5e-24 | Downregulated |
-
Log2FoldChange: A positive value indicates upregulation by hydrocortisone, while a negative value indicates downregulation.
-
Adjusted p-value (FDR): This is the most important metric for significance, as it corrects for multiple testing. A common threshold is < 0.05.
The results should be interpreted in the context of known glucocorticoid biology. For example, the upregulation of anti-inflammatory genes like TSC22D3 and the downregulation of pro-inflammatory cytokines like IL6 and CXCL8 are expected and confirm the drug's mechanism of action.[16][32]
Conclusion
Analyzing the transcriptomic effects of this compound provides invaluable insights into its therapeutic mechanisms. The success of these studies hinges on a meticulously planned experimental design, adherence to validated protocols for sample preparation and data generation, and the application of rigorous bioinformatic and statistical analyses. By following the comprehensive workflow and protocols outlined in this application note, researchers can generate reliable, reproducible, and high-impact data, ultimately accelerating our understanding of glucocorticoid pharmacology and advancing drug development.
References
- 1. What is the mechanism of Cortisol succinate? [synapse.patsnap.com]
- 2. A Comprehensive Review of Hydrocortisone Sodium Succinate's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 5. Gene Expression Profiling and its Practice in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategic Applications of Gene Expression: From Drug Discovery/Development to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene Expression Profiling: Techniques, Applications, and Potential Research Subject - CD Genomics [rna.cd-genomics.com]
- 8. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Glucocorticoid receptor dynamics and gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular and Cellular Mechanisms Responsible for the Anti-inflammatory and Immunosuppressive Effects of Glucocorticoids | Obgyn Key [obgynkey.com]
- 13. researchgate.net [researchgate.net]
- 14. alitheagenomics.com [alitheagenomics.com]
- 15. Effect of low-dose hydrocortisone on gene expression profiles after severe burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. rna-seqblog.com [rna-seqblog.com]
- 18. zhiganglu.com [zhiganglu.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. Gene for RNA extraction, RNA Isolation Kits, RNA extraction kit | Agilent [agilent.com]
- 21. Total RNA Extraction Kits | Diagnosis of Infectious Diseases IDdx [iddx.info]
- 22. RNA Extraction Kits and RNA Isolation Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. stemcell.com [stemcell.com]
- 24. bio-rad.com [bio-rad.com]
- 25. anygenes.com [anygenes.com]
- 26. Identification of glucocorticoid-related genes in systemic lupus erythematosus using bioinformatics analysis and machine learning | PLOS One [journals.plos.org]
- 27. researchgate.net [researchgate.net]
- 28. MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments [miqe.gene-quantification.info]
- 29. gene-quantification.de [gene-quantification.de]
- 30. The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. MIQE Guidelines | Thermo Fisher Scientific - JP [thermofisher.com]
- 32. RNA-Seq Transcriptome Profiling Identifies CRISPLD2 as a Glucocorticoid Responsive Gene that Modulates Cytokine Function in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Hydrocortisone Succinate Precipitation in Culture Media
Welcome to the technical support guide for the proper handling and use of Hydrocortisone Sodium Succinate in cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to prevent and troubleshoot the common issue of precipitation, ensuring experimental consistency and success.
Introduction: The Challenge of Solubility
Hydrocortisone is a vital supplement in many cell culture protocols, supporting the growth and differentiation of various cell types, including endothelial, epithelial, and mesenchymal cells.[1][2][3] However, its utility is often hampered by a critical challenge: precipitation. Hydrocortisone in its base form has poor aqueous solubility. To overcome this, the highly water-soluble ester prodrug, Hydrocortisone Sodium Succinate (HSS), is widely used.[1][4][5][6]
Despite its high intrinsic solubility, HSS can still precipitate out of solution under specific conditions in complex culture media. This guide will delve into the mechanisms behind this precipitation and provide clear, actionable protocols to prevent it.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding HSS precipitation.
Q1: Why did my hydrocortisone sodium succinate precipitate after I added it to my culture medium?
The most common cause of HSS precipitation is a drop in pH. HSS is the sodium salt of an ester and is most stable and soluble in a pH range of 7.0 to 8.0.[7][8][9][10] Many culture media are buffered within this range (typically pH 7.2-7.4). However, if the medium is old, improperly stored (e.g., CO₂ loss causing a pH increase), or if other acidic supplements are added, the pH can shift. Below pH 6.0, HSS becomes unstable and begins to convert to its less soluble free acid form, causing it to fall out of solution.[7][9]
Q2: I dissolved the HSS powder in water and it was clear, but it turned cloudy in the media. What happened?
This points to an incompatibility between your stock solution and the final culture medium. While your initial stock may be at an optimal pH, the buffering capacity of the final, larger volume of media dictates the final pH. If the media's pH is suboptimal, precipitation will occur upon dilution. Another possibility is a high concentration of divalent cations (like Ca²⁺) in the media, which can sometimes form less soluble salts with succinate, though pH is the more frequent culprit.[11]
Q3: Can I use ethanol or DMSO to dissolve my hydrocortisone sodium succinate?
While hydrocortisone base often requires organic solvents like ethanol or DMSO for dissolution, hydrocortisone sodium succinate is specifically designed to be highly soluble in water.[3][5][8][10][12] Using sterile water or a sterile, pH-neutral buffer like PBS (Phosphate-Buffered Saline) is the recommended and preferred method for preparing HSS stock solutions for cell culture. This avoids the potential cytotoxic effects of residual organic solvents in your experiments.
Q4: Does temperature affect HSS stability and solubility?
Yes, temperature is a critical factor. While unreconstituted HSS powder is stable at controlled room temperature (20-25°C)[13][14], once in solution, its stability is temperature-dependent. Elevated temperatures (e.g., 30°C and above) significantly accelerate the degradation of HSS.[15][16] Conversely, storing concentrated stock solutions at 4°C or -20°C enhances long-term stability.[17][18][19] However, be cautious of repeated freeze-thaw cycles, which can promote protein and salt precipitation in media supplements.[20]
In-Depth Troubleshooting Guide
If you have already encountered precipitation, this guide provides a logical path to identify the cause and remedy the situation.
Step 1: Initial Observation & Assessment
-
Nature of Precipitate: Is it crystalline, flocculant, or a fine, hazy cloudiness? Crystalline precipitates often suggest salt formation, while a hazy or flocculant appearance might indicate protein denaturation or the hydrocortisone itself falling out of solution.
-
Timing: Did the precipitate form immediately upon adding the HSS stock, or did it develop over hours or days in the incubator? Immediate precipitation points to a severe pH or concentration issue. Gradual formation may suggest slower degradation or interaction with cellular metabolites.
Step 2: The Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing the root cause of HSS precipitation.
Caption: Troubleshooting workflow for HSS precipitation.
Protocols for Prevention
Adherence to validated protocols is the best defense against precipitation.
Protocol 1: Preparation of a Concentrated HSS Stock Solution (10 mg/mL)
This protocol creates a 200X stock for a final media concentration of 50 µg/mL. Adjust as needed for your target concentration.
-
Materials:
-
Procedure:
-
Aseptically weigh the required amount of HSS powder. To make 10 mL of a 10 mg/mL solution, you will need 100 mg of HSS.
-
Transfer the powder to the sterile conical tube.
-
Aseptically add the desired volume of sterile water or PBS. For the example above, add 10 mL.
-
Gently vortex or swirl the tube until the powder is completely dissolved. The solution should be clear and colorless. Do not heat the solution to aid dissolution, as HSS is heat-labile.[9]
-
Draw the solution into a sterile syringe.
-
Attach the sterile 0.22 µm syringe filter and filter-sterilize the stock solution into a new sterile conical tube. This step is critical to ensure the sterility of your stock.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100-500 µL) in sterile cryogenic vials.
-
Label the vials clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use.[17][20] Avoid repeated freeze-thaw cycles.[20] A working aliquot can be stored at 4°C for several days.[18]
-
Protocol 2: Supplementing Culture Medium with HSS Stock
-
Pre-warm the Medium: Before supplementation, warm the required volume of basal culture medium to 37°C in a water bath.
-
Thaw the Stock: Thaw one aliquot of your HSS stock solution at room temperature or in a 37°C water bath.
-
Calculate Volume: Calculate the volume of stock solution needed. For a final concentration of 50 µg/mL in 100 mL of media using a 10 mg/mL stock:
-
(50 µg/mL) x (100 mL) = 5000 µg = 5 mg total HSS needed.
-
(5 mg) / (10 mg/mL) = 0.5 mL of stock solution required.
-
-
Dilute Slowly: Aseptically add the calculated volume of HSS stock solution drop-wise to the pre-warmed medium while gently swirling the bottle. Do not add the concentrated stock as a single bolus into a static volume of media, as this can create localized high concentrations that may precipitate.
-
Mix Thoroughly: After adding the stock, cap the media bottle and gently invert it 5-10 times to ensure complete and uniform mixing.
-
Final Check: Visually inspect the supplemented medium to ensure it is clear before adding it to your cell cultures.
Data Summary Table
The following table summarizes key chemical and stability properties of Hydrocortisone Sodium Succinate.
| Property | Value / Condition | Rationale & Comments | Source(s) |
| Chemical Name | Pregn-4-ene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-, monosodium salt, (11β)- | The sodium succinate ester form confers high water solubility. | [5][21] |
| Molecular Weight | ~484.5 g/mol | Important for molarity calculations. | [8][17][21] |
| Solubility | Very Soluble: Water, AlcoholSlightly Soluble: AcetoneInsoluble: Chloroform | The high water solubility is the primary reason for its use over hydrocortisone base in aqueous solutions. | [5][8][10] |
| Optimal pH Range | 7.0 - 8.0 | This is the most critical parameter. Outside this range, especially in acidic conditions (< pH 6.0), the risk of precipitation increases dramatically. | [4][7][9][10] |
| Storage (Powder) | 20°C to 25°C (68°F to 77°F) | Store unreconstituted powder at controlled room temperature. | [9][13][14] |
| Storage (Solution) | Short-term: 2-8°C (up to several days)Long-term: -20°C (months) | Refrigerated or frozen storage is essential for stability of the reconstituted solution. Avoid repeated freeze-thaw cycles. | [17][18][19][20] |
| Light Sensitivity | Protect from light | Reconstituted solutions should be protected from light to prevent degradation. | [9][13][14] |
| Heat Sensitivity | Do not autoclave | HSS is heat-labile and should not be sterilized by autoclaving. Use sterile filtration. | [9][22] |
References
- 1. stemcell.com [stemcell.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. echemi.com [echemi.com]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. researchgate.net [researchgate.net]
- 7. publications.ashp.org [publications.ashp.org]
- 8. Hydrocortisone Sodium Succinate Injection: Package Insert / Prescribing Info [drugs.com]
- 9. publications.ashp.org [publications.ashp.org]
- 10. SOLU-CORTEF® (hydrocortisone sodium succinate for injection, USP) [dailymed.nlm.nih.gov]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 12. selleck.co.jp [selleck.co.jp]
- 13. pfizermedical.com [pfizermedical.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Evaluation of the stability of hydrocortisone sodium succinate in solutions for parenteral use by a validated HPLC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medkoo.com [medkoo.com]
- 18. Shelf lives of aseptically prepared medicines--stability of hydrocortisone sodium succinate in PVC and non-PVC bags and in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.stemcell.com [cdn.stemcell.com]
- 21. Hydrocortisone Sodium Succinate | C25H33NaO8 | CID 23694214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. solucortef.pfizerpro.com [solucortef.pfizerpro.com]
Technical Support Center: Stability of Hydrocortisone Sodium Succinate
Introduction: The Challenge of Hydrocortisone Succinate in Physiological Conditions
Hydrocortisone sodium succinate (HSS) is a highly water-soluble pro-drug of hydrocortisone, widely utilized in research for its anti-inflammatory and immunosuppressive properties, particularly in cell culture applications.[1] Its solubility makes it convenient for preparing aqueous stock solutions. However, the very chemical feature that confers this solubility—the succinate ester linkage—also renders it susceptible to hydrolysis. This instability is significantly accelerated at physiological temperatures (e.g., 37°C) and is influenced by pH, posing a critical challenge for researchers conducting multi-day experiments in incubators.
This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help you navigate the complexities of HSS stability, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: How stable is my freshly prepared Hydrocortisone Sodium Succinate (HSS) solution inside a 37°C incubator?
Answer: HSS in aqueous solution is highly unstable at 37°C. The primary degradation pathway is the hydrolysis of the succinate ester to release the active drug, hydrocortisone (also known as cortisol), and succinic acid. This degradation follows first-order kinetics.[2][3]
Field Insight: While manufacturer datasheets often recommend using reconstituted solutions within a few hours, this is based on pharmaceutical standards for intravenous infusions at room temperature.[4][5][6] At the elevated temperature of a 37°C cell culture incubator, the degradation rate is significantly faster. Studies conducted at 30°C show a significant reduction in HSS concentration within hours. For example, one study reported that at 30°C, the time to reach 95% of the initial concentration (t95%) was between 4.6 and 6.3 hours.[2][3][7][8] At 37°C, this process will be even more rapid.
Troubleshooting: If you observe diminishing or inconsistent effects in your multi-day cell culture experiments, HSS degradation is a likely culprit. The initial dose of active hydrocortisone may be present, but its concentration will decrease substantially over 24-48 hours.
Question 2: Is the degradation product, hydrocortisone, not the active molecule I want? Why does the degradation of the pro-drug matter?
Answer: Yes, hydrocortisone is the biologically active molecule. However, the issue is one of dosage and concentration dynamics. When you add HSS to your culture medium, you are introducing a pro-drug that slowly converts to the active form.[9] The rate of this conversion and the subsequent degradation of hydrocortisone itself create a fluctuating and undefined concentration of the active compound in your experiment over time.
Causality Explained:
-
Initial State: At Time 0, you have a known concentration of HSS and virtually no free hydrocortisone.
-
Incubation: As HSS hydrolyzes at 37°C, the concentration of free hydrocortisone increases. One study in Dulbecco's modified Eagle's medium (DMEM) found the half-life (t1/2) for this hydrolysis to be 75 hours, a process that can be accelerated by enzymes present in serum or released by cells.[9]
-
Uncertain Exposure: This slow, uncontrolled release means your cells are exposed to a gradually changing concentration of the active drug, making it impossible to correlate a specific dose with an observed biological effect. For dose-response studies, this is a critical flaw. Furthermore, hydrocortisone itself can undergo further degradation.[10]
To achieve a consistent and known concentration of the active hormone, using a stock solution of hydrocortisone (the free alcohol form), often dissolved in ethanol or DMSO, is a more reliable approach for many applications.[11][12]
Question 3: My experiment runs for 72 hours with media changes every 24 hours. How should I handle HSS addition?
Answer: Given the rapid degradation at 37°C, you cannot assume the initial concentration remains stable for 24 hours.
Best Practice: The most rigorous approach is to prepare a fresh HSS solution immediately before each media change. Do not prepare a large batch of HSS-containing medium and store it, even refrigerated, for the entire duration of the experiment. While refrigeration slows degradation, it does not stop it entirely.[13][14][15] For maximum consistency, add freshly diluted HSS to fresh, pre-warmed medium right before adding it to your cells.
Question 4: Does the pH of my culture medium affect HSS stability?
Answer: Absolutely. HSS is optimally stable in the pH range of 7 to 8.[16] Most standard cell culture media, buffered with bicarbonate/CO₂ or HEPES, are maintained within this range (typically pH 7.2-7.4), which is favorable. However, if your experimental conditions cause a significant shift in the medium's pH (e.g., high metabolic activity in dense cultures leading to acidification), it can accelerate the degradation of the succinate ester.
Troubleshooting Tip: Monitor the pH of your culture medium (e.g., by the color of the phenol red indicator). If you notice significant acidification, it could be exacerbating HSS instability in addition to directly affecting your cells.
Question 5: What are the primary degradation products and how do they appear?
Answer: The primary and intended conversion is the hydrolysis of the 21-succinate ester to yield free hydrocortisone. Further degradation of hydrocortisone can occur under stressful conditions (e.g., oxidative, acidic), leading to products like 21-dehydrohydrocortisone or species resulting from the cleavage of the side chain.[10] One process-related impurity that can arise is 11-Dehydroxy Hydrocortisone Sodium Succinate.[17]
Visually, you should not detect any changes. HSS solutions are clear and colorless.[4] The degradation is a chemical, not a physical, change. If you observe any precipitation or color change, it is likely due to other issues, such as insolubility at high concentrations or interactions with other media components.
Visualization of Key Processes
Quantitative Stability Data Summary
The following table summarizes stability data from various studies. Note that stability is often defined as the time point at which the concentration drops to 90% or 95% of the initial value.
| Temperature | Concentration | Solvent / Medium | Stability Finding | Citation |
| 25°C | 1 mg/mL | 0.9% NaCl | ~5% loss in 3 days; ~10% loss in 7 days | [16] |
| 25°C | 1 & 4 mg/mL | 0.9% NaCl & 5% Glucose | 5% degradation after 24 hours | [18] |
| 30°C | 1 & 2 mg/mL | Normal Saline Solution | Stable for up to 48 hours (<10% loss) | [19][20] |
| 30°C | 1 & 4 mg/mL | 0.9% NaCl & 5% Glucose | 5% degradation after 5 hours; 14% after 24 hours | [18] |
| 30°C | 1 & 4 mg/mL | Isotonic Saline & Glucose | t95% (time to 95% conc.) was 4.6–6.3 hours | [2][3][7] |
| 5°C | 50 mg/mL | Polypropylene Syringes | Stable for up to 81 days (<10% loss) | [14] |
Analysis: The data clearly show a strong temperature dependence on HSS degradation. While stable for days at refrigerated temperatures, stability drops to mere hours as the temperature approaches 37°C.
Protocols for the Researcher
Protocol 1: Preparation of HSS Stock Solution for Cell Culture
This protocol describes the preparation of a concentrated stock solution for direct addition to culture medium.
Materials:
-
Hydrocortisone Sodium Succinate powder (e.g., Solu-Cortef®)
-
Sterile Water for Injection (SWI) or sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile single-use aliquoting tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Calibrated pipettes and sterile tips
Methodology:
-
Reconstitution: Aseptically reconstitute the HSS powder according to the manufacturer's instructions. A common reconstitution yields a concentration of 50 mg/mL of hydrocortisone.[21] For example, add 2 mL of SWI to a 100 mg vial.
-
Verification: Ensure the solution is clear and free of particulates. Use the solution only if it is clear.[6]
-
Aliquoting: Immediately aliquot the reconstituted solution into sterile, single-use tubes in volumes appropriate for your experiments. This prevents repeated freeze-thaw cycles and contamination of the stock.
-
Storage: Store the aliquots at -20°C. STEMCELL Technologies recommends this storage for their hydrocortisone stock solution.[22] For long-term storage, -80°C is preferable.
-
Usage: When needed, thaw a single aliquot at room temperature. Do not re-freeze a thawed aliquot.[22] Dilute the stock directly into your pre-warmed cell culture medium to the final desired working concentration immediately before use.
Protocol 2: In-House Stability Assessment Workflow (HPLC)
This is a simplified workflow for researchers equipped with HPLC to verify HSS stability in their specific culture medium.
Self-Validation Principle: This experimental design is self-validating. By comparing all subsequent time points (Tx) to your own Time 0 (T0) sample, you account for any initial variations in preparation. A stability-indicating HPLC method is one that can resolve the parent HSS peak from its degradation products, ensuring you are accurately quantifying the remaining drug.[2]
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pfizermedical.com [pfizermedical.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the stability of hydrocortisone sodium succinate in solutions for parenteral use by a validated HPLC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cortisol succinate is slowly hydrolysed in organ cultures of porcine articular tissues and is not equivalent to cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Shelf lives of aseptically prepared medicines--stability of hydrocortisone sodium succinate in PVC and non-PVC bags and in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of hydrocortisone sodium succinate after reconstitution in 0.9% sodium chloride injection and storage in polypropylene syringes for pediatric use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. publications.ashp.org [publications.ashp.org]
- 17. veeprho.com [veeprho.com]
- 18. ejhp.bmj.com [ejhp.bmj.com]
- 19. jmatonline.com [jmatonline.com]
- 20. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 21. Hydrocortisone sodium succinate | CHEO ED Outreach [outreach.cheo.on.ca]
- 22. cdn.stemcell.com [cdn.stemcell.com]
Technical Support Center: Managing Hydrocortisone Succinate Stability in Long-Term Cell Culture
Welcome to the technical support center for researchers utilizing hydrocortisone succinate in their cell culture applications. This guide is designed to provide in-depth, field-proven insights into the challenges and nuances of working with this common but often misunderstood reagent. As scientists and drug development professionals, achieving reproducible and reliable results is paramount. A critical, yet frequently overlooked, factor in long-term experiments is the stability of media components. This compound, a water-soluble prodrug, is particularly susceptible to degradation, which can lead to significant variability in your experiments.
This resource will equip you with the foundational knowledge, troubleshooting strategies, and validated protocols to ensure consistent and accurate outcomes in your long-term cell culture studies.
The Critical Challenge: The Instability of this compound
Hydrocortisone sodium succinate is widely used in cell culture for its superior water solubility compared to its active form, hydrocortisone. It is a vital supplement in various media, promoting cell growth, differentiation, and maintaining specific cellular phenotypes.[1] However, the very ester linkage that confers this solubility is also its point of weakness. In aqueous cell culture media, especially at a physiological pH of ~7.4 and an incubation temperature of 37°C, this compound undergoes hydrolysis.[2][3]
This degradation process has two major implications for your research:
-
Conversion to the Active Form: The primary degradation pathway is the hydrolysis of the succinate ester, releasing the biologically active hydrocortisone.[4] This conversion is often desired, as hydrocortisone is the molecule that elicits the intended biological effects.[5]
-
Changing Molar Concentration: As the prodrug degrades, the concentration of active hydrocortisone in your culture medium is in constant flux. This can lead to inconsistent cellular responses over the course of a long-term experiment.
Understanding and managing this degradation is key to experimental success.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that arise when working with this compound in long-term cell culture.
Question 1: My long-term cultures are showing inconsistent results (e.g., variable proliferation rates, changes in differentiation markers). Could this compound degradation be the cause?
Answer: Absolutely. This is one of the most common, yet often undiagnosed, sources of variability in long-term cultures.
The Causality: this compound is a prodrug that converts to the active hydrocortisone in your culture medium.[5] The rate of this conversion is dependent on temperature and pH.[2] In a typical incubator at 37°C and a media pH of 7.4, the hydrolysis can be significant over a period of days.
This means that freshly prepared medium has a high concentration of the less active prodrug, while older medium has a higher concentration of the active hydrocortisone. If your media change schedule is not frequent enough, your cells are exposed to a fluctuating concentration of the active compound, leading to inconsistent biological responses. For example, hydrocortisone has been shown to have cell-type-specific effects on proliferation, enhancing it in some cell lines like WI-38 human fibroblasts, while inhibiting it in others.[5][6] Fluctuating concentrations of the active form will therefore directly impact cell growth rates.
Self-Validating System: To test if this is the issue, you can implement a more frequent media change schedule (e.g., every 24-48 hours) for a subset of your cultures and compare the results to your standard protocol. If the variability decreases with more frequent media changes, it strongly suggests that hydrocortisone degradation is the culprit. For critical experiments, preparing fresh hydrocortisone-supplemented media immediately before each use is the best practice.
Question 2: What is the actual half-life of this compound in my cell culture medium at 37°C?
Answer: The exact half-life can vary slightly depending on the specific composition of your medium, but based on studies in aqueous solutions at similar pH and temperature, you can expect significant degradation within a few days.
The Causality: The hydrolysis of the succinate ester is the primary degradation route. Studies have shown that at 30°C and pH 7.4, this compound in an aqueous solution degrades significantly within 48 hours.[2] At the higher temperature of 37°C in a complex cell culture medium, this rate is expected to be even faster. The degradation follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the remaining this compound.[7]
Data Presentation:
| Temperature | pH | Solvent | Stability (Time to 90% of initial concentration) | Reference |
| 3-7°C | 7.4 | Water | ~14 days | [2] |
| 21°C | 7.4 | Water | < 4 days | [2] |
| 30°C | 7.4 | Water | < 48 hours | [2] |
| 37°C | ~7.4 | Cell Culture Medium | Estimated < 24-48 hours | Scientist's Projection |
This table summarizes stability data from aqueous solutions and provides a scientifically-grounded estimation for cell culture conditions.
Question 3: Should I be concerned about the degradation product, succinic acid, affecting my cells?
Answer: For most cell culture applications, the concentration of succinic acid resulting from this compound degradation is unlikely to be problematic and may even be beneficial.
The Causality: Succinic acid (or succinate at physiological pH) is a natural metabolic intermediate in the Krebs (TCA) cycle.[8] Cells can readily metabolize it. Furthermore, studies have shown that supplementing cell culture media with succinic acid can have positive effects, such as reducing cell aggregation and improving the productivity of antibody-producing cell lines.[9] While very high, non-physiological concentrations of succinate could potentially alter cellular metabolism, the amount generated from the typical micromolar concentrations of this compound used in cell culture is well below this threshold.
Trustworthiness: The fact that succinate is a key component of cellular respiration provides a strong basis for its general biocompatibility at low concentrations.
Question 4: What are the best practices for preparing and storing this compound stock solutions to minimize degradation?
Answer: Proper preparation and storage of your stock solution are critical to ensure you are starting your experiments with a consistent and reliable reagent.
The Causality: Degradation is temperature and pH-dependent.[2] Therefore, the goal is to minimize the time the compound spends in aqueous solution at non-ideal conditions.
Experimental Protocol: Preparation and Storage of this compound Stock Solution
-
Reconstitution: Use a sterile, buffered solution (e.g., sterile PBS, pH 7.2-7.4) or sterile water to reconstitute the lyophilized powder to a convenient stock concentration (e.g., 1-10 mg/mL). If using water, the resulting pH should be near neutral.[10]
-
Aliquotting: Immediately after reconstitution and ensuring the powder is fully dissolved, aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. The volume of the aliquots should be tailored to your experimental needs to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C. At -20°C, properly prepared aliquots are generally stable for several months.
-
Usage: When you need to supplement your medium, thaw a single aliquot. Do not re-freeze any unused portion of the thawed aliquot. Discard any remaining solution. Repeated freeze-thaw cycles can accelerate degradation.
Mandatory Visualization:
Caption: Workflow for preparing and using this compound stock solutions.
Advanced Troubleshooting & Protocols
Question 5: How can I empirically determine the stability of this compound in my specific cell culture medium?
Answer: You can perform a stability study using High-Performance Liquid Chromatography (HPLC). This will give you precise data on the degradation kinetics under your exact experimental conditions.
The Causality: HPLC is a powerful analytical technique that can separate and quantify the parent compound (this compound) and its primary degradation product (hydrocortisone).[2][7] By sampling a cell-free culture medium incubated over time, you can plot the concentration of each compound and determine the degradation rate.
Experimental Protocol: HPLC-Based Stability Assessment
Objective: To quantify the concentration of this compound and hydrocortisone in cell culture medium over time at 37°C.
Materials:
-
Your complete cell culture medium (e.g., DMEM/F-12 + 10% FBS).
-
Hydrocortisone sodium succinate.
-
Hydrocortisone (as a reference standard).
-
HPLC system with a UV detector.
-
C18 reverse-phase HPLC column.
-
Methanol (HPLC grade).
-
Acetic acid (HPLC grade).
-
Water (HPLC grade).
-
Sterile microcentrifuge tubes.
-
0.22 µm syringe filters.
Methodology:
-
Preparation of Standards:
-
Prepare a 1 mg/mL stock solution of this compound in sterile water.
-
Prepare a 1 mg/mL stock solution of hydrocortisone in methanol.
-
From these stocks, create a series of calibration standards in your cell culture medium ranging from your expected experimental concentrations (e.g., 0.1 µg/mL to 10 µg/mL).
-
-
Sample Preparation (Time-Course):
-
Prepare a flask of your complete cell culture medium supplemented with a known concentration of this compound (e.g., 5 µg/mL). This is your Time 0 sample.
-
Place the flask in a 37°C incubator.
-
At designated time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours), aseptically remove an aliquot (e.g., 1 mL) of the medium.
-
For each aliquot, precipitate proteins by adding an equal volume of ice-cold methanol. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase is a mixture of methanol, water, and acetic acid (e.g., 60:30:10 v/v/v).[3]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
Run your standards to generate a calibration curve.
-
Run your time-course samples.
-
-
Data Analysis:
-
Identify and quantify the peaks for this compound and hydrocortisone in your samples by comparing their retention times and peak areas to the standards.
-
Plot the concentration of this compound versus time to determine its degradation rate.
-
Mandatory Visualization:
Caption: Experimental workflow for assessing this compound stability.
Concluding Remarks for the Diligent Researcher
The use of this compound in long-term cell culture requires a nuanced understanding of its inherent instability. By recognizing that you are working with a dynamic system where a prodrug is continuously converting to its active form, you can design your experiments to mitigate the resulting variability. Adhering to best practices for stock solution preparation, implementing a rational media change schedule, and, when necessary, empirically validating stability in your specific system will elevate the quality and reproducibility of your research. This attention to detail is not just a matter of protocol but a cornerstone of scientific integrity.
References
- 1. rsdjournal.org [rsdjournal.org]
- 2. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 4. nbinno.com [nbinno.com]
- 5. Hydrocortisone: a specific modulator of in vitro cell proliferation and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrocortisone effects on cell proliferation: specificity of response among various cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Effects of Succinic Acid Supplementation on Stable Cell Line Growth, Aggregation, and IgG and IgA Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jmatonline.com [jmatonline.com]
Technical Support Center: Optimizing Hydrocortisone Succinate Concentration for Cell Viability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for optimizing the use of hydrocortisone succinate in cell culture experiments, with a specific focus on achieving reliable and reproducible cell viability data. We will delve into the causality behind experimental choices, provide self-validating protocols, and address common issues you may encounter.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use of this compound in cell culture.
Q1: What is this compound and how does it differ from hydrocortisone?
This compound (also known as hydrocortisone 21-hemisuccinate sodium salt) is a highly water-soluble ester prodrug of hydrocortisone.[1][2] The succinate ester group dramatically increases its solubility in aqueous solutions, which is particularly useful for preparing concentrated stock solutions and for applications requiring rapid delivery of high doses.[3][4] Once in solution or in a biological system, the succinate ester is hydrolyzed, releasing the active form, hydrocortisone (also known as cortisol).[1][5] This active form is the molecule that exerts biological effects on the cells.
Q2: What is the cellular mechanism of action for hydrocortisone?
Hydrocortisone is a glucocorticoid that functions primarily by modulating gene expression.[6] Its mechanism involves a series of steps:
-
Passive Diffusion: Being a steroid, hydrocortisone is lipophilic and passively diffuses across the cell membrane.
-
Receptor Binding: In the cytoplasm, it binds to the glucocorticoid receptor (GR), which is part of a multiprotein complex.[5][6]
-
Nuclear Translocation: This binding event causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the hydrocortisone-GR complex into the nucleus.[5]
-
Gene Regulation: Inside the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[5][6] This binding can either activate or repress gene transcription.
The downstream effects include the suppression of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α, and the inhibition of phospholipase A2, which blocks the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[5][6][7]
Caption: Hydrocortisone signaling pathway.
Q3: Why are the effects of hydrocortisone so variable between different cell types?
The cellular response to hydrocortisone is highly context-dependent and varies significantly across different cell types.[8] This variability is influenced by several factors:
-
Glucocorticoid Receptor (GR) Expression: The density and subtype of GRs can differ, leading to varied sensitivity.
-
Co-regulator Proteins: The presence of specific co-activators and co-repressors that interact with the GR complex dictates which genes are ultimately turned on or off.
-
Cellular State: The metabolic state, position in the cell cycle, and existing signaling pathway activities can all influence the outcome of GR activation.
-
Tissue of Origin: Cells retain some of their in vivo specific hormonal responses in vitro. For example, hydrocortisone can stimulate proliferation in some human diploid fibroblasts while inhibiting it in other cell lines.[8] Similarly, it is a well-known inducer of apoptosis in lymphoid cells but can enhance the viability of other cell types like HEp-2 laryngeal cancer cells at certain concentrations.[9][10][11]
Q4: What is a typical starting concentration range for this compound in cell culture experiments?
There is no universal effective concentration; it must be determined empirically for each cell line and experimental endpoint. Concentrations reported in the literature span a vast range from nanomolar (nM) to millimolar (mM). A dose-response experiment is essential.
| Cell Line/Type | Concentration Range | Observed Effect | Reference |
| Various Vertebrate Cell Lines | 14 µM | Cell-specific stimulation or inhibition of growth | [8] |
| HEp-2 (Human Laryngeal Carcinoma) | 0.5 µM - 1.0 µM | Increased mitochondrial activity | [11] |
| HEp-2 (Human Laryngeal Carcinoma) | 2.5 µM | Reduced mitochondrial activity | [11] |
| MDA-MB-231 (Breast Cancer) | 3.65 mM (IC50) | Cytotoxicity | [12] |
| MCF-7 (Breast Cancer) | 5.16 mM (IC50) | Cytotoxicity | [12] |
| Primary Hippocampal Neurons | 10 µM | Increased vulnerability to oxidative stress | [13] |
For initial experiments, a broad range covering several orders of magnitude is recommended (e.g., 10 nM to 100 µM). Clinically relevant plasma concentrations following injection can be around 55-110 µM, which can be a useful reference point.[14]
Q5: How should I prepare and store my this compound stock solution?
Proper preparation and storage are critical for experimental consistency.
-
Reconstitution: Hydrocortisone sodium succinate is water-soluble.[2] It can be reconstituted in sterile, nuclease-free water or a buffered solution like PBS.[3][4][15] Alternatively, hydrocortisone (the active form) is often dissolved in 100% ethanol to create a stock solution.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. This is crucial to avoid contamination and degradation from repeated freeze-thaw cycles.[16]
-
Storage: Store the aliquots at -20°C. Frozen aliquots are generally stable for several months.
Q6: How stable is this compound in cell culture medium at 37°C?
The stability of this compound in culture medium at 37°C can be limited. Studies on oral solutions of this compound show rapid degradation at room temperature, whereas stability is maintained for at least 14 days under refrigeration.[17] While specific data for cell culture conditions is sparse, it is best practice to assume a limited half-life at 37°C. Therefore, it is recommended to add freshly diluted this compound to the medium immediately before each experiment or with every medium change, especially for long-term cultures.[16]
Troubleshooting Guide
This section provides solutions to common problems encountered during cell viability experiments with this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability or poor reproducibility | 1. Inconsistent cell health or passage number.2. Cells are over-confluent or seeded at variable densities.3. Reagent degradation (hydrocortisone, assay reagents).4. Inconsistent incubation times. | 1. Use cells from a consistent, low passage number and ensure they are in the logarithmic growth phase.[18]2. Perform a cell titration to find the optimal seeding density and avoid confluency exceeding 80-90%.[18]3. Prepare fresh hydrocortisone dilutions for each experiment from a frozen aliquot. Ensure assay reagents are within their expiry date and stored correctly.[18]4. Standardize all incubation periods (cell seeding, drug treatment, assay development) across all experiments.[18] |
| Unexpected cell death at low concentrations | 1. The cell line is highly sensitive to glucocorticoids.2. Components in the culture medium (e.g., phenol red) may interact with the compound or assay.[19]3. The compound is inducing apoptosis. | 1. This may be a true biological effect. Lymphoid-derived cells, for instance, are known to undergo apoptosis in response to glucocorticoids.[9]2. Consider using phenol red-free medium, as it can have weak estrogenic effects and interfere with absorbance-based assays.[18][19]3. Confirm apoptosis using a specific assay, such as Annexin V staining or a caspase activity assay.[9][12] |
| No observable effect on cell viability | 1. Concentration range is too low.2. Incubation time is too short.3. The cell line is resistant to glucocorticoids.4. The viability assay is not sensitive enough. | 1. Expand the dose-response curve to include higher concentrations (e.g., up to the mM range).[14]2. Increase the treatment duration (e.g., from 24h to 48h or 72h), ensuring control cells remain healthy.3. Verify the expression of the glucocorticoid receptor (GR) in your cell line. Resistance can be due to low GR expression or mutations.4. Try a more sensitive viability assay or increase the cell seeding density to boost the signal.[18] |
| Inconsistent results in 96-well plates (Edge Effect) | 1. Increased evaporation from the outer wells of the plate. | 1. Mitigate this by filling the perimeter wells with sterile PBS or culture medium without cells and excluding them from your experimental analysis.[18] Ensure the incubator has adequate humidity. |
| Discrepancy between different viability assays | 1. Different assays measure different cellular parameters. | 1. Understand what each assay measures. MTT/XTT/MTS assays measure metabolic activity, which may not always correlate directly with cell number. Trypan blue exclusion or direct cell counting measures membrane integrity (a marker of late apoptosis/necrosis). Using orthogonal methods can provide a more complete picture of cellular health. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Calculate Mass: The molecular weight of hydrocortisone sodium succinate is 484.5 g/mol . To make a 10 mM stock solution, you will need 4.845 mg per 1 mL of solvent.
-
Weighing: Aseptically weigh out the required amount of hydrocortisone sodium succinate powder in a sterile environment (e.g., a biosafety cabinet).
-
Dissolution: Add the appropriate volume of sterile, nuclease-free water or sterile PBS to the powder to achieve a final concentration of 10 mM. For example, add 1 mL of sterile water to 4.845 mg of powder.
-
Mixing: Gently vortex or pipette up and down until the powder is completely dissolved. The solution should be clear.[15]
-
Sterilization: Using a sterile syringe, draw up the solution and pass it through a 0.22 µm syringe filter into a new sterile, conical tube.
-
Aliquoting & Storage: Dispense the sterile stock solution into single-use, sterile microcentrifuge tubes (e.g., 50 µL aliquots). Label clearly and store at -20°C.
Protocol 2: Determining Optimal Concentration with a Dose-Response Assay (MTT Method)
This protocol outlines a standard workflow for assessing the impact of this compound on cell viability using a 96-well plate format.
Caption: Workflow for a dose-response cell viability experiment.
Step-by-Step Methodology:
-
Cell Seeding (Day 1):
-
Harvest cells that are in the exponential growth phase.
-
Perform a cell count and calculate the required volume for your determined optimal seeding density.
-
Seed the cells in a 96-well plate (e.g., 100 µL/well) and incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment (Day 2):
-
Thaw an aliquot of your this compound stock solution.
-
Prepare a series of serial dilutions in complete culture medium. For example, create a 2X concentration series of your desired final concentrations.
-
Carefully remove the medium from the cells and add 100 µL of the appropriate drug dilution or vehicle control medium to each well. Include "no-cell" control wells with medium only for background subtraction.
-
Return the plate to the incubator for the desired treatment duration (e.g., 48 hours).
-
-
MTT Assay (Day 4):
-
Prepare the MTT reagent solution (e.g., 5 mg/mL in sterile PBS).
-
Add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm, with a reference wavelength of ~630 nm).
-
Subtract the average absorbance of the "no-cell" control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration by normalizing the data to the vehicle-treated control wells: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use a suitable software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
-
References
- 1. Biotransformation of this compound with whole cell cultures of Monascus purpureus and Cunninghamella echinulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. What is the mechanism of Cortisol succinate? [synapse.patsnap.com]
- 6. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 7. Hydrocortisone Sodium Succinate | C25H33NaO8 | CID 23694214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hydrocortisone effects on cell proliferation: specificity of response among various cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of glucocorticoid-induced apoptotic pathway: processing of caspase-6 but not caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. rsdjournal.org [rsdjournal.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. SOLU-CORTEF® (hydrocortisone sodium succinate for injection, USP) [dailymed.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. atcc.org [atcc.org]
Troubleshooting hydrocortisone succinate stock solution crystallization
Guide: Troubleshooting and Preventing Crystallization in Stock Solutions
Welcome to the technical support guide for hydrocortisone sodium succinate (HSS). This resource is designed for researchers, scientists, and drug development professionals who utilize HSS in their experiments. Crystallization of a stock solution can compromise experimental accuracy and reproducibility. This guide provides in-depth troubleshooting, root cause analysis, and preventative protocols to ensure your HSS solutions remain clear, stable, and reliable.
Section 1: Immediate Troubleshooting
Q1: I've observed crystals or cloudiness in my HSS stock solution. What is the first thing I should do?
A1: First, visually confirm that you are observing crystals and not microbial contamination. Crystals often appear as sharp, geometric structures or a fine, shimmering precipitate, while contamination may look like diffuse cloudiness or distinct colonies.
If you suspect crystallization, you can attempt to redissolve the precipitate. Place the vial in a 37°C water bath for 10-15 minutes, swirling gently. If the crystals dissolve, the solution may be usable for immediate, non-critical applications. However, this is a temporary fix. The underlying issue that caused the precipitation must be addressed, as the crystals are likely to reappear, especially upon cooling. Repeated warming and cooling cycles are not recommended as they can accelerate the degradation of the compound.[1][2]
Crucial Next Step: Before using the solution, measure its pH. A pH below 7.0 is a strong indicator that the root cause of crystallization has been identified.
Section 2: Root Cause Analysis - The "Why" Behind Crystallization
Understanding the physicochemical properties of Hydrocortisone Sodium Succinate (HSS) is critical to preventing its precipitation. HSS is not the same as hydrocortisone; it is the highly water-soluble sodium salt of the succinate ester of hydrocortisone.[3][4] The stability of this salt in solution is paramount.
Q2: Why is pH the most critical factor in HSS solubility?
A2: The primary cause of HSS crystallization is the conversion of the soluble salt form into its less soluble free acid form, hydrocortisone succinate. This is a pH-dependent equilibrium.
-
The Chemistry: Hydrocortisone sodium succinate is the salt of a weak acid. In solution, it exists in equilibrium. At a neutral to slightly alkaline pH (7.0-8.0), the succinate group is deprotonated (negatively charged), making the entire molecule highly polar and thus very soluble in water.[5][6]
-
The Problem: If the pH of the solution drops (becomes more acidic), the succinate group will become protonated. This neutralizes its charge, significantly reducing the molecule's polarity and its solubility in aqueous solvents, causing it to precipitate out of the solution.
This relationship is the most common reason for unexpected stock solution failure.
Caption: pH-dependent equilibrium of HSS.
Q3: My solution was prepared correctly, but it crystallized in the refrigerator. Why?
A3: This is a classic case of temperature-dependent solubility. While refrigeration at 2-8°C is recommended for long-term chemical stability and to prevent microbial growth, it significantly decreases the solubility of most compounds, including HSS.[7] If your solution's concentration is near the saturation point at room temperature, it will become supersaturated when cooled, leading to crystallization.
For example, one stability study noted that a high-concentration (50 mg/mL) HSS solution was stable for 81 days when stored at 5°C, while a lower concentration (1 mg/mL) was stable for 41 days at 7°C, indicating that both temperature and concentration play interconnected roles.[7]
Q4: Can my choice of solvent cause crystallization?
A4: Yes. While HSS is freely soluble in water, using buffered solutions like Phosphate-Buffered Saline (PBS) can sometimes introduce complications.[8][9]
-
Buffer pH: Standard PBS preparations have a pH of ~7.4, which is ideal. However, if the buffer was prepared incorrectly or if its pH has shifted due to CO₂ absorption from the air, it could drop into a more acidic range, triggering precipitation.
-
High Concentrations: While HSS is highly soluble, creating extremely high stock concentrations (e.g., >100 mg/mL) can push the limits of its solubility even in optimal solvents, making it more susceptible to precipitation from minor changes in temperature or pH.
Section 3: Best Practices for Preparation and Storage
Following a robust, validated protocol is the best way to prevent crystallization.
Recommended Protocol for a 50 mg/mL HSS Stock Solution
-
Preparation: Bring a vial of lyophilized Hydrocortisone Sodium Succinate powder and your solvent (sterile, nuclease-free water is recommended) to room temperature.
-
Reconstitution: Aseptically add the appropriate volume of sterile water to the vial to achieve a final concentration of 50 mg/mL. For example, to a 100 mg vial, add 2 mL of sterile water.
-
Dissolution: Gently swirl or rotate the vial to dissolve the powder completely.[10] Do not shake vigorously, as this can cause foaming and protein denaturation if being added to media. The solution should be clear and colorless.[11]
-
pH Verification (Critical Step): Using a calibrated micro-pH electrode, check that the solution's pH is between 7.0 and 8.0, the specified range for reconstituted Solu-Cortef®.[5][12] If the pH is below 7.0, it can be adjusted with a small volume of dilute (0.1 N) sterile NaOH. This step is crucial for ensuring long-term stability.
-
Sterilization: For cell culture applications, sterilize the solution by passing it through a 0.22 µm syringe filter. Use a filter material with low protein binding, such as PVDF or PES.
-
Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots in sterile polypropylene tubes. Store aliquots at -20°C for long-term use.[13] Avoid repeated freeze-thaw cycles. For short-term use (up to 3 days), the solution can be stored at 2-8°C, provided the concentration is not excessively high.[10][14]
Data Summary: HSS Solubility and Stability
| Parameter | Value / Condition | Rationale & Source |
| Solubility in Water | Freely soluble; ~97 mg/mL | The sodium salt form is highly polar.[8][15] |
| Solubility in Ethanol | Freely soluble | Ethanol is a polar solvent capable of dissolving HSS.[8][11] |
| Optimal pH Range | 7.0 - 8.0 | Maintains the deprotonated, soluble salt form.[5][6] |
| Storage (Short-Term) | 2-8°C for several days | Balances chemical stability and solubility.[7][14] |
| Storage (Long-Term) | -20°C (frozen aliquots) | Best for preserving chemical integrity; avoids freeze-thaw.[13] |
| Light Sensitivity | Protect from light | The compound can gradually change color upon light exposure.[8][9] |
Section 4: Troubleshooting Workflow & Advanced FAQs
The following workflow provides a logical path from problem to solution.
Caption: Troubleshooting workflow for HSS crystallization.
Q5: Why did my HSS solution turn cloudy immediately after I added it to my cell culture medium?
A5: This is likely a localized precipitation event caused by a rapid change in the chemical environment. Cell culture media are complex buffered solutions, often with a pH between 7.2 and 7.4. However, they also contain high concentrations of salts, amino acids, and proteins. If you add a highly concentrated HSS stock solution directly to the medium without proper mixing, the localized concentration of the drug can exceed its solubility limit in that complex environment, causing it to crash out.
Best Practice: To avoid this, dilute the HSS stock in a small amount of sterile PBS or medium first, then add this intermediate dilution to the bulk culture medium while gently swirling.
Q6: Can I use ethanol or DMSO to prepare my HSS stock solution?
A6: While the base form, hydrocortisone, often requires an organic solvent like ethanol or DMSO for initial dissolution, this is unnecessary and not recommended for the highly water-soluble hydrocortisone sodium succinate salt.[16][17][18] Using water as the solvent leverages the compound's intended formulation for aqueous solubility. Introducing organic solvents can alter the polarity and pH of the final solution and may be toxic to cells if the final concentration of the solvent is too high.
References
- 1. Evaluation of the stability of hydrocortisone sodium succinate in solutions for parenteral use by a validated HPLC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. CAS 125-04-2: Hydrocortisone sodium succinate | CymitQuimica [cymitquimica.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. Shelf lives of aseptically prepared medicines--stability of hydrocortisone sodium succinate in PVC and non-PVC bags and in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. chembk.com [chembk.com]
- 12. solucortef.pfizerpro.com [solucortef.pfizerpro.com]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. Hydrocortisone sodium succinate | CHEO ED Outreach [outreach.cheo.on.ca]
- 15. selleckchem.com [selleckchem.com]
- 16. coriell.org [coriell.org]
- 17. scientificlabs.co.uk [scientificlabs.co.uk]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Hydrocortisone Succinate Stability
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Hydrocortisone Sodium Succinate (HSS). This guide provides in-depth, field-proven insights into the critical impact of pH on the stability of HSS in buffered solutions. Our goal is to move beyond simple protocols and explain the causal mechanisms, enabling you to design robust experiments and troubleshoot common issues effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding HSS stability.
Q1: What is the optimal pH range for ensuring the stability of Hydrocortisone Sodium Succinate in aqueous solutions?
A1: Hydrocortisone sodium succinate demonstrates its highest stability in a neutral to slightly alkaline environment, specifically within a pH range of 7.0 to 8.0 [1][2][3]. The manufacturer's reconstituted solutions typically have a pH in this range[3]. Operating within this optimal window is the most critical factor in preventing rapid degradation and ensuring the integrity of your experimental solutions.
Q2: How does deviation from the optimal pH range impact the chemical stability of HSS?
A2: Deviating from the 7.0-8.0 pH range introduces specific degradation pathways that can rapidly compromise your sample:
-
Acidic Conditions (pH < 6.0): In acidic environments, HSS is highly susceptible to hydrolysis of its 21-succinate ester bond, yielding free hydrocortisone[4]. This process is accelerated at lower pH values. For instance, at pH 4.0, a significant loss of 50% of the initial concentration and the formation of a precipitate can occur within just one hour[5]. More acidic solutions are known to cause precipitation[1][2].
-
Alkaline Conditions (pH > 8.0): In more alkaline solutions (e.g., pH 9.1), the degradation pathway shifts towards oxidation, forming 21-dehydrocortisone[1][2]. The rate of this oxidation at pH 9.1 is four to five times greater than the degradation observed in the optimal pH 7.0-8.0 range[1][2].
Q3: What are the primary degradation products I should monitor in my stability studies?
A3: The two primary degradation products are a direct result of the pH-dependent degradation pathways:
-
Hydrocortisone (Free Alcohol): This is the product of the hydrolysis of the succinate ester. Its formation is the predominant degradation pathway, especially under neutral and acidic conditions[4][6].
-
21-Dehydrocortisone: This is the product of oxidation, which becomes significant under alkaline conditions (pH > 8.0)[1][2].
A robust, stability-indicating analytical method, such as HPLC, is essential to separate and quantify the intact HSS from these and other potential minor degradation products[5][6].
Q4: What buffer systems are recommended for preparing HSS solutions for stability testing?
A4: The choice of buffer should be guided by the desired pH and compatibility.
-
Phosphate Buffers: Dibasic and monobasic sodium phosphate are commonly used in commercial formulations to maintain the pH within the optimal 7.0-8.0 range[3].
-
Citrate Buffers: Studies have successfully used citrate buffers to maintain pH at values such as 5.5 and 6.5 for experimental purposes[5][7]. However, be aware that stability is reduced at these lower pH values compared to the optimal range[5].
-
Sterile Water or Saline: For reconstitution where the formulation itself contains buffers, sterile water can be used. The resulting pH of an unbuffered HSS solution in sterile water is approximately 7.4[5][8]. Studies have also extensively evaluated stability in 0.9% sodium chloride and 5% glucose solutions[9][10][11].
It is crucial to measure the final pH of your solution after HSS is dissolved, as the drug substance itself can influence the final pH[5][12].
Troubleshooting Guide: Common Stability Issues
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My HSS solution became cloudy and a precipitate formed shortly after preparation.
-
Likely Cause: The pH of your solution is likely too acidic. HSS has poor stability and can precipitate in acidic solutions, particularly below pH 5.0[1][2]. At pH 4.0, precipitation is expected[5].
-
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of a freshly prepared, cloudy solution.
-
Check Buffer Preparation: Ensure your buffer calculations and preparation were accurate. An error in the ratio of acidic to basic buffer components can lead to an incorrect pH.
-
Adjust Formulation: Prepare the solution again, ensuring the final pH is buffered to the 7.0-8.0 range. Consider using a phosphate buffer system as used in commercial formulations[3].
-
Problem 2: My stability assay shows a rapid loss of HSS potency (>10% in 24 hours) even at refrigerated temperatures.
-
Likely Cause: While temperature is a key factor, a suboptimal pH can cause rapid degradation even under refrigeration. A pH between 5.5 and 7.4 should provide stability for at least 14 days under refrigeration (3-7°C), but degradation is significantly faster at room temperature[5][7].
-
Troubleshooting Steps:
-
Confirm pH and Temperature: Use a calibrated pH meter to confirm the pH of your stored samples. Verify that your storage temperature remained consistently within the target range.
-
Review Analytical Method: Ensure your HPLC method is stability-indicating. If the method cannot resolve HSS from its degradation products (like free hydrocortisone), you may be misinterpreting the results. Perform a forced degradation study (exposing HSS to acid, base, and peroxide) to validate that your method can separate the degradants from the parent peak[5][13].
-
Examine Degradation Profile: Analyze the chromatograms for the emergence of new peaks corresponding to free hydrocortisone. This confirms that hydrolysis is the degradation pathway.
-
Data Summary: pH and Temperature Effects on HSS Stability
The following table summarizes data from a study on 1 mg/mL HSS solutions, illustrating the combined impact of pH and temperature. Stability is defined as retaining at least 90% of the initial concentration[5].
| pH | Storage Temperature | Stability Duration (≥90% Remaining) | Reference |
| 4.0 | 21°C | < 1 hour (50% loss and precipitate) | [5] |
| 5.5 | 20-22°C | Degraded after 4 days | [5] |
| 5.5 | 3-7°C | Stable for at least 21 days | [5] |
| 6.5 | 20-22°C | Degraded after 4 days | [5] |
| 6.5 | 3-7°C | Stable for at least 21 days | [5] |
| 7.4 | 20-22°C | Degraded after 4 days | [5] |
| 7.4 | 3-7°C | Stable for at least 14 days | [5] |
Visualizing HSS Degradation & Experimental Design
Understanding the chemical transformations and the experimental process is key to successful stability studies.
Caption: Primary degradation pathways for Hydrocortisone Sodium Succinate.
Caption: Validated workflow for an HSS pH-stability study.
Experimental Protocols & Methodologies
These protocols provide a foundation for conducting your own stability assessments.
Protocol 1: Preparation of a Buffered HSS Solution
This protocol describes the preparation of a 1 mg/mL HSS solution in a citrate buffer at pH 6.5, as described in literature for experimental study[5][8].
Materials:
-
Hydrocortisone Sodium Succinate (HSS) powder
-
Citric Acid
-
Sodium Hydroxide (1N)
-
Purified, sterile water
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Amber glass vials for storage
Procedure:
-
Buffer Preparation: Prepare a 2 g/L solution of citric acid in sterile water.
-
pH Adjustment: While monitoring with a calibrated pH meter, slowly add 1N sodium hydroxide to the citric acid solution until the pH is stable at 6.5.
-
HSS Dissolution: Accurately weigh the amount of HSS powder required to yield a final concentration of 1 mg/mL of hydrocortisone base (Note: use the appropriate conversion factor for the salt form, e.g., 1.34 mg of HSS for 1 mg of hydrocortisone)[8].
-
Final Preparation: Dissolve the weighed HSS powder in the prepared pH 6.5 citrate buffer in a volumetric flask. Ensure the powder is fully dissolved.
-
Storage: Aliquot the final solution into amber glass vials, seal, and store under the desired temperature conditions (e.g., refrigerated at 3-7°C) and protected from light[5][8].
Self-Validation Check: Before initiating the stability study, measure the pH of the final HSS solution to confirm it remains at the target pH of 6.5.
Protocol 2: Stability Assessment using a Stability-Indicating HPLC Method
This protocol outlines the general steps for analyzing the stability of your prepared HSS solutions over time.
Methodology:
-
Initial Sample (T=0): Immediately after preparing the HSS solution, withdraw an aliquot. This will serve as your zero-time point reference[5][7].
-
Sample Preparation for HPLC:
-
Dilute a precise volume of the HSS solution with the mobile phase to a final concentration that falls within the linear range of your standard curve (e.g., 20-50 mg/L)[5].
-
Adding an internal standard (e.g., dexamethasone acetate) is highly recommended to control for injection volume variability[5][8].
-
-
Chromatographic Conditions:
-
Data Collection:
-
Calculations:
-
Construct a standard curve by plotting the peak area ratio (HSS/Internal Standard) against known concentrations of HSS standards.
-
Use the linear regression equation from the standard curve to calculate the HSS concentration in your samples at each time point.
-
Express the stability as the percentage of the initial (T=0) concentration remaining. Stability is often defined as retaining ≥90% of the initial concentration[5][7].
-
Self-Validation System: The use of an internal standard and a well-characterized, validated stability-indicating method ensures the trustworthiness of the results. The T=0 sample acts as the baseline for all subsequent measurements, validating the starting concentration.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. publications.ashp.org [publications.ashp.org]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 5. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ache.org.rs [ache.org.rs]
- 7. Stability of Hydrocortisone Preservative-Free Oral Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jmatonline.com [jmatonline.com]
- 12. Stability of hydrocortisone sodium succinate after reconstitution in 0.9% sodium chloride injection and storage in polypropylene syringes for pediatric use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jetir.org [jetir.org]
- 14. ijnrd.org [ijnrd.org]
Technical Support Center: Preparation of Hydrocortisone Sodium Succinate for In Vitro Research
Welcome to the technical support guide for the preparation and handling of Hydrocortisone Sodium Succinate (HSS) for experimental use. This document provides field-proven insights, detailed protocols, and troubleshooting advice to ensure the integrity and reproducibility of your research.
Introduction: Why Choose Hydrocortisone Sodium Succinate?
Hydrocortisone is a cornerstone glucocorticoid used in a vast array of biological research, from cell culture supplements to studies on inflammation and immunology.[1] However, its low aqueous solubility presents a significant challenge. Hydrocortisone Sodium Succinate (HSS) is the sodium salt of the 21-succinate ester of hydrocortisone.[2][3] This modification dramatically increases its water solubility, making it the preferred form for preparing aqueous stock solutions for experimental use without the need for organic solvents like DMSO or ethanol, which can be toxic to cells.[1][4] When administered, HSS acts as a pro-drug; cellular esterases rapidly cleave the succinate group, releasing the biologically active hydrocortisone.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of Hydrocortisone Sodium Succinate over standard Hydrocortisone?
The key advantage is solubility. HSS is a hygroscopic, amorphous solid that is very soluble in water and alcohol.[4][5] Standard hydrocortisone, in contrast, is practically insoluble in water and requires solvents like ethanol or DMSO for dissolution, which may introduce confounding variables or cytotoxicity in sensitive cell culture systems.[1][6] The high water solubility of HSS allows for the preparation of high-concentration, sterile-filterable aqueous stock solutions.[5][7]
Q2: What is the correct solvent for reconstituting lyophilized HSS powder?
For research applications, the recommended solvent is a sterile, neutral aqueous solution. The primary choices are:
-
Sterile Water for Injection (SWFI)
-
Sterile 0.9% Sodium Chloride Solution (Normal Saline)
-
Sterile Phosphate-Buffered Saline (PBS)
Commercial preparations for clinical use are often reconstituted with Bacteriostatic Water for Injection, but for cell culture, it is critical to avoid bacteriostatic agents like benzyl alcohol, which can be cytotoxic.[5][8] Always use high-purity, sterile reagents appropriate for your experimental system.
Q3: How should I sterilize my HSS solution?
The recommended method for sterilizing your HSS stock solution is filtration through a 0.22 µm sterile syringe filter. HSS solutions are heat-sensitive and should not be autoclaved, as this can lead to degradation.[8] Aseptic technique during reconstitution is paramount to prevent microbial contamination.[8]
Q4: What is the expected pH of a freshly prepared HSS solution, and why is it important?
When reconstituted in neutral water or saline, the pH of the HSS solution will typically be between 7.0 and 8.0, which is the USP-specified range for clinical preparations.[4] This pH range is physiologically compatible and ideal for direct addition to most cell culture media without causing a significant pH shift that could shock the cells or affect the stability of media components.
Q5: My HSS solution appears cloudy or has formed a precipitate. What went wrong?
Cloudiness or precipitation can occur for several reasons:
-
Incomplete Dissolution: Ensure the powder is fully dissolved by gentle agitation. Avoid vigorous shaking, which can cause foaming and protein denaturation if you are dissolving in a protein-containing solution.
-
Exceeded Solubility Limit: While highly soluble, there is a limit. For most research applications, stock solutions are well below the saturation point. However, if you are attempting to make an extremely concentrated stock, you may exceed its solubility.
-
Low Temperature Storage: Storing highly concentrated solutions at refrigerated temperatures (2-8°C) can sometimes cause the compound to precipitate out of solution. Gentle warming and agitation may bring it back into solution.
-
Degradation: Over time, HSS can hydrolyze back to the less soluble hydrocortisone, especially under suboptimal storage conditions (e.g., improper pH, high temperature). This is a common cause of precipitation in older solutions.
Experimental Protocols & Data
Protocol 1: Preparation of a 10 mg/mL Sterile HSS Stock Solution
This protocol provides a method for creating a versatile, sterile stock solution suitable for dilution into cell culture media or other experimental buffers.
Materials:
-
Hydrocortisone Sodium Succinate powder (lyophilized)
-
Sterile Water for Injection (SWFI) or sterile PBS
-
Sterile 15 mL conical tube
-
Sterile 0.22 µm PVDF syringe filter
-
Sterile syringe (e.g., 5 mL or 10 mL)
-
Sterile, cryo-rated storage vials (e.g., 1.5 mL microcentrifuge tubes)
Methodology:
-
Pre-computation: Calculate the required mass of HSS powder. To prepare 5 mL of a 10 mg/mL solution, you will need 50 mg of HSS. Note: The molecular weight of HSS is ~484.5 g/mol .
-
Aseptic Reconstitution: In a sterile environment (e.g., a biological safety cabinet), weigh the HSS powder and transfer it to the sterile 15 mL conical tube.
-
Dissolution: Aseptically add 5 mL of sterile water or PBS to the tube. Gently swirl or vortex at a low speed until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterile Filtration: Draw the entire solution into the sterile syringe. Attach the sterile 0.22 µm syringe filter.
-
Aliquoting: Dispense the solution through the filter into the sterile storage vials in appropriate volumes for your experiments (e.g., 500 µL aliquots). Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound.
-
Labeling and Storage: Clearly label each vial with the compound name, concentration, date, and your initials. Store immediately as recommended in the stability table below.
Data Summary: Solubility and Stability
The stability of your HSS solution is critical for reproducible results. The following table synthesizes data from multiple sources to guide storage decisions.
| Concentration | Solvent / Diluent | Storage Temperature | Duration | Stability / Potency Loss | Citation |
| 10 mg/mL | 0.9% Sodium Chloride | 5°C (Refrigerated) | 21 days | < 3% potency loss | [9] |
| 10 mg/mL | 0.9% Sodium Chloride | 25°C (Room Temp) | 7 days | < 10% potency loss | [9] |
| 1-2 mg/mL | 0.9% Sodium Chloride | 4°C, 25°C, 30°C | 48 hours | Stable (>95% remaining) | [10] |
| 1-4 mg/mL | 0.9% NaCl or 5% Dextrose | 24°C (Room Temp) | 24 hours | ~5% degradation | [11] |
| Reconstituted Vial | Sterile Water | 20-25°C (Room Temp) | 12 hours | Use within this time | [12] |
| Reconstituted Vial | Sterile Water | 2-8°C (Refrigerated) | 24 hours | Use within this time | [12] |
Expert Insight: For maximum reproducibility in cell culture, it is best practice to prepare fresh dilutions from a frozen, validated stock aliquot for each experiment. While solutions are stable for extended periods, particularly when refrigerated, minimizing age-related variability is always preferable.
Visual Workflows & Troubleshooting
Workflow for HSS Solution Preparation
The following diagram outlines the standard workflow from powder to a quality-controlled, ready-to-use experimental solution.
Caption: Workflow for preparing sterile HSS stock solutions.
Troubleshooting Guide: Solution Precipitation
Use this decision tree to diagnose and resolve issues with HSS solution precipitation.
Caption: Decision tree for troubleshooting HSS precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrocortisone Sodium Succinate | C25H33NaO8 | CID 23694214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydrocortisone sodium succinate [USP:BAN:JAN] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. coriell.org [coriell.org]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. solucortef.pfizerpro.com [solucortef.pfizerpro.com]
- 9. Stability of hydrocortisone sodium succinate after reconstitution in 0.9% sodium chloride injection and storage in polypropylene syringes for pediatric use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jmatonline.com [jmatonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pfizermedical.com [pfizermedical.com]
Validation & Comparative
A Senior Application Scientist's Guide to Comparing Hydrocortisone Succinate and Methylprednisolone in Cell-Based Assays
For researchers in immunology, pharmacology, and drug development, selecting the appropriate corticosteroid for in vitro studies is a critical decision that profoundly impacts experimental outcomes. Hydrocortisone, the pharmaceutical form of the endogenous glucocorticoid cortisol, and methylprednisolone, a more potent synthetic derivative, are frequently used to probe anti-inflammatory and immunosuppressive pathways. This guide provides an in-depth comparison of hydrocortisone succinate and methylprednisolone, offering field-proven insights and detailed protocols to empower researchers to make informed experimental choices.
Mechanistic Foundations: The Glucocorticoid Receptor Signaling Pathway
Both hydrocortisone and methylprednisolone exert their effects primarily through the glucocorticoid receptor (GR), a ligand-dependent transcription factor that resides in the cytoplasm of nearly every cell type.[1][2] Upon binding to a corticosteroid, the GR undergoes a conformational change, dissociates from a complex of chaperone proteins (including heat shock proteins), and translocates to the nucleus.[2][3]
Once in the nucleus, the activated GR dimerizes and modulates gene expression through several key mechanisms:
-
Transactivation: The GR dimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins like annexin A1 and mitogen-activated protein kinase phosphatase-1 (MKP-1).[1]
-
Transrepression: The activated GR can repress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by tethering to and interfering with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are central drivers of the inflammatory response.[1][2] This is a primary mechanism for suppressing cytokines, chemokines, and adhesion molecules.
-
Non-Genomic Effects: Rapid, non-transcriptional effects can also occur through GR signaling in the cytoplasm, influencing various kinase pathways.[2]
The succinate ester forms of these steroids, such as hydrocortisone sodium succinate and methylprednisolone sodium succinate, are water-soluble prodrugs designed for intravenous administration in clinical settings.[4][5] In cell culture, this high water solubility ensures rapid and uniform availability of the active compound in the medium following hydrolysis of the succinate group.[4][6]
References
- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 4. What is the mechanism of Cortisol succinate? [synapse.patsnap.com]
- 5. physicians.northernhealth.ca [physicians.northernhealth.ca]
- 6. Biotransformation of this compound with whole cell cultures of Monascus purpureus and Cunninghamella echinulata - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro Comparison of Corticosteroid Anti-inflammatory Effects
For decades, corticosteroids have been a cornerstone of anti-inflammatory therapy. Their efficacy is undisputed, but a nuanced understanding of their relative potencies and mechanisms is critical for targeted drug development and research. This guide provides an in-depth comparison of the anti-inflammatory effects of various corticosteroids, grounded in established in vitro methodologies. We will explore the molecular mechanisms, detail robust experimental protocols for their comparison, and present quantitative data to inform your research.
The Molecular Basis of Corticosteroid Action: Genomic and Non-Genomic Pathways
Corticosteroids exert their anti-inflammatory effects through two primary mechanisms: genomic and non-genomic pathways.[1][2] Understanding these is fundamental to designing and interpreting any comparative in vitro study.
-
Genomic Pathway (Slow Onset): This is the classical, slower mechanism of action.[3] Corticosteroids diffuse across the cell membrane and bind to cytosolic glucocorticoid receptors (GR).[1][4] This ligand-receptor complex then translocates to the nucleus. Here, it modulates gene expression in two ways:
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on DNA, increasing the transcription of anti-inflammatory proteins like annexin-1 and IκB (inhibitor of NF-κB).[3][4]
-
Transrepression: The GR complex interacts with and inhibits pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), preventing them from switching on genes for cytokines, chemokines, and adhesion molecules.[4][5]
-
-
Non-Genomic Pathway (Rapid Onset): These effects occur rapidly, within minutes, and do not involve gene transcription.[1][3] They are often mediated by membrane-bound GRs (mGR) or through direct interactions with cellular signaling proteins.[1][2][3] This pathway can, for example, quickly inhibit the release of arachidonic acid, a key precursor for inflammatory prostaglandins and leukotrienes.[1][3]
The following diagram illustrates the interplay between these two crucial pathways.
References
The Root of the Problem: Structural Similarity and Antibody Specificity
An Application Scientist's Guide to Navigating Hydrocortisone Succinate Cross-reactivity in Immunoassays
For researchers and drug development professionals, the accurate quantification of hydrocortisone is paramount. Whether assessing adrenal function, monitoring therapeutic drug levels, or conducting preclinical research, the specificity of the immunoassay is a critical determinant of data quality. A frequently overlooked challenge is the potential for cross-reactivity from structurally similar molecules, such as this compound, a common prodrug formulation. This guide provides an in-depth comparison of immunoassay performance in the presence of this compound, supported by experimental data and validation protocols, to empower you to generate reliable and reproducible results.
Immunoassays rely on the highly specific binding of an antibody to its target antigen—in this case, hydrocortisone. However, the specificity is not always absolute. Molecules with similar structural features can sometimes bind to the antibody, leading to an overestimation of the true hydrocortisone concentration.
This compound is a classic example. It is a synthetic ester of hydrocortisone, designed to improve solubility for intravenous administration. As a prodrug, it is rapidly hydrolyzed in the body to release the active hydrocortisone. However, if a sample is collected before this conversion is complete, or if the immunoassay is conducted in vitro, the presence of the intact ester can lead to significant analytical errors.
The core issue lies in the shared steran nucleus. Most antibodies against hydrocortisone are raised against the core structure, and the addition of the succinate group at the C21 position may not be sufficient to prevent antibody binding entirely. The degree of this interference, known as cross-reactivity, is highly dependent on the specific antibody used in the assay.
Figure 1: Structural basis of cross-reactivity. The core structure of hydrocortisone and this compound is nearly identical, leading to potential cross-binding by antibodies raised against hydrocortisone.
Comparative Analysis of Immunoassay Performance
The extent of cross-reactivity can vary dramatically between different immunoassays and manufacturers. This variability underscores the importance of validating any hydrocortisone assay for its intended use, especially when this compound may be present. While specific cross-reactivity data for this compound is not always published by manufacturers, data for other esters like hydrocortisone acetate can provide a useful surrogate for initial assessment.
| Assay Type | Typical Cross-Reactivity with Hydrocortisone Esters (%) | Principle | Advantages | Disadvantages |
| Polyclonal RIA | 5-50% | Competitive radioimmunoassay | High sensitivity | Use of radioactive materials, lower specificity |
| Monoclonal ELISA | <1-20% | Competitive enzyme-linked immunosorbent assay | High specificity, no radioactive waste | Can have lower sensitivity than RIA |
| Chemiluminescence Immunoassay (CLIA) | <1-15% | Competitive assay with chemiluminescent signal | High sensitivity and wide dynamic range | Requires specialized equipment |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | <0.1% (Not an immunoassay) | Physical separation followed by mass detection | Gold Standard: High specificity and sensitivity | High cost, complex workflow |
Note: The percentages above are illustrative and can vary significantly between specific kits. It is crucial to consult the manufacturer's package insert and, more importantly, to perform in-house validation.
Experimental Protocol for Assessing Cross-Reactivity
To ensure the trustworthiness of your results, a self-validating system is essential. The following protocol provides a robust framework for determining the cross-reactivity of this compound in your specific hydrocortisone immunoassay.
Objective:
To quantify the percentage of cross-reactivity of this compound in a hydrocortisone immunoassay.
Materials:
-
Hydrocortisone standard of known concentration
-
This compound
-
Assay buffer (as specified by the immunoassay kit)
-
The hydrocortisone immunoassay kit to be validated
Procedure:
-
Prepare a Hydrocortisone Standard Curve: Following the kit manufacturer's instructions, prepare a series of hydrocortisone standards to generate a standard curve. This will be used to determine the concentration of hydrocortisone that yields a 50% reduction in signal (IC50).
-
Prepare this compound Solutions: Prepare a series of dilutions of this compound in the assay buffer. The concentration range should be wide enough to produce a full dose-response curve.
-
Run the Immunoassay:
-
Assay the hydrocortisone standards to generate the reference standard curve.
-
In parallel, assay the this compound dilutions in the same manner as the standards.
-
-
Data Analysis:
-
Plot the standard curve for hydrocortisone. From this curve, determine the IC50 of hydrocortisone.
-
Plot the dose-response curve for this compound. From this curve, determine the concentration of this compound that causes a 50% reduction in signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Hydrocortisone / IC50 of this compound) x 100
-
Figure 2: Workflow for assessing immunoassay cross-reactivity. A systematic approach to preparing standards, running the assay, and analyzing the data is crucial for accurate determination of cross-reactivity.
Mitigating and Understanding the Impact of Cross-Reactivity
If significant cross-reactivity with this compound is detected, several strategies can be employed:
-
Sample Pre-treatment: For in vitro studies, if the goal is to measure only hydrocortisone, enzymatic hydrolysis of the succinate ester prior to the immunoassay can be considered. However, this would measure the total hydrocortisone potential rather than the free form.
-
Alternative Assays: If the cross-reactivity is unacceptably high, switching to a more specific monoclonal antibody-based assay or, ideally, to a chromatographic method like LC-MS/MS is recommended. LC-MS/MS offers superior specificity by physically separating hydrocortisone from its esters before detection and is considered the gold standard for steroid hormone analysis.
-
Data Interpretation: If switching assays is not feasible, the potential for overestimation must be acknowledged when interpreting the data, especially for samples collected shortly after administration of this compound.
Conclusion
Introduction: The Imperative of an Accurate Reference Standard in HPLC
An In-Depth Comparative Guide to Hydrocortisone Succinate as a Reference Standard in High-Performance Liquid Chromatography (HPLC)
In the landscape of pharmaceutical analysis, High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for quantification, purity assessment, and stability testing. The reliability of any HPLC data is fundamentally anchored to the quality of the reference standard used. An ideal reference standard must be a highly purified, stable compound against which the analyte of interest is compared. Hydrocortisone sodium succinate, a water-soluble ester of the glucocorticoid hydrocortisone, is frequently employed in pharmaceutical formulations for its rapid action.[1][2] Consequently, its accurate quantification using a well-characterized reference standard is critical for quality control and regulatory compliance.
This guide provides a comprehensive analysis of this compound as an HPLC reference standard. It delves into its physicochemical properties, compares it with alternative hydrocortisone-based standards, and presents detailed, field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to make informed decisions in their analytical workflows.
Physicochemical Profile of Hydrocortisone Sodium Succinate
Understanding the inherent properties of a reference standard is paramount to its effective use. Hydrocortisone sodium succinate (C₂₅H₃₃NaO₈) is the sodium salt of the 21-succinate ester of hydrocortisone.[3] This esterification dramatically increases the aqueous solubility of the parent hydrocortisone molecule, a crucial attribute for preparing injectable formulations and, pertinently, for its handling as an analytical standard.[1]
Chemical Structure of Hydrocortisone Sodium Succinate
Caption: Chemical structure of Hydrocortisone Sodium Succinate.
| Property | Description | Significance for HPLC Analysis |
| Molecular Formula | C₂₅H₃₃NaO₈[3] | Essential for calculating concentrations and molar absorptivity. |
| Molecular Weight | ~484.5 g/mol | Used for accurate preparation of standard solutions of known concentration. |
| Solubility | Highly soluble in water and methanol; soluble in ethanol.[4] | Facilitates easy preparation of stock solutions. High solubility in methanol is particularly advantageous as it is a common organic modifier in reversed-phase HPLC.[1][3] |
| UV Absorbance | Exhibits maximum absorbance (λmax) around 242-254 nm.[1][3] | This wavelength provides excellent sensitivity for UV detection in HPLC, allowing for quantification at low concentrations. |
| Stability | The ester linkage is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[2][5] Solutions are most stable under refrigerated conditions (2-8°C) and near neutral pH.[2] | Standard solutions should be freshly prepared.[1][6] If stored, they must be kept refrigerated and used within a validated timeframe (e.g., 24 hours) to prevent degradation to free hydrocortisone, which would compromise assay accuracy.[5][7] |
Comparative Analysis: this compound vs. Alternative Standards
While hydrocortisone sodium succinate is a common choice, particularly for assaying its corresponding drug product, other forms of hydrocortisone are available as reference standards. The choice of standard should ideally match the analyte being quantified.
| Reference Standard | Key Characteristics | Primary Applications & Considerations |
| Hydrocortisone Sodium Succinate | Highly water-soluble, polar. The official standard for assaying Hydrocortisone Sodium Succinate for Injection.[8] | Use When: Quantifying hydrocortisone sodium succinate in formulations. Consideration: Prone to hydrolysis. Purity analysis must confirm the absence of free hydrocortisone. |
| Hydrocortisone (Base) | Low water solubility, less polar than the succinate ester. The primary glucocorticoid.[8][9] | Use When: Quantifying free hydrocortisone in biological matrices or as a degradation product. It is the fundamental reference for many hydrocortisone-related compounds. |
| Hydrocortisone Hemisuccinate | An ester form similar to the sodium succinate but as a free acid. Available as a USP Reference Standard.[10] | Use When: A closely related but non-salt form is required. Its chromatographic behavior is very similar to the sodium succinate form under typical reversed-phase conditions. |
| Hydrocortisone Acetate | A less polar ester with very low water solubility. | Use When: Quantifying hydrocortisone acetate, commonly found in topical creams and ointments. Its different polarity requires distinct chromatographic methods. |
The United States Pharmacopeia (USP) provides certified reference standards for Hydrocortisone, Hydrocortisone Sodium Succinate for Injection, and Hydrocortisone Hemisuccinate, underscoring their importance in official quality control testing.[8][9]
Experimental Protocols for HPLC Analysis
The trustworthiness of an analytical method relies on a robust, self-validating protocol. The following sections describe the essential steps for using this compound as a reference standard in an HPLC workflow.
HPLC Analysis Workflow
Caption: A typical experimental workflow for HPLC analysis.
Protocol 1: Preparation of Standard Stock Solution
Causality: The accuracy of the entire HPLC assay is contingent on the precise preparation of the standard stock solution. Methanol is an excellent initial solvent due to its ability to readily dissolve hydrocortisone sodium succinate.[1][3] Further dilution with the mobile phase ensures compatibility with the chromatographic system and prevents peak distortion.
-
Weighing: Accurately weigh approximately 10 mg of Hydrocortisone Sodium Succinate USP Reference Standard into a 10 mL volumetric flask.
-
Dissolution: Add 5 mL of HPLC-grade methanol and sonicate for 5 minutes or until the standard is completely dissolved.[1][3]
-
Dilution to Volume: Allow the solution to return to room temperature. Dilute to the 10 mL mark with methanol to achieve a stock concentration of 1000 µg/mL.[3]
-
Working Standard Preparation: Prepare a working standard solution (e.g., 10 µg/mL) by making an appropriate dilution of the stock solution using the mobile phase as the diluent.[3]
-
Storage: Store the stock solution under refrigeration (2-8°C) and use within 24 hours, or according to your validated stability data.[5][7]
Protocol 2: HPLC System Suitability Testing
Trustworthiness: System suitability testing is a non-negotiable part of the analytical run. It validates that the chromatographic system is performing adequately on the day of analysis. This is achieved by repeatedly injecting the reference standard and evaluating key performance parameters against predefined criteria set by pharmacopeias or internal validation studies.
-
System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Injections: Make at least five replicate injections of the working standard solution.
-
Performance Evaluation: Calculate the following parameters from the resulting chromatograms:
-
Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%. This demonstrates injection precision.
-
Tailing Factor (T): Should be between 0.8 and 1.5. This ensures peak symmetry.
-
Theoretical Plates (N): Must meet the method's specified minimum (e.g., > 2000). This indicates column efficiency.
-
-
Validation Check: The system is deemed suitable for analysis only if all parameters meet the acceptance criteria.
Protocol 3: Comparative HPLC Methodologies
The choice of HPLC method can influence resolution, run time, and sensitivity. Below is a comparison of two published reversed-phase HPLC methods for this compound analysis.
| Parameter | Method 1 (Validated RP-HPLC)[3] | Method 2 (USP-Referenced)[1][6] |
| Stationary Phase | HiQSil C8, 250mm x 4.6 mm, 5µm | ODS (C18), 150mm x 4.6 mm, 5µm |
| Mobile Phase | Potassium Dihydrogen Orthophosphate Buffer (pH 4) and Acetonitrile (30:70 v/v) | Methanol: Water: Acetic Acid (60:30:10 v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 242 nm | 254 nm |
| Retention Time | ~3.4 min | ~2.26 min |
Experimental Insight: Method 1, using a C8 column and a buffered mobile phase, provides a classic approach for separating polar compounds. Method 2 utilizes a more common C18 column with a simple isocratic mobile phase, offering a faster run time. The choice between them may depend on the sample matrix and the presence of potential interfering excipients or degradation products. The method using a phosphate buffer (Method 1) may offer better peak shape and pH control, which is crucial for the stability of the analyte on-column.
Conclusion
Hydrocortisone sodium succinate serves as a robust and essential reference standard for the HPLC analysis of corresponding pharmaceutical products. Its high solubility is a significant practical advantage. However, analysts must remain vigilant about its potential for hydrolysis, necessitating the use of freshly prepared solutions and validated storage conditions. When compared to alternatives like free hydrocortisone or other esters, hydrocortisone sodium succinate is the unequivocal choice for the direct assay of its formulated drug product, as mandated by pharmacopeial standards. By employing rigorous, self-validating protocols and understanding the physicochemical nuances of this standard, researchers can ensure the generation of accurate, reliable, and defensible analytical data.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Evaluation of the stability of hydrocortisone sodium succinate in solutions for parenteral use by a validated HPLC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Hydrocortisone USP Reference Standard CAS 50-23-7 Sigma-Aldrich [sigmaaldrich.com]
- 10. store.usp.org [store.usp.org]
Evaluating the off-target effects of hydrocortisone succinate
An Investigator's Guide to Evaluating the Off-Target Effects of Hydrocortisone Succinate
Introduction
This compound, a synthetic glucocorticoid, is a cornerstone of anti-inflammatory and immunosuppressive therapies. Its primary mechanism of action involves binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to modulate gene expression. While its on-target effects are well-documented, a comprehensive understanding of its off-target interactions is critical for predicting and mitigating adverse effects in both preclinical and clinical settings. This guide provides a comparative framework for evaluating the off-target profile of this compound against other commonly used corticosteroids, supported by experimental data and detailed protocols.
Understanding the Landscape of Corticosteroid Specificity
Glucocorticoids, including this compound, dexamethasone, and prednisone, share a common steroidal backbone, leading to potential cross-reactivity with other steroid hormone receptors. The specificity of a given corticosteroid is not absolute, and its off-target effects can be influenced by factors such as dose, cell type, and the local metabolic environment. For instance, while hydrocortisone (the active form of this compound) is the natural ligand for the GR, it also exhibits significant affinity for the mineralocorticoid receptor (MR), which can lead to off-target effects such as hypertension and electrolyte imbalances.
Comparative Off-Target Profiles
A direct comparison of the receptor binding affinities of various corticosteroids reveals key differences in their potential for off-target effects.
| Corticosteroid | Relative Affinity for Glucocorticoid Receptor (GR) | Relative Affinity for Mineralocorticoid Receptor (MR) | Key Off-Target Considerations |
| Hydrocortisone | 1 | 1 | High potential for MR-mediated side effects (e.g., sodium retention, hypertension) |
| Dexamethasone | 30 | Negligible | Lower risk of MR-related effects, but higher potential for metabolic and neuropsychiatric off-target effects due to its high potency and long half-life. |
| Prednisone | 4 | 0.6 | Prodrug that requires hepatic conversion to prednisolone; off-target effects are generally intermediate between hydrocortisone and dexamethasone. |
| Methylprednisolone | 5 | 0.5 | Structurally similar to prednisolone with a slightly higher GR affinity and lower MR affinity. |
Experimental Workflows for Off-Target Evaluation
A multi-pronged experimental approach is necessary to comprehensively characterize the off-target effects of this compound.
Receptor Binding Assays
These assays directly measure the affinity of a compound for a panel of receptors.
Protocol: Competitive Radioligand Binding Assay
-
Prepare Receptor Source: Isolate cell membranes or use purified recombinant receptors.
-
Incubate: Combine the receptor source with a fixed concentration of a radiolabeled ligand (e.g., [³H]-dexamethasone for GR) and varying concentrations of the test compound (this compound).
-
Separate: Separate bound from unbound radioligand using a method such as filtration or centrifugation.
-
Quantify: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Analyze: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Caption: Workflow for a competitive radioligand binding assay.
Global Gene Expression Profiling
Transcriptomic analysis provides an unbiased view of the cellular pathways affected by a compound.
Protocol: RNA-Sequencing (RNA-Seq)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., A549 lung adenocarcinoma cells, which express high levels of GR) and treat with this compound, a control corticosteroid (e.g., dexamethasone), and a vehicle control.
-
RNA Extraction: Isolate total RNA from the cells.
-
Library Preparation: Prepare cDNA libraries from the extracted RNA.
-
Sequencing: Sequence the libraries on a next-generation sequencing platform.
-
Data Analysis: Align reads to a reference genome and perform differential gene expression analysis to identify genes and pathways that are uniquely regulated by this compound.
Caption: High-level workflow for RNA-sequencing analysis.
Cell-Based Functional Assays
These assays assess the functional consequences of off-target interactions.
Protocol: Reporter Gene Assay for Mineralocorticoid Receptor Activation
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding the human mineralocorticoid receptor and a reporter plasmid containing a hormone response element linked to a reporter gene (e.g., luciferase).
-
Treatment: Treat the transfected cells with varying concentrations of this compound, a known MR agonist (e.g., aldosterone), and a vehicle control.
-
Lysis and Assay: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity).
-
Analysis: Quantify the dose-dependent activation of the MR by this compound.
Signaling Pathway Perturbations
The off-target effects of this compound can manifest as perturbations of signaling pathways beyond the classical GR-mediated cascade.
Caption: On-target vs. off-target signaling of this compound.
Conclusion
A thorough evaluation of the off-target effects of this compound is paramount for its safe and effective use. By employing a combination of receptor binding assays, global gene expression profiling, and functional cell-based assays, researchers can build a comprehensive off-target profile. This data, when compared to that of other corticosteroids, enables an informed selection of the most appropriate therapeutic agent for a given application, balancing efficacy with the potential for adverse effects.
A Researcher's Guide to Hydrocortisone Esters: A Head-to-Head Comparison for Drug Development
This guide offers an in-depth technical comparison of hydrocortisone and its common esters, designed for researchers, pharmacologists, and formulation scientists. We will dissect the critical differences between these molecules, moving beyond surface-level potency rankings to explore the underlying physicochemical and pharmacokinetic drivers of their performance. Our objective is to provide you with the causal understanding and methodological foundation necessary to select and evaluate the optimal ester for your research and development pipeline.
The Rationale for Esterification: Modifying a Gold Standard
Hydrocortisone (cortisol) is the quintessential topical anti-inflammatory agent. However, its native structure presents a suboptimal balance of hydrophilic and lipophilic properties for efficient skin penetration. Esterification, the process of adding an ester group at the C17 or C21 position, is a fundamental medicinal chemistry strategy to enhance the lipophilicity of the parent molecule. This modification is not merely an incremental change; it profoundly alters the drug's interaction with the skin barrier, its receptor binding affinity, and its ultimate therapeutic potency. Understanding this structure-activity relationship is paramount for rational drug design.
Physicochemical Properties: The Gatekeepers of Percutaneous Absorption
The journey of a topical steroid begins at the skin's surface. Its ability to traverse the formidable lipid-rich barrier of the stratum corneum is largely dictated by its physicochemical properties, most notably its lipophilicity.
Lipophilicity is commonly expressed as the logarithm of the octanol-water partition coefficient (log P). A higher log P indicates greater solubility in lipids, which generally facilitates partitioning into and diffusion across the stratum corneum. However, this relationship is not linear; excessive lipophilicity can cause the drug to become trapped within the stratum corneum, impeding its release into the viable epidermis where its therapeutic targets reside.[1][2]
Table 1: Comparative Physicochemical Properties of Hydrocortisone and Its Esters
| Compound | Molecular Weight ( g/mol ) | Log P (Octanol/Water) | Aqueous Solubility |
| Hydrocortisone | 362.46[3] | 1.61[4] | Sparingly soluble |
| Hydrocortisone Acetate | 404.50[5] | ~2.30[4] | Practically insoluble[5] |
| Hydrocortisone Butyrate | 432.55[6] | Higher than Acetate | Practically insoluble |
| Hydrocortisone Valerate | 446.58 | Higher than Butyrate | Practically insoluble |
As the ester chain length increases from acetate to butyrate and valerate, the molecule becomes progressively more lipophilic.[7] This fundamental change is the primary driver for the observed differences in their biological activity.
Pharmacokinetic Profile: Skin Penetration and Bioavailability
The enhanced lipophilicity of hydrocortisone esters directly translates to altered pharmacokinetic behavior, specifically improved skin penetration.
Assessing Skin Permeation: The Franz Diffusion Cell Model
The gold standard for in vitro evaluation of percutaneous absorption is the Franz diffusion cell. This apparatus allows for the quantitative measurement of a drug's flux across excised human or animal skin, providing critical data for formulation optimization and bioequivalence studies.[8]
Experimental Workflow: In Vitro Skin Permeation using Franz Diffusion Cells
Caption: Standard workflow for assessing skin permeation with Franz diffusion cells.
Studies using such models consistently demonstrate that more lipophilic steroids penetrate the epidermis at faster rates.[9] However, the formulation vehicle plays a crucial role; microemulsions, for instance, can significantly enhance the flux of hydrocortisone acetate compared to conventional ointments or gels.[4][10]
Systemic Absorption
A critical consideration in topical steroid research is the potential for systemic absorption. While desirable for transdermal delivery, it is an unwanted side effect for localized inflammatory conditions. Systemic absorption can lead to suppression of the hypothalamic-pituitary-adrenal (HPA) axis, iatrogenic Cushing's syndrome, and other metabolic disturbances.[11] The risk increases with the use of higher potency steroids, application over large surface areas, use of occlusive dressings, and application to damaged or inflamed skin.[11][12][13] On normal skin, systemic absorption of hydrocortisone 1% is minimal, but this can increase significantly in patients with conditions like acute dermatitis.[12]
Pharmacodynamic Potency: From Receptor Binding to Clinical Effect
The anti-inflammatory action of glucocorticoids is mediated by their binding to the cytosolic glucocorticoid receptor (GR).[6][14] Esterification can influence this interaction.
Glucocorticoid Receptor (GR) Binding Affinity
The relationship between esterification and GR binding affinity is complex. While increasing the ester chain length from acetate to valerate enhances both lipophilicity and binding affinity, 21-esters (like hydrocortisone acetate) generally show lower binding affinity than the parent alcohol (hydrocortisone).[7] In contrast, esterification at the C17 position, as in hydrocortisone 17-butyrate, can lead to a more favorable profile.[7][15] This suggests that while percutaneous absorption is a major determinant of potency, direct effects on receptor interaction also play a role.
The Vasoconstrictor Assay: An In Vivo Surrogate for Potency
The Stoughton-McKenzie vasoconstrictor assay is the universally accepted in vivo method for determining the bio-potency of topical corticosteroids.[16][17] The assay is based on the ability of these drugs to constrict capillary blood flow in the upper dermis, causing visible skin blanching. The intensity of this pallor is directly correlated with the drug's anti-inflammatory activity.[18][19] This allows for the classification of topical steroids into distinct potency groups.
Experimental Workflow: The Stoughton-McKenzie Vasoconstriction Assay
Caption: Workflow for the Stoughton-McKenzie vasoconstriction (skin blanching) assay.
Using this assay, hydrocortisone esters are classified into different potency groups, which guides clinical use and research.
Table 2: Comparative Potency Classification of Hydrocortisone Esters
| Ester | Example Concentration | Potency Class | Relative Potency (vs. Hydrocortisone) |
| Hydrocortisone | 1% - 2.5% | Class VII (Low)[20] | 1x |
| Hydrocortisone Acetate | 1% - 2.5% | Class VII (Low)[21] | ~1x |
| Hydrocortisone Valerate | 0.2% | Class V (Mid-Strength)[22] | Potent[21] |
| Hydrocortisone Butyrate | 0.1% | Class V (Mid-Strength)[20] | Potent[21][23] |
Detailed Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Objective: To quantify the rate and extent of percutaneous absorption of a hydrocortisone ester from a given formulation.
-
Materials: Franz-type vertical diffusion cells, excised full-thickness human or porcine skin, receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 80), test formulation, positive/negative control formulations, HPLC system.
-
Methodology:
-
Skin Preparation: Thaw frozen skin and cut sections to fit the Franz cells. If required, separate the epidermis by heat-shock (60°C water for 60 seconds) to study permeation across the epidermis alone.
-
Cell Assembly: Mount the skin sample between the donor and receptor compartments of the Franz cell, ensuring the stratum corneum faces the donor compartment.
-
Receptor Phase: Fill the receptor compartment with pre-warmed (32-37°C), de-gassed receptor fluid. Ensure no air bubbles are trapped beneath the skin. The fluid should be continuously stirred with a magnetic stir bar.
-
Dosing: Apply a finite, accurately weighed amount of the test formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed fluid.
-
Analysis: Quantify the concentration of the hydrocortisone ester in the collected samples using a validated HPLC-UV or LC-MS/MS method.
-
Data Calculation: Plot the cumulative amount of drug permeated per unit area against time. Calculate the steady-state flux (Jss) from the slope of the linear portion of the curve. The permeability coefficient (Kp) can then be calculated by dividing Jss by the initial drug concentration in the donor formulation.
-
Protocol 2: Stoughton-McKenzie Vasoconstriction Assay
-
Objective: To determine the relative topical potency of a hydrocortisone ester formulation in vivo.
-
Subjects: Healthy adult volunteers with no active skin disease on the test sites (flexor aspect of the forearms) and who demonstrate a known blanching response.
-
Materials: Test formulations, reference standard formulations of known potency (e.g., hydrocortisone 1% and a potent steroid), occlusive patches/dressings, skin markers.
-
Methodology:
-
Site Demarcation: Mark out a grid of 1 cm² application sites on the flexor surface of both forearms of each subject.
-
Application: Apply a small, standardized amount (e.g., 5-10 µL) of each test and reference formulation to the assigned sites in a randomized, blinded fashion. A vehicle-only control should be included.
-
Occlusion: Immediately cover each site with an occlusive dressing to enhance penetration.
-
Incubation: Leave the dressings in place for a specified duration, typically between 6 and 16 hours.
-
Evaluation: After the occlusion period, remove the dressings and gently wipe the sites clean.
-
Scoring: At specified time points post-removal (e.g., 2, 4, 6, 18 hours), two or more trained, blinded evaluators independently assess the intensity of skin blanching at each site using a graded scale (e.g., 0 = no reaction, 1 = slight, 2 = moderate, 3 = marked, 4 = intense pallor).
-
Data Analysis: Sum the scores for each formulation across all subjects and time points. Compare the mean score of the test formulations to the reference standards to determine their relative potency and classify them accordingly.
-
Conclusion and Future Directions
The esterification of hydrocortisone is a classic example of successful prodrug design, enabling the modulation of a drug's physicochemical properties to enhance its topical delivery and therapeutic efficacy. The choice of an ester—from the low-potency acetate to the mid-strength butyrate and valerate—is a critical decision in drug development, driven by the desired potency and penetration profile for a specific dermatological indication. For researchers, a thorough understanding of the structure-activity relationships, coupled with robust in vitro and in vivo evaluation models like the Franz cell and vasoconstrictor assays, is essential for developing next-generation topical therapies that are both safe and effective.
References
- 1. Percutaneous absorption of steroids: determination of in vitro permeability and tissue reservoir characteristics in human skin layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Hydrocortisone (CAS 50-23-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Control of Transdermal Permeation of Hydrocortisone Acetate from Hydrophilic and Lipophilic Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrocortisone acetate | 50-03-3 [chemicalbook.com]
- 6. Hydrocortisone Butyrate | C25H36O6 | CID 26133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Percutaneous absorption of steroids: relative contributions of epidermal penetration and dermal clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Consequences of systemic absorption of topical glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrocortisone Acetate | C23H32O6 | CID 5744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Topical and systemic effects of hydrocortisone 17-butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. The vasoconstrictor assay in bioequivalence testing: practical concerns and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Skin levels and vasoconstrictor assay of topically applied hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Correlation of the vasoconstriction assay and clinical activity in psoriasis. | Semantic Scholar [semanticscholar.org]
- 20. psoriasis.org [psoriasis.org]
- 21. gpnotebook.com [gpnotebook.com]
- 22. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]
- 23. drugs.com [drugs.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Hydrocortisone Succinate
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. Hydrocortisone succinate, a widely used corticosteroid in research, requires meticulous handling not only during experimentation but also at the end of its lifecycle. Improper disposal can lead to environmental contamination and pose risks to public health.[1][2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in regulatory standards and best practices for laboratory safety.
Hazard Identification and Regulatory Framework: The "Why" Behind the Protocol
Before detailing disposal procedures, it is crucial to understand the regulatory landscape and the inherent hazards of the compound. While this compound is not explicitly listed as a P- or U-series hazardous waste under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), it is classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH).[3] This classification is based on its potential to cause adverse reproductive effects and other toxicities.[4][5]
Therefore, the core principle of this guide is to manage all waste streams containing this compound as hazardous pharmaceutical waste . This conservative approach ensures compliance with the Occupational Safety and Health Administration's (OSHA) Hazard Communication Standard and aligns with the EPA's "cradle-to-grave" management philosophy for hazardous materials.[6][7] Key regulations governing this process include the EPA's 40 CFR 266 Subpart P, which sets management standards for hazardous waste pharmaceuticals.[8][9]
Key Hazards of this compound:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[5]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[4]
-
Irritation: Can cause skin and serious eye irritation.[10]
Waste Stream Segregation: A Decision-Making Workflow
Proper disposal begins at the point of generation. Different forms of this compound waste must not be commingled with general laboratory trash or other chemical waste streams. The following workflow provides a logical pathway for segregating waste.
Caption: Waste segregation workflow for this compound.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for ensuring safety and compliance. The following procedures cover the most common waste streams generated in a research setting.
This protocol applies to unused or expired this compound powder, spill cleanup materials, and items heavily contaminated with the compound.
-
Container Selection: Use a designated, leak-proof, and sealable container specifically for non-liquid hazardous pharmaceutical waste. A high-density polyethylene (HDPE) container is suitable.[11] This container must be kept closed except when adding waste.[9]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste - Pharmaceuticals" .[8] Include the full chemical name "this compound" and the date when waste was first added (accumulation start date). Do not use abbreviations.
-
Waste Accumulation:
-
Carefully place the original vial containing the unused powder directly into the waste container.
-
For spill cleanup materials (e.g., absorbent pads, contaminated PPE), place them in a sealed bag before adding to the main container to minimize dust generation.
-
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory. The SAA should be secure and away from general traffic.
-
Final Disposal: Once the container is full or reaches your institution's time limit for accumulation, contact your Environmental Health & Safety (EHS) department or licensed hazardous waste vendor for pickup. Do not attempt to dispose of this waste via standard trash or sewer systems.[11]
This protocol applies to any needle, syringe, or other sharp object that has come into contact with this compound.
-
Container Selection: Use an OSHA-compliant, puncture-resistant sharps container designated for hazardous pharmaceutical waste.[9] These are often a different color (e.g., black) than standard biohazardous sharps containers (red).
-
Labeling: The container should be pre-labeled for "Pharmaceutical Waste Sharps" or "Hazardous Waste."
-
Waste Accumulation: Immediately after use, place the contaminated sharp directly into the container. Do not recap, bend, or break needles. Do not overfill the container; close and lock it when it is three-quarters full.
-
Storage and Disposal: Store and arrange for pickup with your EHS department or licensed waste vendor, following the same procedure as for bulk waste.
This protocol covers items with minimal, or "trace," residual contamination, such as empty vials, gloves, and bench paper.
-
"RCRA Empty" Definition: Under RCRA, a container that held a non-acute hazardous waste is considered "empty" if all possible material has been removed by normal means (e.g., pouring, scraping) and no more than 3% by weight of the original contents remains.
-
Disposal: Because this compound is a NIOSH hazardous drug, it is best practice to manage even "RCRA empty" containers and trace-contaminated items as hazardous pharmaceutical waste.
-
Deface the original product label to prevent misuse.
-
Place the empty vial, used gloves, and other trace-contaminated disposables into the same "Hazardous Waste - Pharmaceuticals" container described in Protocol 1. This conservative approach prevents accidental misclassification and ensures worker safety.
-
Spill and Decontamination Procedures
In the event of a spill, a swift and correct response is critical to prevent exposure and environmental release.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate (If Necessary): For large spills or if dust is airborne, evacuate the area and contact your institution's EHS emergency line.
-
Don Personal Protective Equipment (PPE): At a minimum, wear two pairs of chemical-resistant gloves, a lab coat, and safety glasses. For a powder spill, a respirator (e.g., N95) is required.
-
Contain the Spill:
-
For Powders: Gently cover the spill with damp paper towels or absorbent pads to prevent the powder from becoming airborne. Do not dry sweep.
-
For Liquids: Cover with absorbent pads, working from the outside in.
-
-
Clean the Area:
-
Carefully collect all contaminated materials using scoops or forceps and place them into a sealed bag.
-
Decontaminate the spill surface. A common practice involves a three-step wipe: first with a detergent solution, then with a disinfectant (if biologically relevant), and finally with sterile water or alcohol.
-
-
Dispose of Waste: Place the sealed bag containing all cleanup materials into the designated "Hazardous Waste - Pharmaceuticals" container.
-
Doff PPE: Remove PPE carefully to avoid self-contamination and dispose of it as hazardous waste. Wash hands thoroughly with soap and water.
Summary of Disposal Procedures
The following table provides a quick-reference summary of the disposal pathways.
| Waste Stream | Container Type | Labeling Requirement | Final Disposal Method |
| Unused/Expired this compound | Sealable, leak-proof HDPE container | "Hazardous Waste - Pharmaceuticals" | Licensed Hazardous Waste Vendor (via EHS) |
| Grossly Contaminated Items (Spill Cleanup) | Sealable, leak-proof HDPE container | "Hazardous Waste - Pharmaceuticals" | Licensed Hazardous Waste Vendor (via EHS) |
| Contaminated Sharps (Needles, Syringes) | Puncture-resistant sharps container (black) | "Pharmaceutical Waste Sharps" / "Hazardous Waste" | Licensed Hazardous Waste Vendor (via EHS) |
| Empty Vials & Trace Contaminated Items (PPE) | Sealable, leak-proof HDPE container | "Hazardous Waste - Pharmaceuticals" | Licensed Hazardous Waste Vendor (via EHS) |
| Aqueous Solutions Containing the Drug | Sealable, leak-proof HDPE carboy | "Hazardous Waste - Aqueous" (list contents) | Licensed Hazardous Waste Vendor (via EHS) |
By adhering to these scientifically grounded and regulation-aligned procedures, researchers can ensure the safe management of this compound waste, protecting themselves, their colleagues, and the environment.
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. NIOSH List of Hazardous Drugs in Healthcare Settings, 2024| NIOSH | CDC [cdc.gov]
- 3. regulations.justia.com [regulations.justia.com]
- 4. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 5. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 6. 40 CFR § 261.3 - Definition of hazardous waste. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. pwaste.com [pwaste.com]
- 8. epa.gov [epa.gov]
- 9. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 10. Managing pharmaceutical waste – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 11. luriechildrens.org [luriechildrens.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
